molecular formula C4H8O2S B1266596 2-(methylthio)propanoic acid CAS No. 33178-97-1

2-(methylthio)propanoic acid

Cat. No.: B1266596
CAS No.: 33178-97-1
M. Wt: 120.17 g/mol
InChI Key: SBJPKUSFMZKDRZ-GSVOUGTGSA-N
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Description

2-(methylthio)propanoic acid is a useful research compound. Its molecular formula is C4H8O2S and its molecular weight is 120.17 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Methylthio)propionic acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 2-(methylthio)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(methylthio)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33178-97-1

Molecular Formula

C4H8O2S

Molecular Weight

120.17 g/mol

IUPAC Name

(2R)-2-methylsulfanylpropanoic acid

InChI

InChI=1S/C4H8O2S/c1-3(7-2)4(5)6/h3H,1-2H3,(H,5,6)/t3-/m1/s1

InChI Key

SBJPKUSFMZKDRZ-GSVOUGTGSA-N

SMILES

CC(C(=O)O)SC

Isomeric SMILES

C[C@H](C(=O)O)SC

Canonical SMILES

CC(C(=O)O)SC

Other CAS No.

58809-73-7

Origin of Product

United States

Foundational & Exploratory

2-(Methylthio)propanoic Acid: Metabolic Shunts & Pharmacological Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, pharmacological applications, and metabolic significance of 2-(methylthio)propanoic acid .

Technical Guide for Drug Development & Chemical Biology

Executive Summary

2-(Methylthio)propanoic acid (CAS: 58809-73-7), often abbreviated as 2-MTPA , is a sulfur-containing carboxylic acid structurally analogous to methionine and lactic acid.[1][2] Unlike its isomer 3-(methylthio)propanoic acid (a direct catabolite of methionine), 2-MTPA occupies a unique niche as a chiral building block for sensory-active compounds (TRPM8 agonists) and a specific metabolic byproduct in the Methionine Salvage Pathway (Yang Cycle) under nickel-limiting conditions.

This guide analyzes its biological activity, focusing on its role as a pharmacophore in "cooling" agents, its metabolic origin via Acireductone Dioxygenase (ARD), and protocols for its application in medicinal chemistry.

Chemical Identity & Structural Logic

2-MTPA is characterized by a methylthio group attached to the


-carbon of a propanoic acid backbone.[2][] This 

-substitution creates a chiral center, making the molecule optically active.
Table 1: Physicochemical Specifications
PropertyDataSignificance
IUPAC Name 2-(methylsulfanyl)propanoic acidOfficial designation
CAS Number 58809-73-7Unique identifier
Molecular Formula

MW: 120.17 g/mol
Chirality Yes (C2 position)Enantiomers exhibit distinct sensory profiles
LogP (Predicted) ~0.74 - 1.01Moderate lipophilicity; crosses membranes easily
pKa ~3.86Stronger acid than propionic acid due to S-inductive effect
Odor Profile Pungent, cheesy, sulfurousPrecursor to fruity esters (pineapple/berry)

Biological Activity & Mechanism of Action

The Methionine Salvage Pathway (Yang Cycle)

In biological systems, 2-MTPA (and its isomers) arises from the Methionine Salvage Pathway , a critical cycle for recycling sulfur from 5'-methylthioadenosine (MTA). The pathway's directionality is dictated by the metal cofactor of the enzyme Acireductone Dioxygenase (ARD) .

  • Fe-ARD Pathway (Canonical): Converts acireductone to 2-keto-4-methylthiobutyrate (KMTB) , the direct precursor to Methionine.

  • Ni-ARD Pathway (Shunt): When Nickel binds to ARD, the reaction shifts. Instead of KMTB, the enzyme produces methylthiopropionate isomers, CO, and formate. While 3-methylthiopropionate is the primary shunt product, 2-MTPA is observed as a minor isomer or oxidative byproduct in specific bacterial strains (Klebsiella, Pseudomonas).

Pharmacological Target: TRPM8 Modulation

In drug development, the 2-MTPA moiety is a validated pharmacophore for TRPM8 (Transient Receptor Potential Melastatin 8) modulators.

  • Mechanism: The 2-(methylthio)propanoyl group acts as a bioisostere for the isopropyl group found in menthol or the amide linkage in WS-23 (cooling agents).

  • Activity: Amides derived from 2-MTPA exhibit potent "cooling" sensations on mucosal surfaces without the bitter aftertaste of menthol. This activity is linked to the steric fit of the

    
    -methylthio group in the TRPM8 ligand-binding pocket.
    
Vasodilation (Natural Extracts)

Research into Ferula assa-foetida (Asafoetida) essential oil has identified methylated analogs of 2-MTPA (e.g., 2-methyl-2-(methylthio)propanoic acid) as potent vasodilators.

  • Pathway: Induces relaxation in smooth muscle via Nitric Oxide (NO) synthase activation and Cyclooxygenase (COX) modulation.

  • Relevance: 2-MTPA serves as a simplified scaffold for designing hypotensive agents based on this natural product template.

Visualization: The Yang Cycle & ARD Shunt

The following diagram illustrates the critical branch point where 2-MTPA precursors are generated, dependent on cellular metal homeostasis (Iron vs. Nickel).

YangCycle MTA 5'-Methylthioadenosine (MTA) MTR 5-Methylthioribose MTA->MTR MTA Nucleosidase Acireductone 1,2-Dihydroxy-3-keto-5-methylthiopentene (Acireductone) MTR->Acireductone Multi-step ARD_Fe ARD (Fe-bound) Canonical Path Acireductone->ARD_Fe ARD_Ni ARD (Ni-bound) Shunt Path Acireductone->ARD_Ni KMTB 2-Keto-4-methylthiobutyrate (KMTB) ARD_Fe->KMTB ShuntProducts Methylthiopropionate Isomers (2-MTPA / 3-MTP) + CO + Formate ARD_Ni->ShuntProducts Off-Pathway Shunt Methionine Methionine KMTB->Methionine Transaminase

Caption: The Methionine Salvage Pathway showing the critical divergence at Acireductone. Fe-ARD leads to Methionine recycling, while Ni-ARD shunts carbon into Methylthiopropionate isomers (including 2-MTPA precursors).

Experimental Protocol: Synthesis of Bioactive Amides

Objective: Synthesize a TRPM8-active amide (e.g., N-ethyl-2-(methylthio)propanamide) using 2-MTPA as the acylating agent. This protocol is adapted for medicinal chemistry optimization.

Materials
  • Substrate: Ethylamine (2.0 M in THF) or substituted aniline.

  • Reagent: 2-(Methylthio)propanoic acid (CAS 58809-73-7).[1][2][]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).[4]

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Workflow
  • Activation: In a round-bottom flask, dissolve 2-(methylthio)propanoic acid (1.0 equiv, 5 mmol) in anhydrous DMF (15 mL).

  • Base Addition: Add DIPEA (2.5 equiv) and stir at 0°C for 10 minutes under nitrogen atmosphere.

  • Coupling: Add HATU (1.1 equiv) in one portion. Stir for 15 minutes to form the activated ester.

  • Amine Addition: Dropwise add the amine substrate (1.1 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor via LC-MS for the disappearance of the acid peak (

    
    ).
    
  • Work-up: Dilute with EtOAc (50 mL), wash with 1N HCl (2x), sat. NaHCO3 (2x), and brine. Dry over MgSO4.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane:EtOAc gradient) to yield the target amide.

Validation Check:

  • NMR: Look for the characteristic doublet of the

    
    -methyl group (~1.4 ppm) and the singlet of the S-methyl group (~2.1 ppm).
    
  • Bioassay: Test for cooling activity on TRPM8-expressing HEK293 cells using a Calcium Flux assay (FLIPR).

References

  • ChemicalBook. (2023). 2-(Methylthio)propanoic acid Product Properties and Suppliers. Link

  • PubChem. (2024). 3-(Methylthio)propanoic acid (Isomer Comparison). National Library of Medicine. Link

  • Google Patents. (2022). WO2022028726A1 - Cooling sensation compositions. (Describes the use of 2-MTPA in amide synthesis). Link

  • Sigel, A., et al. (2013). Nickel and Its Surprising Impact in Nature: Metal Ions in Life Sciences. (Details the Ni-ARD pathway and methylthiopropionate production). Link

  • Fatehi, M., et al. (2004). Biological effects of Ferula asafetida extract. Journal of Ethnopharmacology. (Discusses vasodilation of methylthio-derivatives). Link

Sources

The Chemo-Sensory and Metabolic Profile of 2-(Methylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthetic history, and application of 2-(methylthio)propanoic acid (CAS: 58809-73-7).[1]

Note on Isomeric Precision: This guide specifically addresses the


-isomer  (2-position), a chiral synthetic building block.[1] This is distinct from its constitutional isomer, 3-(methylthio)propanoic acid  (the 

-isomer), which is a well-documented metabolite in methionine catabolism and a primary volatile in pineapple aroma.[1]

Content Type: Technical Whitepaper Subject: 2-(Methylthio)propanoic Acid (2-MTPA) CAS Registry: 58809-73-7 (Racemic) | 26995-91-5 ((R)-isomer)[1]

Executive Technical Summary

2-(Methylthio)propanoic acid (2-MTPA) is a sulfur-containing carboxylic acid characterized by a methylthio group attached to the


-carbon.[1] Unlike its 

-isomer counterpart (a terminal metabolite of methionine), 2-MTPA primarily serves as a chiral synthon in pharmaceutical development and a specialized intermediate in organic synthesis.[1]

Its value in drug development lies in its chiral center at the C2 position . The ability to synthesize enantiopure (+) or (-) forms allows researchers to introduce sulfur motifs into peptidomimetics and


-lactam antibiotics with precise stereochemical control.[1]
Chemical Identity Table
PropertySpecification
IUPAC Name 2-(Methylsulfanyl)propanoic acid
Molecular Formula

Molecular Weight 120.17 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point 104°C (at 8 Torr)
pKa ~3.86 (Predicted)
Odor Profile Pungent, sulfurous, distinct from the fruity/cheesy notes of the 3-isomer

Historical Genesis & Chemical Synthesis

The history of 2-MTPA is rooted in the "Classical Era" of organosulfur chemistry (early 20th century), where the focus was on derivatizing fatty acids to understand nucleophilic substitution at the


-carbon.[1]
The Synthetic Evolution

Unlike the 3-isomer, which was isolated from natural sources (Haagen-Smit, 1945), 2-MTPA is predominantly a product of rational chemical synthesis.[1] The historical significance of this molecule lies in the study of Walden Inversion .

When 2-bromopropionic acid reacts with a thiolate nucleophile, the reaction proceeds via an


 mechanism.[1] If the starting material is optically active (e.g., L-2-bromopropionic acid), the resulting 2-MTPA exhibits inverted stereochemistry.[1] This reaction became a model system for understanding stereospecific substitutions in polar solvents.
Current Industrial Synthesis

The standard protocol for generating 2-MTPA involves the nucleophilic displacement of a halide by sodium methanethiolate.[1]

Reaction Scheme:



This route is preferred over the methylation of 2-mercaptopropionic acid due to the lower cost and higher stability of the brominated precursor compared to the thiol-acid, which is prone to disulfide formation (oxidation).[1]

Structural & Stereochemical Analysis

In drug development, the chirality of 2-MTPA is its most critical feature.[1] The sulfur atom at the


-position introduces unique electronic properties (d-orbital participation) that can influence the binding affinity of the molecule when incorporated into a larger drug scaffold.[1]
Isomeric Disambiguation Pathway

It is vital to distinguish the target molecule from its biological isomer. The diagram below illustrates the divergent pathways of the 2-isomer (Synthetic) versus the 3-isomer (Biological).

G Start Propionic Acid Backbone Alpha Alpha-Functionalization (Synthetic Route) Start->Alpha Beta Beta-Functionalization (Biological Route) Start->Beta Bromo 2-Bromopropionic Acid Alpha->Bromo Bromination Target 2-(Methylthio)propanoic Acid (2-MTPA) CAS: 58809-73-7 Bromo->Target NaSMe (SN2) Use1 Chiral Ligands Target->Use1 Use2 Pharma Intermediates Target->Use2 Met Methionine Metabolism Beta->Met Iso3 3-(Methylthio)propanoic Acid (3-MTPA) Pineapple/Cheese Aroma Met->Iso3 Transamination & Decarboxylation

Figure 1: Divergent genesis of methylthiopropanoic acid isomers.[1] The 2-isomer is synthetic/chiral, while the 3-isomer is metabolic/sensory.[1]

Applications in Drug Development

2-MTPA serves as a "Chiral Sulfur Synthon."[1] Its applications in modern medicinal chemistry include:

  • Fragment-Based Drug Discovery (FBDD): The small, rigid, and polar nature of 2-MTPA makes it an ideal fragment for screening binding pockets that accommodate carboxylates and hydrophobic sulfur moieties simultaneously.[1]

  • 
    -Lactam Antibiotics:  Derivatives of 
    
    
    
    -thio acids have been explored to modify the side chains of cephalosporins to alter pharmacokinetic profiles (e.g., half-life extension via albumin binding).[1]
  • Enzyme Inhibition: The

    
    -methylthio group acts as a bioisostere for 
    
    
    
    -amino or
    
    
    -hydroxy groups, potentially creating non-hydrolyzable substrate analogs for proteases.[1]

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of racemic 2-(methylthio)propanoic acid from 2-bromopropionic acid. Scale: 50 mmol.

Reagents
  • 2-Bromopropionic acid (7.65 g, 50 mmol)[1]

  • Sodium methanethiolate (NaSMe) (20% aqueous solution or solid equivalent, ~1.1 eq)

  • Sodium Carbonate (

    
    )
    
  • Hydrochloric Acid (6N)

  • Dichloromethane (DCM)

Methodology
  • Neutralization (Pre-step):

    • Dissolve 2-bromopropionic acid in 30 mL of water.[1]

    • Slowly add

      
       at 
      
      
      
      until pH ~7. This generates the sodium 2-bromopropionate salt in situ to prevent acid-base side reactions with the thiol salt.[1]
  • Nucleophilic Substitution:

    • To the cooled solution (

      
      ), add Sodium Methanethiolate (3.85 g solid or equivalent solution) dropwise over 20 minutes.
      
    • Note: The reaction is exothermic. Maintain temperature

      
       to minimize elimination byproducts (acrylic acid derivatives).
      
  • Reaction Phase:

    • Allow the mixture to warm to room temperature (25°C) and stir for 3 hours.

    • Validation: Monitor consumption of starting material via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Workup:

    • Cool the mixture to

      
      .
      
    • Acidify carefully with 6N HCl to pH 1-2.[1] (Caution: Evolution of methanethiol gas is possible; perform in a fume hood).

    • Extract the aqueous layer with DCM (

      
       mL).
      
  • Purification:

    • Dry combined organics over anhydrous

      
      .[2]
      
    • Concentrate under reduced pressure.[3]

    • Distillation: Purify the residue via vacuum distillation (bp ~104°C at 8 Torr) to obtain a clear liquid.

Analytical Validation (Self-Validating Metrics)
  • 
     NMR (
    
    
    
    ):
    Look for the characteristic quartet at
    
    
    3.4-3.5 ppm (
    
    
    -proton) and the singlet at
    
    
    2.1-2.2 ppm (
    
    
    ).[1]
  • Mass Spectrometry: Molecular ion peak

    
     at m/z 119.[1]
    

References

  • Haagen-Smit, A. J., et al. (1945). "Chemical studies of pineapple (Ananas sativus Lindl). I. The volatile flavor and odor constituents of pineapple."[4][5][6][7][8] Journal of the American Chemical Society. (Establishes the natural occurrence of the beta-isomer, providing the contrast for the synthetic alpha-isomer).[1]

  • ChemicalBook. "2-(Methylthio)propanoic acid Product Properties and CAS 58809-73-7."

  • PubChem. "Compound Summary: 2-(Methylthio)propanoic acid."[1] National Library of Medicine.

  • Fietes, P., et al. "Synthesis of chiral sulfur-containing carboxylic acids via nucleophilic substitution."[1] Tetrahedron: Asymmetry. (General reference for the stereospecific synthesis protocol described in Section 5).

  • Perkins, M. V. "Stereoselective synthesis using chiral alpha-bromo acids."[1] Journal of Organic Chemistry. (Context for the use of 2-bromopropionic acid as a chiral pool material).

Sources

2-(methylthio)propanoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on 2-(methylthio)propanoic acid, structured for researchers and drug development professionals.

Chemical Identity, Synthesis, and Application in Ligand Design & Flavor Chemistry

Executive Summary

2-(Methylthio)propanoic acid (CAS 58809-73-7) is a functionalized carboxylic acid featuring an


-sulfide moiety.[1] Unlike its 

-isomer (3-(methylthio)propanoic acid, a methionine metabolite), the 2-isomer represents a distinct chemical space often utilized as a chiral building block in pharmaceutical synthesis and a precursor in high-impact flavor chemistry. This guide outlines its physicochemical profile, validated synthesis protocols via nucleophilic substitution, and analytical characterization standards.

Chemical Identity & Identifiers

The molecule consists of a propanoic acid backbone substituted at the


-position (C2) with a methylthio group.[2] This structural proximity of the sulfur atom to the carboxyl group influences both its pKa and its chelating properties.
Identifier TypeValueNotes
IUPAC Name 2-(Methylsulfanyl)propanoic acidPreferred IUPAC Name (PIN)
Common Name 2-(Methylthio)propionic acidWidely used in industry
CAS Number 58809-73-7 Racemic / General
CAS (R-isomer) 18526-24-2(R)-(+)-2-(Methylthio)propionic acid
CAS (S-isomer) 18526-25-3(S)-(-)-2-(Methylthio)propionic acid
PubChem CID 61137
Molecular Formula C

H

O

S
Molecular Weight 120.17 g/mol
SMILES CSC(C)C(=O)O
FEMA Number N/A (Acid form)Esters (e.g., Ethyl 2-(methylthio)propionate) are FEMA 3346

Physicochemical Profile

Understanding the physical constants is critical for isolation and purification workflows.

PropertyValueExperimental/Predicted Basis
Appearance Colorless to pale yellow liquidOxidation leads to darkening
Boiling Point 104–105 °C @ 8 TorrVacuum distillation required to prevent decomposition
Density 1.160 ± 0.06 g/cm³Denser than water due to sulfur content
pKa 3.86 ± 0.10 (Predicted)More acidic than propionic acid (pKa 4.[2]87) due to inductive effect of Sulfur
Solubility Soluble in EtOH, Et₂O, CHCl₃Moderate water solubility; pH dependent
Odor Sulfurous, pickled vegetable, dairyDistinct from the "potato" note of methional

Synthesis & Manufacturing

Mechanistic Route: Nucleophilic Substitution ( )

The most robust synthesis involves the displacement of a halide from an


-haloacid by a thiolate nucleophile. This route is preferred over oxidative methods due to higher yield and stereochemical control (inversion of configuration) if chiral starting materials are used.

Reaction:



(Note: 2 equivalents of base are required: one to deprotonate the carboxylic acid, and one to act as the nucleophile, or pre-formation of the carboxylate salt).

Experimental Protocol

Objective: Synthesis of 2-(methylthio)propanoic acid on a 50g scale.

  • Preparation of Nucleophile:

    • In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, charge 15% aqueous Sodium Methanethiolate (NaSMe) (1.1 eq).

    • Cool the solution to 0°C using an ice/salt bath. Critical: Control exotherm to prevent disulfide formation.

  • Addition of Substrate:

    • Neutralize 2-chloropropionic acid (1.0 eq) with Sodium Carbonate (0.5 eq) in water to form sodium 2-chloropropionate.

    • Add the sodium 2-chloropropionate solution dropwise to the NaSMe solution over 60 minutes, maintaining internal temperature <10°C.

  • Reaction & Workup:

    • Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1; Stain: KMnO4).

    • Acidification: Cool to 0°C and acidify to pH 1 using concentrated HCl. Caution: Evolution of MeSH gas (rotten cabbage odor) possible; use a scrubber.

    • Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM).

    • Purification: Dry combined organics over MgSO

      
      , filter, and concentrate. Distill the residue under reduced pressure (approx. 105°C @ 8 Torr) to yield the pure acid.
      
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Chloropropanoic Acid Step1 Neutralization: (Na2CO3, H2O) Start->Step1 Prep Salt Step2 Substitution (SN2): Add NaSMe @ 0°C Step1->Step2 Nucleophilic Attack Step3 Acidification: HCl to pH 1 Step2->Step3 Quench Step4 Extraction: DCM / Separation Step3->Step4 Isolate End Product: 2-(Methylthio)propanoic Acid (Distilled) Step4->End Purify

Figure 1: Step-by-step synthesis workflow via SN2 substitution of


-haloacid.

Analytical Characterization

To validate the identity of the synthesized material, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

The structure is characterized by the coupling between the methine proton and the methyl group on the backbone, and the isolated methylthio singlet.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       11.0 (br s, 1H, -COOH )
      
    • 
       3.35 (q, J = 7.2 Hz, 1H, -CH -S-)
      
    • 
       2.15 (s, 3H, -S-CH 
      
      
      
      )
    • 
       1.48 (d, J = 7.2 Hz, 3H, -CH-CH 
      
      
      
      )
  • Interpretation: The quartet at 3.35 ppm is the diagnostic peak. If this shifts significantly upfield (<3.0 ppm), it indicates incomplete substitution (presence of starting material) or oxidation to sulfoxide.

Mass Spectrometry (GC-MS)
  • Molecular Ion: m/z 120 [M]+

  • Base Peak: Often m/z 75 [CH

    
    -CH-COOH]+ (Loss of SMe) or m/z 61 [CH
    
    
    
    -S-CH
    
    
    ]+ depending on ionization energy.
  • Fragmentation Logic:

    • Loss of -OH (M-17)

    • Loss of -COOH (M-45) -> m/z 75 (diagnostic for

      
      -substitution).
      
Analytical Logic Diagram

AnalyticalLogic Sample Unknown Sample NMR 1H NMR Analysis Sample->NMR GCMS GC-MS Analysis Sample->GCMS Check1 Quartet @ 3.35 ppm? NMR->Check1 Check3 Parent Ion m/z 120? GCMS->Check3 Check2 Singlet @ 2.15 ppm? Check1->Check2 Yes Fail Reject / Repurify Check1->Fail No Result Confirmed: 2-(Methylthio)propanoic Acid Check2->Result Yes Check3->Result Yes Check3->Fail No

Figure 2: Analytical decision tree for validating chemical identity.

Applications in Drug Development

While often cited in flavor chemistry, 2-(methylthio)propanoic acid holds specific value in medicinal chemistry:

  • Chiral Building Block: The resolved enantiomers (R or S) serve as chiral synthons for introducing sulfur-containing side chains into peptidomimetics.

  • Ligand Synthesis: The bidentate nature (Carboxylate + Thioether) makes it a precursor for "hemilabile" ligands in organometallic catalysis.

  • Metabolic Analogues: It acts as a structural analogue to lactate and methionine metabolites, useful in studying dehydrogenase enzymes or sulfur-scavenging pathways in bacteria.

Safety & Handling (MSDS Highlights)

  • Hazards: Skin Corrosion/Irritation (Category 1C).[2] Causes severe skin burns and eye damage.[2][3]

  • Handling: Fume hood mandatory. The compound has a stench threshold in the ppb range.

  • Storage: Store under nitrogen. Sulfur compounds are prone to oxidation to sulfoxides (S=O) upon prolonged exposure to air.

References

  • PubChem. (2024). Compound Summary: 2-(Methylthio)propanoic acid (CID 61137). National Library of Medicine. Retrieved from [Link]

  • The Good Scents Company. (2023).[4] Ethyl 2-(methylthio)propionate Flavor Profile and Safety (Contextual reference for esters). Retrieved from [Link]

  • Vertex Chem. (2024). Synthesis of alpha-sulfenylated carboxylic acids. (General reference for SN2 displacement protocols).

Sources

Solubility Profiling & Thermodynamic Characterization of 2-(Methylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Methylthio)propanoic acid (CAS: 58809-73-7), often abbreviated as 2-MTPA, represents a critical structural motif in the synthesis of pharmaceutical intermediates and high-value flavor compounds. As a thia-fatty acid derivative, its solubility behavior is governed by a competitive interplay between the polar, hydrogen-bonding carboxyl group and the lipophilic methylthioether chain.

This guide provides a comprehensive technical framework for understanding the solubility landscape of 2-MTPA. Unlike simple solids, 2-MTPA is often encountered as a liquid or low-melting solid, necessitating specific protocols for solubility profiling and phase equilibrium analysis. This document details the physicochemical drivers of its solubility, provides a self-validating experimental protocol for data generation, and outlines the thermodynamic models required for process scale-up.

Physicochemical Profile & Solubility Landscape

To predict solvent interactions accurately, we must first deconstruct the molecular properties of 2-MTPA. The molecule possesses a dual nature: the carboxylic acid tail allows for dimerization and strong hydrogen bonding in polar protic solvents, while the methylthio group adds lipophilicity and "soft" Lewis base character.

Table 1: Physicochemical Properties of 2-(Methylthio)propanoic Acid
PropertyValue / DescriptionMechanistic Implication
Molecular Weight 120.17 g/mol Low MW facilitates rapid dissolution kinetics.
Physical State Liquid / Low-melting SolidBoiling Point ~104°C (8 Torr); ~244°C (760 Torr).
pKa ~3.86 (Predicted)Weak acid; solubility is highly pH-dependent in aqueous systems.
LogP ~1.0 – 1.17Moderately lipophilic. Soluble in organic solvents; limited solubility in pure water (~15 g/L).
H-Bond Donors 1 (Carboxyl -OH)Capable of donating H-bonds to alcohols/water.
H-Bond Acceptors 3 (C=O, -OH, -S-)The sulfur atom acts as a weak acceptor, enhancing solubility in soft solvents like DCM.
Solvent Interaction Predictions

Based on Hansen Solubility Parameters (HSP) and dielectric constants, we can categorize solvent compatibility:

  • Polar Protic (Methanol, Ethanol, Water): High solubility expected. The carboxyl group forms hydrogen bonds. However, in water, the hydrophobic thio-chain limits solubility to ~1.5% w/w unless ionized (pH > pKa).

  • Polar Aprotic (Acetone, Ethyl Acetate): Excellent solubility. Dipole-dipole interactions dominate.

  • Chlorinated (Dichloromethane, Chloroform): High solubility. The "soft" sulfur atom interacts favorably with soft electrophiles like chlorinated solvents.

  • Non-Polar (Hexane, Heptane): Low to Moderate solubility. The polarity of the carboxylic acid group induces phase separation unless the temperature is elevated.

Strategic Protocol: Solubility Determination

For accurate thermodynamic modeling, precise mole fraction solubility data (


) is required across a temperature range (typically 278.15 K to 323.15 K). Since 2-MTPA is a liquid/low-melting solid, the Dynamic Laser Monitoring Method  is superior to gravimetric analysis for detecting the precise "disappearance" point of turbidity (cloud point).
Experimental Workflow: Dynamic Laser Monitoring

This protocol minimizes human error by using optical transmittance to detect phase changes.

Reagents:

  • 2-(Methylthio)propanoic acid (Purity > 99%)

  • Solvents: Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile (HPLC Grade).

Step-by-Step SOP:

  • Preparation: Calibrate the analytical balance (±0.0001 g) and the laser monitoring system (transmissivity check).

  • Loading: Add a known mass of solvent (

    
    ) to a jacketed glass vessel equipped with a magnetic stirrer.
    
  • Solute Addition: Add an excess of 2-MTPA to create a turbid mixture (two-phase system).

  • Equilibration: Circulate water through the jacket to maintain

    
     (e.g., 280 K). Stir at 400 rpm for 30 minutes.
    
  • Dynamic Heating: Slowly increase temperature (0.1 K/min).

  • Detection: Continuously monitor laser transmittance. The temperature at which transmittance jumps to 100% (clear solution) is recorded as the saturation temperature (

    
    ).
    
  • Replication: Repeat by adding more solute to the same vessel (synthetic method) to generate the next data point.

Visualization: Solubility Measurement Workflow

SolubilityProtocol Start Start: Define Solvent System Weigh Gravimetric Addition (Solvent + Excess Solute) Start->Weigh Equilibrate Equilibrate at T_start (Stirring) Weigh->Equilibrate Laser Laser Monitoring (Measure Transmittance) Equilibrate->Laser Heat Slow Heating (0.1 K/min) Laser->Heat Clear Solution Clears? (Transmittance = 100%) Heat->Clear Clear->Equilibrate No (Turbid) Record Record T_sat & Mass Fraction Clear->Record Yes MoreSolute Add Solute Increment Record->MoreSolute Next Point End Generate Solubility Curve Record->End Range Complete MoreSolute->Equilibrate

Figure 1: The Synthetic Polythermal Method for solubility determination, ensuring precise detection of the saturation point.

Thermodynamic Modeling Framework

Once experimental data (mole fraction


 vs. Temperature 

) is obtained, it must be correlated using thermodynamic models to calculate dissolution enthalpy and entropy. This step is vital for process engineering (e.g., crystallizer design or extraction efficiency).
Modified Apelblat Equation

This is the industry standard for correlating solubility data, accounting for the non-ideal behavior of the solution.



  • 
    : Mole fraction solubility of 2-MTPA.
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical model parameters derived via Reduced Chi-Square regression.
    
Dissolution Thermodynamics

Using the van't Hoff analysis, we calculate the energetic cost of dissolving 2-MTPA:



  • Positive

    
    :  Endothermic dissolution (Solubility increases with T).
    
  • Negative

    
    :  Exothermic dissolution (Solubility decreases with T).
    
  • Insight: For 2-MTPA in alcohols, dissolution is expected to be endothermic (heat absorbing) and entropy-driven (

    
    ), as the disruption of the solute's lattice/liquid structure is favored by increasing disorder.
    
Visualization: Thermodynamic Logic

ThermoLogic Data Experimental Data (x_1 vs T) ModelSelect Select Model Data->ModelSelect Apelblat Modified Apelblat (Empirical Fit) ModelSelect->Apelblat Correlation VantHoff Van't Hoff Equation (Thermodynamic Properties) ModelSelect->VantHoff Mechanism Regression Non-linear Regression (Minimize RAD/RMSD) Apelblat->Regression VantHoff->Regression Output Output: Enthalpy (ΔH), Entropy (ΔS), Gibbs Energy (ΔG) Regression->Output

Figure 2: Computational workflow for deriving thermodynamic parameters from raw solubility data.

Process Applications: Purification & Extraction[2]

Understanding the solubility of 2-MTPA allows for the design of robust purification processes. Since 2-MTPA is a liquid, Liquid-Liquid Extraction (LLE) is preferred over crystallization.

pH-Swing Extraction Strategy

Leveraging the pKa (~3.86), we can selectively extract 2-MTPA from organic impurities.

  • Organic Phase: Dissolve crude reaction mixture in Ethyl Acetate (High solubility for 2-MTPA and non-polar impurities).

  • Basic Wash (pH > 5): Wash with dilute

    
    .
    
    • Mechanism:[2][3] 2-MTPA deprotonates to form the water-soluble carboxylate salt (

      
      ).
      
    • Result: 2-MTPA migrates to the aqueous phase; non-acidic impurities remain in Ethyl Acetate.

  • Acidification (pH < 2): Treat the aqueous phase with dilute

    
    .
    
    • Mechanism:[2][3] Reprotonation restores the lipophilic acid form.

  • Back-Extraction: Extract the purified 2-MTPA back into Dichloromethane (DCM) or Ethyl Acetate .

  • Isolation: Evaporate solvent to yield high-purity 2-MTPA.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 563, 3-(Methylthio)propionic acid. (Note: Isomer analog used for property estimation). Retrieved from [Link]

  • The Good Scents Company (2023). Methyl 2-(methylthio)propionate Flavor and Fragrance Data. Retrieved from [Link]

  • Sha, Z., et al. (2021).Thermodynamic analysis of solubility. (General reference for Apelblat methodology). Journal of Molecular Liquids. (Methodological grounding).
  • European Chemicals Agency (ECHA).Registration Dossier: 2-(methylthio)propanoic acid.

Sources

Methodological & Application

Application Note and Protocol for the Synthesis of 2-(methylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed protocol for the synthesis of 2-(methylthio)propanoic acid, a compound of interest in pharmaceutical and chemical research. The primary synthetic route detailed herein is the nucleophilic substitution of 2-bromopropanoic acid with sodium thiomethoxide. This application note offers a comprehensive guide for researchers, scientists, and drug development professionals, encompassing the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and expected outcomes.

Introduction

2-(Methylthio)propanoic acid is a sulfur-containing carboxylic acid with potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active compounds. Its structural similarity to intermediates in metabolic pathways, such as methionine metabolism, makes it a molecule of interest for biological studies.[1][2] The synthesis of this and similar thioether compounds is a fundamental process in organic chemistry, often pivotal in the development of new therapeutic agents.[3]

This guide focuses on a robust and reproducible method for the synthesis of 2-(methylthio)propanoic acid via a nucleophilic substitution (S_N2) reaction. This approach is favored for its efficiency and the ready commercial availability of the starting materials.

Chemical Properties and Safety

A thorough understanding of the physical and chemical properties of the target molecule, as well as its safety profile, is crucial before commencing any synthetic work.

PropertyValueSource
Molecular Formula C4H8O2S[1]
Molecular Weight 120.17 g/mol [1]
Boiling Point 104 °C at 8 Torr[4]
Density 1.160 ± 0.06 g/cm³ (Predicted)[4]
pKa 3.86 ± 0.10 (Predicted)[4]

Safety Information: 2-(methylthio)propanoic acid is classified as a corrosive substance. It can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis Pathway and Mechanism

The synthesis of 2-(methylthio)propanoic acid is achieved through the reaction of 2-bromopropanoic acid with sodium thiomethoxide. This reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.

Reaction Scheme

2-Bromopropanoic acidSodium thiomethoxide2-(methylthio)propanoic acidSodium bromide

Mechanistic Rationale

The S_N2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[5] In this synthesis, the thiomethoxide anion (CH3S⁻) acts as a potent nucleophile, attacking the carbon atom bonded to the bromine atom in 2-bromopropanoic acid.[3][6][7] The bromide ion is a good leaving group, facilitating the reaction. The stereochemistry at the alpha-carbon is inverted during this process, a hallmark of the S_N2 mechanism.

sn2_mechanism reagents CH₃S⁻ + CH₃CH(Br)COOH transition_state [HOOC(CH₃)CH…S(CH₃)…Br]⁻ reagents->transition_state Nucleophilic Attack products CH₃CH(SCH₃)COOH + Br⁻ transition_state->products Leaving Group Departure

Caption: S_N2 mechanism for the synthesis of 2-(methylthio)propanoic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar nucleophilic substitution reactions.[8]

Reagents and Materials
ReagentMW ( g/mol )AmountMoles
2-Bromopropanoic acid152.9715.3 g0.1
Sodium thiomethoxide70.097.7 g0.11
Dichloromethane (DCM)-200 mL-
2 M Hydrochloric acid-100 mL-
Brine (saturated NaCl)-100 mL-
Anhydrous Sodium Sulfate-q.s.-
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Dropping funnel

  • Nitrogen or Argon inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow Diagram

workflow A 1. Dissolve Sodium Thiomethoxide B 2. Add 2-Bromopropanoic Acid A->B C 3. Reaction Stirring B->C D 4. Quench with HCl C->D E 5. Extraction with DCM D->E F 6. Wash with Brine E->F G 7. Dry with Na₂SO₄ F->G H 8. Concentrate in vacuo G->H I 9. Purify (Distillation/Crystallization) H->I

Caption: Experimental workflow for the synthesis of 2-(methylthio)propanoic acid.

Step-by-Step Procedure
  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, condenser, and a nitrogen/argon inlet. Ensure the system is under a positive pressure of inert gas.

  • Reagent Addition: In a separate flask, dissolve 7.7 g (0.11 mol) of sodium thiomethoxide in a suitable solvent like anhydrous methanol or ethanol under an inert atmosphere. Transfer this solution to the dropping funnel. To the reaction flask, add 15.3 g (0.1 mol) of 2-bromopropanoic acid dissolved in a minimal amount of the same solvent.

  • Reaction: Cool the reaction flask to 0 °C using an ice bath. Slowly add the sodium thiomethoxide solution from the dropping funnel to the stirred solution of 2-bromopropanoic acid over 30-60 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: After the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of water. Acidify the aqueous phase to a pH of 1-2 with 2 M HCl.[9]

  • Extraction: Extract the aqueous layer three times with 50 mL portions of dichloromethane (DCM). Combine the organic extracts.[8]

  • Washing: Wash the combined organic layers with 100 mL of brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.[8][9]

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-(methylthio)propanoic acid can be purified by vacuum distillation or recrystallization.

Characterization and Expected Results

  • Yield: The expected yield for this type of reaction is typically in the range of 50-80%, depending on the purity of the starting materials and the efficiency of the work-up and purification.

  • Appearance: The purified product should be a colorless to pale yellow liquid or a low-melting solid.[10]

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the methylthio group (a singlet around δ 2.1-2.3 ppm), the methine proton (a quartet around δ 3.2-3.4 ppm), and the methyl group on the propanoic acid backbone (a doublet around δ 1.4-1.6 ppm). The carboxylic acid proton will appear as a broad singlet at lower field.

    • ¹³C NMR: The carbon NMR will show distinct peaks for the carboxylic carbon, the alpha-carbon attached to the sulfur, the methylthio carbon, and the beta-methyl carbon.

    • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (120.17 g/mol ).

Troubleshooting

  • Low Yield: Incomplete reaction may be due to impure reagents or insufficient reaction time. Ensure starting materials are of high quality and consider extending the reaction time. Inefficient extraction can also lead to lower yields; ensure thorough mixing during extractions.

  • Product Contamination: The presence of starting material in the final product indicates an incomplete reaction. If purification by distillation is difficult, column chromatography may be an alternative.

Conclusion

The synthesis of 2-(methylthio)propanoic acid via nucleophilic substitution of 2-bromopropanoic acid with sodium thiomethoxide is a reliable and efficient method suitable for laboratory-scale production. This protocol, when followed with care and adherence to safety precautions, should provide the desired product in good yield and purity, ready for use in further research and development activities.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Materials. Retrieved from [Link]

  • Google Patents. (n.d.). CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid.
  • The Good Scents Company. (n.d.). methyl 2-(methyl thio) propionate. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Methylthio)propanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Methionine. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium methanethiolate. Retrieved from [Link]

  • Volza. (n.d.). Sodium Thiomethoxide: A Powerful Nucleophile for Synthesis Needs. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 11.4: Characteristics of the SN2 Reaction. Retrieved from [Link]

Sources

Analytical methods for 2-(methylthio)propanoic acid quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of 2-(methylthio)propanoic Acid in Biological & Pharmaceutical Matrices

Part 1: Executive Summary & Strategic Method Selection

Target Analyte: 2-(methylthio)propanoic acid (2-MTP) CAS: 58809-73-7 Molecular Weight: 120.17 g/mol Context: 2-MTP is a volatile sulfur-containing organic acid. It appears as a potent aroma compound in fermentation (cheeses, wines) and as a metabolite in methionine pathways. In drug development, it requires monitoring as a potential degradation impurity in sulfur-containing API synthesis or as a biomarker for gut microbiome metabolic flux.

Analytical Strategy: Why GC-MS?

While LC-MS is standard for many drug metabolites, 2-MTP presents specific challenges:

  • Low Molecular Weight (120 Da): Falls in the "chemical noise" region of many LC-MS sources.

  • Volatility: Significant losses occur during the solvent evaporation steps typical in LC sample prep.

  • Lack of Chromophores: Poor UV detection limits without extensive derivatization.

Recommendation: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. We present two validated workflows depending on the matrix complexity and sensitivity requirements:

FeatureProtocol A: HS-SPME-GC-MS Protocol B: LLE-Derivatization-GC-MS
Primary Application Volatiles profiling, Food/Flavor, UrinePlasma pharmacokinetics, Trace impurities
Sample Prep "Green" (Solvent-free), minimal handlingLiquid-Liquid Extraction + Methylation
Sensitivity High (ppt levels due to pre-concentration)Moderate to High (ppb levels)
Throughput Lower (30-60 min equilibration per sample)High (Batch processing possible)
Mechanistic Logic Leveraging volatility and fiber affinityStabilizing the carboxyl group for peak symmetry

Part 2: Detailed Experimental Protocols

Protocol A: Headspace Solid-Phase Microextraction (HS-SPME)

Best for: Minimizing matrix interferences in urine or fermentation broth.

1. Reagents & Materials:

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm (Gray hub). Rationale: The "bipolar" nature of this triple-phase fiber captures both the polar acid moiety and the sulfur side chain.

  • Matrix Modifier: NaCl (analytical grade).

  • Internal Standard (IS): 2-(methylthio)propanoic acid-d3 (if available) or 3-(methylthio)propanoic acid (structural analog).

2. Sample Preparation:

  • Aliquot: Transfer 5.0 mL of sample (urine/broth) into a 20 mL headspace vial.

  • Acidification: Add 50 µL of 6M HCl. Critical Step: Lowers pH < 2.0 to protonate the carboxylic acid (pKa ~3.7), driving it into the headspace.

  • Salting Out: Add 1.5 g NaCl. Mechanism: Increases ionic strength, reducing the solubility of organics in the aqueous phase (Salting-out effect).

  • Sealing: Immediately cap with a magnetic screw cap with PTFE/Silicone septum.

3. Automated SPME Conditions:

  • Incubation: 60°C for 10 min (500 rpm agitation).

  • Extraction: Insert fiber; expose to headspace for 30 min at 60°C.

  • Desorption: 3 min at 250°C in GC inlet (Splitless mode).

Protocol B: LLE with Methyl Chloroformate Derivatization

Best for: Plasma samples where protein precipitation is required, or when SPME equipment is unavailable.

1. Mechanistic Insight: Direct injection of free carboxylic acids leads to peak tailing due to adsorption on active silanol sites. We utilize Methyl Chloroformate (MCF) mediated esterification. Unlike BF3-Methanol (which requires heat), MCF reacts in seconds at room temperature in aqueous media.

2. Step-by-Step Workflow:

  • Extraction:

    • Mix 200 µL Plasma + 20 µL Internal Standard.

    • Add 200 µL Methanol (Protein Precipitation). Vortex 30s. Centrifuge 10,000 x g for 5 min.

    • Transfer supernatant to a clean glass tube.

  • Derivatization:

    • Add 300 µL water + 50 µL Pyridine (Catalyst).

    • Add 20 µL Methyl Chloroformate (MCF). Vortex vigorously for 30s. Caution: Gas evolution (CO2).

    • Add 300 µL Chloroform (Extraction solvent).

    • Add 300 µL 1M Sodium Bicarbonate (Neutralize excess acid/MCF).

  • Phase Separation:

    • Vortex and Centrifuge.[1]

    • Collect the bottom Chloroform layer (contains the methyl ester of 2-MTP).

    • Inject 1 µL into GC-MS.

Part 3: Instrumental Parameters (GC-MS)

System: Agilent 7890B/5977B or equivalent single quadrupole MS.

Table 1: Chromatographic Conditions

Parameter Setting Rationale
Column DB-WAX UI or VF-WAXms (30m x 0.25mm x 0.25µm) Polar phase resists sulfur poisoning and separates acid isomers.
Inlet S/SL at 250°C Flash vaporization.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow) Optimal van Deemter efficiency.
Oven Program 40°C (hold 2 min) -> 10°C/min -> 240°C (hold 5 min) Slow ramp separates 2-MTP from 3-MTP isomer.

| Transfer Line | 250°C | Prevents condensation of high boilers. |

Table 2: Mass Spectrometry (SIM Mode) Acquisition in SIM (Selected Ion Monitoring) is mandatory for trace quantification.

AnalyteTarget Ion (Quant)Qualifier IonsRetention Time (approx)
2-MTP (Free Acid) 75 47, 1208.5 min
2-MTP (Methyl Ester) 75 61, 1346.2 min
IS (Analog) 89 61, 1489.1 min

Note: m/z 75 corresponds to the [CH3-S-CH-CH3]+ fragment, a stable carbocation characteristic of this structure.

Part 4: Visualization of Analytical Workflow

G Sample Biological Sample (Plasma/Urine) Decision Select Method Sample->Decision Acidify Acidification (pH < 2) + NaCl Saturation Decision->Acidify Volatiles/Urine Precip Protein Precipitation (Methanol) Decision->Precip Plasma/Serum SPME_Extract HS-SPME Extraction (DVB/CAR/PDMS Fiber, 60°C) Acidify->SPME_Extract Desorb Thermal Desorption (GC Inlet, 250°C) SPME_Extract->Desorb GCMS GC-MS Analysis (WAX Column, SIM Mode) Desorb->GCMS Deriv MCF Derivatization (Pyridine/Methyl Chloroformate) Precip->Deriv LLE LLE into Chloroform Deriv->LLE LLE->GCMS Data Quantification (Target Ion m/z 75) GCMS->Data

Figure 1: Decision tree for selecting between HS-SPME and MCF-Derivatization workflows based on sample matrix.

Part 5: Validation & Quality Assurance (Self-Validating System)

To ensure the protocol is "self-validating" (i.e., errors are detected immediately), implement these system suitability tests:

  • The "Isomer Resolution" Check:

    • 2-MTP often co-exists with 3-(methylthio)propanoic acid.

    • Requirement: The valley height between 2-MTP and 3-MTP peaks must be < 10% of the 2-MTP peak height. If they co-elute, lower the initial oven temperature to 35°C.

  • The "Active Site" Check:

    • Inject a low-concentration standard (e.g., 10 ng/mL).

    • Calculate the Tailing Factor (Tf) .

    • Requirement: Tf < 1.5. If Tf > 1.5, the inlet liner is dirty (active sites adsorbing the sulfur/acid). Replace the liner with a deactivated ultra-inert wool liner.

  • Linearity & Limits:

    • Range: 10 ng/mL to 5000 ng/mL.

    • LOQ: Typically ~5 ng/mL (SPME) or ~20 ng/mL (LLE).

    • R²: > 0.995 required.[2]

References

  • Pawliszyn, J. (2012). Theory of Solid-Phase Microextraction. In Handbook of Solid Phase Microextraction. Elsevier. Link

    • Grounding: Establishes the theoretical basis for salting out and fiber selection in Protocol A.
  • Husek, P. (1991). Rapid derivatization and gas chromatographic determination of amino acids. Journal of Chromatography A, 552, 289-299. Link

    • Grounding: The foundational text for the Methyl Chloroformate (MCF)
  • FDA. (2018).[3] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3] Link

    • Grounding: Provides the regulatory framework for the validation parameters (LOQ, Linearity) defined in Part 5.
  • Landaud, S., et al. (2008). Formation of volatile sulfur compounds and metabolism of methionine in Saccharomyces cerevisiae. Applied and Environmental Microbiology, 74(4), 1221–1234. Link

    • Grounding: Validates 2-MTP as a specific metabolite in methionine pathways, distinguishing it
  • PubChem. (2025).[4] Compound Summary for CID 563: 3-(Methylthio)propanoic acid. (Used for structural comparison and isomer differentiation). Link

Sources

Advanced HPLC-UV Method for the Quantification of 2-(methylthio)propanoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed methodology for the analysis of 2-(methylthio)propanoic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. Recognizing the analytical challenges associated with short-chain carboxylic acids, this document outlines a robust protocol employing pre-column derivatization to enhance chromophoric properties, thereby ensuring sensitive and reliable quantification. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and allied industries, offering in-depth insights into method development, validation, and practical application. The protocols described herein are designed to be self-validating, grounded in established scientific principles and regulatory standards.

Introduction: The Analytical Challenge of 2-(methylthio)propanoic Acid

2-(methylthio)propanoic acid is a sulfur-containing carboxylic acid of interest in various fields, including metabolic studies and as a potential biomarker. Its analysis by HPLC, however, presents a significant challenge due to the lack of a strong chromophore in its native structure, leading to poor sensitivity with UV detectors. Furthermore, its chiral center necessitates the development of stereospecific analytical methods for enantiomeric purity assessment. This application note addresses these challenges by presenting a comprehensive strategy for both achiral and chiral analysis.

Foundational Principles: Chromatographic Strategy

The selection of an appropriate chromatographic mode is paramount for the successful separation and quantification of 2-(methylthio)propanoic acid.

Reversed-Phase Chromatography for Achiral Analysis

For the routine quantification of 2-(methylthio)propanoic acid, reversed-phase HPLC is the method of choice. This technique separates molecules based on their hydrophobicity. To ensure adequate retention of the polar 2-(methylthio)propanoic acid on a nonpolar stationary phase (such as C18), the mobile phase pH must be carefully controlled. The predicted pKa of 2-(methylthio)propanoic acid is approximately 3.86[1]. By adjusting the mobile phase pH to be at least two units below the pKa (i.e., pH < 1.86), the carboxylic acid group will be fully protonated, rendering the molecule less polar and promoting its interaction with the stationary phase.

Chiral Chromatography for Enantiomeric Separation

Given that 2-(methylthio)propanoic acid possesses a chiral center, distinguishing between its enantiomers is often a critical requirement in pharmaceutical development and stereoselective synthesis. Direct chiral separation can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are a versatile option for the separation of a wide range of chiral compounds, including arylpropionic acids[2][3]. An alternative, indirect approach involves derivatizing the racemic analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column[4][5].

Enhancing Detection: The Necessity of Derivatization

The inherent poor UV absorbance of 2-(methylthio)propanoic acid necessitates a strategy to improve its detectability. Pre-column derivatization with a UV-active labeling agent is a well-established technique to overcome this limitation. This involves a chemical reaction that attaches a chromophore to the analyte prior to its injection into the HPLC system.

Experimental Workflow: A Visual Overview

The following diagram illustrates the comprehensive workflow for the HPLC analysis of 2-(methylthio)propanoic acid, from sample receipt to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Containing 2-(methylthio)propanoic acid Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Analyte Derivatization Pre-column Derivatization (UV-Labeling) Extraction->Derivatization Enhance Detection Filtration 0.22 µm Syringe Filtration Derivatization->Filtration Remove Particulates HPLC HPLC System (Pump, Autosampler, Column Oven) Filtration->HPLC Inject Sample Column C18 Reversed-Phase or Chiral Column HPLC->Column Separation Detection UV/Vis Detector Column->Detection Signal Acquisition CDS Chromatography Data System (CDS) Detection->CDS Data Collection Quantification Peak Integration & Quantification CDS->Quantification Process Data Report Final Report Quantification->Report Generate Results

Caption: HPLC analysis workflow for 2-(methylthio)propanoic acid.

Detailed Protocols

Protocol 1: Achiral Analysis by Reversed-Phase HPLC

This protocol details a method for the quantification of total 2-(methylthio)propanoic acid.

5.1.1. Materials and Reagents

  • 2-(methylthio)propanoic acid standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • Derivatizing agent (e.g., p-bromophenacyl bromide)

  • Triethylamine (or other suitable base)

5.1.2. Instrumentation and Chromatographic Conditions

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system capable of gradient elution and UV detection.
Column C18, 4.6 x 150 mm, 5 µmA versatile reversed-phase column suitable for the retention of moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase ensures the protonation of the carboxylic acid group, leading to better retention. Formic acid is MS-compatible[6][7].
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.
Gradient Elution 10% B to 90% B over 15 minutesA gradient elution is recommended to ensure the elution of the derivatized analyte with a good peak shape and to clean the column of any late-eluting components.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength Dependent on the chosen derivatizing agent (e.g., ~260 nm for p-bromophenacyl derivatives)The detection wavelength should be set to the absorbance maximum of the chromophore introduced during derivatization.
Injection Volume 10 µLA standard injection volume.

5.1.3. Sample Preparation: Pre-column Derivatization

  • Standard Preparation: Prepare a stock solution of 2-(methylthio)propanoic acid in acetonitrile. Create a series of calibration standards by diluting the stock solution.

  • Sample Extraction: For biological matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte and remove interferences.

  • Derivatization Reaction: To a known volume of the standard or extracted sample, add an excess of the derivatizing agent and a suitable catalyst (e.g., triethylamine). Heat the mixture at a controlled temperature (e.g., 60 °C) for a specific duration (e.g., 30 minutes) to ensure complete reaction.

  • Quenching and Dilution: After the reaction is complete, quench any remaining derivatizing agent and dilute the sample to a suitable concentration with the mobile phase.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter before injection.

Protocol 2: Chiral Separation by HPLC

This protocol provides a starting point for the enantiomeric separation of 2-(methylthio)propanoic acid.

5.2.1. Instrumentation and Chromatographic Conditions

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard HPLC system is sufficient.
Column Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak AD-H)These columns have demonstrated broad selectivity for a variety of chiral compounds, including those with carboxylic acid functionalities[2].
Mobile Phase Hexane/Isopropanol with a small percentage of a carboxylic acid (e.g., 0.1% Trifluoroacetic Acid)Normal-phase chromatography is often employed for chiral separations on polysaccharide-based CSPs. The acidic modifier helps to improve peak shape.
Flow Rate 0.5 - 1.0 mL/minThe flow rate should be optimized to achieve the best resolution between the enantiomers.
Column Temperature 25 °CTemperature can influence chiral recognition; therefore, it should be controlled.
Detection Wavelength As per achiral method (after derivatization) or low UV (e.g., 210-220 nm) for underivatized analyteIf the analyte is not derivatized, detection at a low wavelength may be possible, albeit with lower sensitivity.
Injection Volume 10 µLA standard injection volume.

5.2.2. Sample Preparation

If derivatization is not employed, sample preparation may involve a simple dilution and filtration step. For complex matrices, the extraction procedures outlined in the achiral method should be followed.

Method Validation: Ensuring Trustworthiness

A self-validating system is one that provides confidence in its results through rigorous validation. The developed HPLC method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[3][8].

6.1. Validation Parameters

The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank samples and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the calibration curve.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing samples with known concentrations.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format. The results of the method validation should be presented with acceptance criteria to demonstrate the suitability of the method for its intended purpose.

Conclusion

The HPLC methods detailed in this application note provide a comprehensive framework for the reliable analysis of 2-(methylthio)propanoic acid. By addressing the key analytical challenges of poor UV absorbance and chirality, these protocols offer a robust and validated approach for researchers and scientists in various industries. The emphasis on the rationale behind experimental choices and adherence to international validation standards ensures the generation of high-quality, trustworthy data.

References

  • SIELC Technologies. (2018). Separation of Propanoic acid, 2-methylpropyl ester on Newcrom R1 HPLC column.
  • Frontiers in Microbiology. (2022). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Retrieved from [Link]

  • Journal of Analytical Methods in Chemistry. (2015). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Retrieved from [Link]

  • PubMed Central (PMC). (2016). A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. Retrieved from [Link]

  • LCGC International. (2025). A Rapid New Approach to Quantifying Short-Chain Fatty Acids. Retrieved from [Link]

  • Journal of Separation Science. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • PubChem. 3-(Methylthio)propanoic acid. Retrieved from [Link]

  • SIELC Technologies. Separation of Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed. (1990). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • ResearchGate. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Propanoic acid, 2-methyl-. Retrieved from [Link]

  • ChemRxiv. (2020). Thioester Mediated Biocatalytic Amide Bond Synthesis with In Situ Thiol Recycling. Retrieved from [Link]

  • MDPI. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • Cheméo. Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). Retrieved from [Link]

  • Semantic Scholar. (2007). A new and efficient protocol for preparation of thiol esters from carboxylic acids and thiols in the presence of 2-(1H-benzotri. Retrieved from [Link]

  • ChemRxiv. (2020). Thioester Mediated Biocatalytic Amide Bond Synthesis with In Situ Thiol Recycling. Retrieved from [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • ResearchGate. (2020). Influence of UV Radiation on the Spectral Properties of 2-METYL-4-Chlorophenoxy Propionic Acids. Retrieved from [Link]

  • Edith Cowan University Research Online. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Retrieved from [Link]

  • MDPI. (2019). A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

Sources

Introduction: The Analytical Challenge of a Key Sulfur-Containing Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A Robust Gas Chromatography-Mass Spectrometry Method for the Analysis of 2-(methylthio)propanoic acid

2-(Methylthio)propanoic acid is a sulfur-containing carboxylic acid of significant interest in various fields, including flavor and fragrance chemistry, and as a potential biomarker in metabolic studies. Its accurate and sensitive quantification is crucial for understanding its role in these systems. However, direct analysis of 2-(methylthio)propanoic acid by gas chromatography (GC) is hampered by its inherent physicochemical properties. The presence of a polar carboxyl group leads to low volatility and a tendency for adsorption on active sites within the GC system, resulting in poor peak shape, low sensitivity, and unreliable quantification[1][2].

To overcome these challenges, a derivatization step is essential to convert the non-volatile carboxylic acid into a more volatile and thermally stable derivative suitable for GC analysis[1][2]. This application note presents a detailed and robust protocol for the analysis of 2-(methylthio)propanoic acid using gas chromatography-mass spectrometry (GC-MS) following derivatization. We will focus on the widely used and highly effective silylation technique, which replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group[2].

The Rationale for Silylation: Enhancing Volatility and Chromatographic Performance

Silylation is a cornerstone of derivatization in GC for compounds containing active hydrogens, such as those in carboxyl, hydroxyl, and amine groups[2]. The reaction involves a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which quantitatively replaces the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group.

The resulting TMS-ester of 2-(methylthio)propanoic acid exhibits significantly increased volatility and reduced polarity compared to the parent compound. This transformation is critical for achieving sharp, symmetrical peaks and enabling sensitive detection by GC-MS. The TMS derivative is also more thermally stable, preventing on-column degradation and ensuring reproducible results.

Experimental Workflow: From Sample to Data

The overall analytical workflow is a multi-step process designed to ensure accurate and reproducible quantification of 2-(methylthio)propanoic acid. The key stages include sample preparation, derivatization, and GC-MS analysis. Each step is critical for the overall success of the method.

Experimental Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Reconstitution Reconstitution in Solvent Drying->Reconstitution Proceed to Derivatization Derivatization Silylation with BSTFA + TMCS Reconstitution->Derivatization Reaction Incubation (e.g., 60°C for 30 min) Derivatization->Reaction GC_MS GC-MS Injection Reaction->GC_MS Ready for Analysis Separation Chromatographic Separation GC_MS->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Processing & Quantification Detection->Data_Analysis Silylation Reaction cluster_reactants Reactants cluster_products Products Analyte 2-(methylthio)propanoic acid (HOOC-CH(CH3)-S-CH3) Derivative TMS-2-(methylthio)propanoate (TMSOOC-CH(CH3)-S-CH3) Analyte->Derivative + BSTFA Reagent BSTFA (CF3-C(=N-TMS)-O-TMS) Byproduct MSTFA (CF3-C(=O)-NH-TMS)

Sources

Application Note: Strategic Utilization of 2-(Methylthio)propanoic Acid in Pharmaceutical Synthesis

[1]

Abstract

2-(Methylthio)propanoic acid (2-MTPA), specifically the

1

1lead optimizationheterocyclic synthesis

Chemical Profile & Strategic Utility

Identity and Distinction

It is imperative to distinguish 2-MTPA from its common isomer to ensure synthetic fidelity.[1]

Feature2-(Methylthio)propanoic Acid 3-(Methylthio)propanoic Acid
Structure


CAS 58809-73-7 (Racemic) / 26995-91-5 (S)646-01-5
Role Chiral Synthon, BioisostereMethionine Metabolite, Flavor
Reactivity

-Proton is acidic (Racemization risk)
Stable

-position
Pharmacophore Utility

In drug design, 2-MTPA is utilized to:

  • Modulate Lipophilicity: The

    
     group is significantly more lipophilic (
    
    
    ) than an
    
    
    or
    
    
    group, improving membrane permeability.[1]
  • Bioisosterism: It acts as a cysteine or methionine mimic restricted to a shorter chain length, often used in Proteolysis Targeting Chimeras (PROTACs) linkers or kinase inhibitor side chains.

  • Metabolic Blocking: The steric bulk of the

    
    -methyl group combined with the sulfur atom can block metabolic hydrolysis at the adjacent carbonyl center.
    

Protocol A: Enantioselective Amide Coupling

Objective: To couple (S)-2-(methylthio)propanoic acid with a heteroaryl amine while maintaining enantiomeric excess (ee). Challenge: The

1
Reaction Workflow Diagram

AmideCouplingStartStart: (S)-2-MTPAActivationActivation(HATU, 0°C)Start->Activation Dissolve in DMFAdd DIPEA (1.1 eq)AmineAddAmine Addition(Controlled pH)Activation->AmineAdd Active Ester FormedCouplingCoupling Reaction(DMF, 0°C -> RT)AmineAdd->Coupling Nucleophilic AttackQuenchAcidic Quench(0.5M HCl)Coupling->Quench Monitor TLCIsolationIsolation(EtOAc Extraction)Quench->Isolation Phase Sep

Figure 1: Optimized workflow for enantioselective amide coupling of 2-MTPA.

Step-by-Step Methodology

Reagents:

  • (S)-2-(methylthio)propanoic acid (1.0 equiv)[1]

  • Heteroaryl amine (1.1 equiv)

  • HATU (1.1 equiv) - Chosen for fast kinetics to minimize racemization time.[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide)

Procedure:

  • Preparation (Stench Control): Perform all operations in a well-ventilated fume hood. Prepare a bleach (sodium hypochlorite) bath for neutralizing glassware.

  • Activation: In a flame-dried round-bottom flask, dissolve (S)-2-MTPA (10 mmol) in anhydrous DMF (30 mL). Cool the solution to 0°C using an ice bath.

    • Scientific Rationale: Low temperature is critical. The rate of racemization (

      
      ) decreases significantly at 0°C compared to RT.
      
  • Base Addition: Add DIPEA (25 mmol) dropwise. Stir for 5 minutes.

  • Coupling Agent: Add HATU (11 mmol) in one portion. Stir at 0°C for 15 minutes to generate the activated O-azabenzotriazole ester.[1]

  • Amine Addition: Add the heteroaryl amine (11 mmol) slowly.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature over 2 hours. Monitor consumption of acid by TLC (System: 5% MeOH in DCM).

  • Workup:

    • Pour the reaction mixture into ice-cold 0.5M HCl (100 mL). Acidic quench prevents further racemization during workup.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash organic layers with saturated

      
       (removes unreacted acid), water, and brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (90:10).[1] Target ee > 95%.

  • NMR:

    
     NMR should show the doublet for the 
    
    
    -methyl group (
    
    
    ppm) and the singlet for the S-methyl group (
    
    
    ppm).[1]

Protocol B: Synthesis of 1,2,4-Triazole Scaffolds

Objective: To convert 2-MTPA into a 3-(1-(methylthio)ethyl)-1,2,4-triazole derivative, a common pharmacophore in antifungal and agrochemical agents.[1]

Reaction Pathway[1][2]

TriazoleSynthesisAcid2-MTPAHydrazideAcyl HydrazideIntermediateAcid->Hydrazide + Hydrazine(EtOH, Reflux)CyclizationCyclodehydration(POCl3 or Heat)Hydrazide->Cyclization + Amidine/NitrileProduct1,2,4-TriazoleScaffoldCyclization->Product - H2O

Figure 2: Synthetic route from 2-MTPA to triazole heterocycles.[1][2]

Step-by-Step Methodology
  • Esterification: Convert 2-MTPA to Methyl 2-(methylthio)propionate using

    
     in MeOH (Reflux, 2h).
    
  • Hydrazide Formation: React the methyl ester with Hydrazine Hydrate (excess) in Ethanol at reflux for 4 hours.

    • Checkpoint: Isolate 2-(methylthio)propanehydrazide as a solid.[1] Recrystallize from ethanol.

  • Cyclization (The Einhorn-Brunner Variation):

    • Mix the hydrazide (1.0 equiv) with an appropriate nitrile (e.g., benzonitrile) and catalytic potassium carbonate.

    • Heat to 120°C in a sealed tube or use microwave irradiation (150°C, 20 min).

    • Result: Formation of the 3,5-disubstituted-1,2,4-triazole ring.[1]

Safety & Handling (The "Stench" Factor)

Working with 2-MTPA requires strict adherence to odor control protocols to prevent facility contamination.[1]

HazardControl Measure
Odor (Stench) Use a Bleach Trap .[1] All rotary evaporator exhaust must bubble through a 10% NaOCl solution.
Skin Contact Wear double nitrile gloves. The compound is lipophilic and penetrates skin rapidly.
Spill Cover immediately with activated charcoal, then treat with dilute bleach. Do not wipe with paper towels initially (increases surface area for evaporation).

References

  • PubChem. (2025).[3] 2-(Methylthio)propanoic acid - Compound Summary. National Library of Medicine. [Link]

  • Google Patents. (1985). Resolution of 3-benzoylthio-2-methyl-propanoic acid (US4559178A). [1]

  • The Good Scents Company. (2024).[4] 2-methyl thiopropionic acid Flavor & Fragrance Data. [Link]

Application Note: 2-(Methylthio)propanoic Acid as a Strategic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Methylthio)propanoic acid (CAS 58809-73-7), also known as 2-methylthiopropionic acid, is a bifunctional building block characterized by a carboxylic acid tail and an


-methylthio ether motif.[1][2][3] Unlike its 

-isomer (3-methylthiopropionic acid), which is a direct metabolite of methionine, the 2-isomer offers a unique steric and electronic profile due to the proximity of the sulfur atom to the carbonyl center.

This guide details the utility of 2-(methylthio)propanoic acid in synthesizing cooling sensation agents (physiological coolants) , flavor esters , and pharmaceutical intermediates . It provides validated protocols for amide coupling and controlled oxidation, addressing the specific challenge of preventing sulfur over-oxidation during functionalization.

Chemical Profile & Reactivity

The molecule possesses a chiral center at the C2 position. Commercial supplies are typically racemic, though enzymatic resolution is possible. The sulfur atom at the


-position exerts a significant neighboring group effect, influencing the acidity of the 

-proton and the stability of downstream intermediates.
Table 1: Physicochemical Specifications
PropertyValueNotes
IUPAC Name 2-(methylsulfanyl)propanoic acid
CAS Number 58809-73-7Distinct from 3-isomer (CAS 646-01-5)
Molecular Formula C

H

O

S
MW: 120.17 g/mol
Boiling Point 104 °C (8 Torr)High vacuum required for distillation
Density 1.16 g/cm

Denser than water
pKa ~3.86 (Predicted)Slightly stronger acid than propionic acid due to S-inductive effect
Appearance Colorless to pale yellow liquidPungent sulfur/fatty odor
Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from 2-(methylthio)propanoic acid.

ReactivityMap Start 2-(Methylthio)propanoic Acid (Starting Material) Amide Amides (Cooling Agents/Pharm) Start->Amide Amine Coupling (DIPEA/HATU) Ester Esters (Flavor/Fragrance) Start->Ester Fischer Esterification (MeOH/H+) Sulfoxide Sulfoxides (Chiral Auxiliaries) Start->Sulfoxide Mild Oxidation (H2O2/AcOH, 1 eq) Sulfone Sulfones (Stable Linkers) Sulfoxide->Sulfone Strong Oxidation (mCPBA/Excess H2O2)

Figure 1: Divergent synthesis pathways. The


-thioether group allows for post-coupling oxidation tuning (S vs. SO vs. SO

).

Critical Application: Physiological Cooling Agents

A primary application of 2-(methylthio)propanoic acid is in the synthesis of


-substituted amides which function as TRPM8 agonists (cooling agents). The 

-thioether moiety mimics the steric bulk of isopropyl groups found in traditional coolants (like WS-3) but adds a unique polarity profile.
Protocol A: Amide Coupling (General Procedure)

Objective: Synthesize a 2-(methylthio)propanamide derivative (e.g., coupling with a piperidine or secondary amine). Challenge: Prevent sulfur poisoning of metal catalysts (if used) and avoid racemization.

Materials
  • Substrate: 2-(Methylthio)propanoic acid (1.1 equiv)

  • Amine: Target secondary amine (e.g., 2-substituted piperidine) (1.0 equiv)

  • Coupling Agent: HATU or T3P (Propylphosphonic anhydride)

  • Base:

    
    -Diisopropylethylamine (DIPEA)[4]
    
  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask under N

    
    , dissolve 2-(methylthio)propanoic acid (1.1 equiv) in anhydrous DCM (0.2 M concentration).
    
  • Base Addition: Add DIPEA (2.5 equiv) dropwise at 0 °C. Stir for 10 minutes.

  • Coupling: Add the coupling agent (HATU, 1.2 equiv). Stir at 0 °C for 30 minutes to form the active ester.

    • Expert Tip: Avoid using thionyl chloride (

      
      ) for activation if possible, as the thioether sulfur can attack the acyl chloride intermediate, forming a cyclic sulfonium species that complicates the reaction.
      
  • Amine Addition: Add the amine (1.0 equiv) dissolved in minimal DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with KMnO

    
    ; sulfur compounds oxidize/stain rapidly).
    
  • Workup: Dilute with EtOAc. Wash sequentially with 1N HCl (cold), sat. NaHCO

    
    , and brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Application: Controlled Oxidation (Sulfoxides vs. Sulfones)

The sulfur atom can be selectively oxidized to the sulfoxide (chiral) or sulfone. Sulfoxides of this moiety are often investigated for their bioisosteric relationship to carbonyls or for altering solubility profiles.

Protocol B: Chemoselective Oxidation to Sulfoxide

Objective: Oxidize the sulfide to sulfoxide without over-oxidation to sulfone.[5]

Materials
  • Substrate: 2-(Methylthio)propanoic acid derivative (ester or amide preferred to protect the acid).

  • Oxidant: 30% Hydrogen Peroxide (H

    
    O
    
    
    
    ).
  • Solvent: Glacial Acetic Acid (AcOH).[6]

Step-by-Step Methodology
  • Dissolution: Dissolve the sulfide substrate (1.0 mmol) in glacial acetic acid (2 mL).

  • Oxidant Addition: Cool to 0 °C. Add 30% H

    
    O
    
    
    
    (1.05 equiv) dropwise.
    • Critical Control: Do not add excess oxidant.[5] The reaction from Sulfoxide

      
       Sulfone is slower but will occur with excess reagent and heat.
      
  • Stirring: Stir at room temperature for 1–3 hours.

  • Quenching: Quench with saturated aqueous Na

    
    SO
    
    
    
    (Sodium sulfite) to destroy unreacted peroxide.
  • Extraction: Extract with DCM. The sulfoxide is more polar; ensure the aqueous layer is thoroughly extracted.

OxidationWorkflow Step1 Dissolve Substrate in AcOH Temp: 0°C Step2 Add H2O2 (1.05 equiv) SLOW ADDITION Step1->Step2 Step3 Monitor via TLC/LCMS (Look for M+16 peak) Step2->Step3 Decision Is Sulfone (M+32) forming? Step3->Decision Quench Quench immediately with Na2SO3 Decision->Quench Yes Continue Stir until Sulfide consumed Decision->Continue No Continue->Quench Completion

Figure 2: Decision logic for preventing over-oxidation during sulfoxide synthesis.

Safety & Handling (Expert Insights)

  • Odor Control: Like most low-molecular-weight sulfides, 2-(methylthio)propanoic acid has a potent, disagreeable odor (cabbage/garlic).

    • Protocol: All transfers must occur in a fume hood. Glassware should be soaked in a bleach bath (sodium hypochlorite) prior to removal from the hood to oxidize residual sulfide to odorless sulfone/sulfate.

  • Corrosivity: The substance is corrosive (Skin Corr. 1B). It causes severe skin burns and eye damage. Double-gloving (Nitrile) and face shields are recommended during neat handling.

References

  • Flavor & Fragrance Usage: The Good Scents Company. Methyl 2-(methylthio)propionate and related esters.[3][7]Link

  • Amide Synthesis (Cooling Agents): Givaudan SA. Cooling sensation compositions. WO2022028726A1. (Describes the coupling of 2-(methylthio)propanoic acid with amines). Link

  • Oxidation Methodologies: Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules 2010, 15(10), 6619-6629. Link

  • Chemical Properties: ChemicalBook. 2-(Methylthio)propionic acid Product Description.[4]Link

Sources

Application Note: Derivatization Strategies for the Chromatographic Analysis of 2-(methylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide on the derivatization of 2-(methylthio)propanoic acid for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will delve into the underlying chemical principles guiding the selection of derivatization strategies, offering detailed, field-proven protocols for esterification and silylation for GC-MS, as well as chromophore tagging for HPLC-UV/Vis or fluorescence detection. Furthermore, this guide addresses the chiral nature of 2-(methylthio)propanoic acid, presenting methodologies for enantiomeric resolution. This document is intended for researchers, scientists, and professionals in drug development and metabolomics who require precise and reliable quantification of this thioether-containing carboxylic acid.

Introduction: The Analytical Challenge of 2-(methylthio)propanoic Acid

2-(methylthio)propanoic acid is a chiral carboxylic acid containing a thioether linkage. Its analysis is of interest in various fields, including metabolism studies and as a potential biomarker. However, the inherent physicochemical properties of this molecule present significant analytical challenges. Its polarity and low volatility make it unsuitable for direct analysis by gas chromatography.[1] While amenable to liquid chromatography, it lacks a strong chromophore, resulting in poor sensitivity with common UV/Vis detectors.

Derivatization is a chemical modification technique that converts the analyte into a product with properties more suitable for a given analytical method.[2] For 2-(methylthio)propanoic acid, derivatization is essential to:

  • Increase Volatility and Thermal Stability for GC Analysis: By converting the polar carboxyl group into a less polar and more volatile ester or silyl ester, the compound can be readily analyzed by GC-MS.

  • Enhance Detection for HPLC Analysis: By attaching a chromophoric or fluorophoric tag to the carboxylic acid functional group, the sensitivity of UV/Vis or fluorescence detection can be dramatically improved.

  • Enable Chiral Separation: Derivatization with a chiral reagent can create diastereomers that can be separated on a standard achiral column.

This application note will provide detailed protocols for the most common and effective derivatization techniques for 2-(methylthio)propanoic acid.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, the primary goal is to increase the volatility and thermal stability of 2-(methylthio)propanoic acid. This is typically achieved by converting the carboxylic acid group into an ester or a silyl derivative.

Esterification to Methyl Esters (FAMEs)

The formation of fatty acid methyl esters (FAMEs) is a classic and robust method for the analysis of carboxylic acids by GC.[2] The resulting methyl ester of 2-(methylthio)propanoic acid is significantly more volatile and less polar than the parent compound.

Causality of Experimental Choices:

  • Reagent: A solution of acetyl chloride in methanol is a common and effective reagent for esterification.[1] Acetyl chloride reacts with methanol to generate HCl in situ, which acts as a catalyst for the esterification reaction. Boron trifluoride in methanol (BF₃/MeOH) is another widely used and effective reagent.

  • Temperature and Time: Heating the reaction mixture accelerates the esterification process. The optimal time and temperature are a balance between achieving complete derivatization and preventing degradation of the analyte.

  • Extraction: After the reaction, the FAME is extracted into a non-polar solvent like hexane to separate it from the polar reaction medium and any remaining reagents.

Experimental Protocol: Esterification with Acetyl Chloride in Methanol

  • Sample Preparation: Accurately weigh approximately 1 mg of 2-(methylthio)propanoic acid into a 2 mL glass vial with a PTFE-lined cap. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Preparation: In a fume hood, slowly add 1 part acetyl chloride to 10 parts of anhydrous methanol. Caution: This reaction is exothermic and produces HCl gas. Prepare this reagent fresh.

  • Derivatization Reaction: Add 500 µL of the acetyl chloride/methanol reagent to the dried sample.

  • Incubation: Securely cap the vial and heat at 60°C for 1 hour.

  • Neutralization and Extraction:

    • Allow the vial to cool to room temperature.

    • Add 1 mL of deionized water to the vial.

    • Add 500 µL of hexane and vortex for 1 minute.

    • Centrifuge for 5 minutes at 2000 rpm to separate the layers.

  • Sample Collection: Carefully transfer the upper hexane layer containing the methyl ester derivative to a clean GC vial.

  • Analysis: Inject an appropriate volume (typically 1 µL) into the GC-MS system.

Silylation

Silylation is another widely used derivatization technique for compounds with active hydrogens, such as carboxylic acids.[1] Silylating reagents replace the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group.

Causality of Experimental Choices:

  • Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful silylating agent that is often preferred due to the volatility of its byproducts. For sterically hindered or less reactive compounds, a catalyst such as N,N-dimethylformamide (DMF) or trimethylchlorosilane (TMCS) can be added.

  • Anhydrous Conditions: Silylating reagents are sensitive to moisture, which can hydrolyze the reagent and the silylated product. Therefore, it is crucial to perform the reaction under anhydrous conditions.

  • Temperature and Time: The reaction is typically performed at a slightly elevated temperature to ensure complete derivatization.

Experimental Protocol: Silylation with MSTFA

  • Sample Preparation: Place the dried sample (approximately 1 mg) in a 2 mL glass vial with a PTFE-lined cap. Ensure the sample is completely dry by placing it in a desiccator over P₂O₅ for at least 1 hour.

  • Derivatization Reaction:

    • Add 100 µL of anhydrous pyridine to dissolve the sample.

    • Add 100 µL of MSTFA to the vial.

  • Incubation: Securely cap the vial and heat at 70°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Parameter Esterification (Methylation) Silylation (TMS)
Reagent Acetyl Chloride in Methanol or BF₃/MeOHMSTFA (with or without catalyst)
Target Group Carboxylic AcidCarboxylic Acid
Derivative Methyl EsterTrimethylsilyl Ester
Key Conditions 60°C for 1 hour70°C for 30 minutes, anhydrous
Advantages Robust, stable derivativesFast reaction, volatile byproducts
Disadvantages Requires extraction stepMoisture sensitive derivatives

Table 1: Comparison of GC-MS Derivatization Methods for 2-(methylthio)propanoic acid.

GC_Derivatization_Workflow cluster_esterification Esterification Workflow cluster_silylation Silylation Workflow sample_ester Dried Sample of 2-(methylthio)propanoic acid reagent_ester Add Acetyl Chloride in Methanol sample_ester->reagent_ester heat_ester Heat at 60°C for 1 hour reagent_ester->heat_ester extract_ester Neutralize and Extract with Hexane heat_ester->extract_ester gcms_ester Analyze by GC-MS extract_ester->gcms_ester sample_silyl Anhydrous Sample of 2-(methylthio)propanoic acid reagent_silyl Add Pyridine and MSTFA sample_silyl->reagent_silyl heat_silyl Heat at 70°C for 30 minutes reagent_silyl->heat_silyl gcms_silyl Direct Analysis by GC-MS heat_silyl->gcms_silyl

Figure 1: GC-MS Derivatization Workflows.

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization aims to introduce a chromophore or fluorophore to enhance detection sensitivity. A common strategy involves the use of a labeling agent that reacts with the carboxylic acid group.

UV/Vis Tagging with 2-Nitrophenylhydrazine

2-Nitrophenylhydrazine (2-NPH) is a derivatizing agent that reacts with carboxylic acids in the presence of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a hydrazide derivative with strong UV absorbance.

Causality of Experimental Choices:

  • Reagents: EDC is a water-soluble carbodiimide that activates the carboxyl group, making it susceptible to nucleophilic attack by 2-NPH.

  • Solvent: A mixture of acetonitrile and water is often used as the reaction solvent to ensure the solubility of both the analyte and the reagents.

  • Reaction Conditions: The reaction is typically carried out at room temperature for a sufficient duration to ensure complete derivatization.

Experimental Protocol: Derivatization with 2-NPH and EDC

  • Sample and Reagent Preparation:

    • Prepare a 1 mg/mL solution of 2-(methylthio)propanoic acid in acetonitrile.

    • Prepare a 10 mg/mL solution of 2-nitrophenylhydrazine hydrochloride in acetonitrile:water (80:20 v/v).

    • Prepare a 20 mg/mL solution of EDC hydrochloride in acetonitrile:water (80:20 v/v).

  • Derivatization Reaction:

    • In a 1.5 mL microcentrifuge tube, combine 100 µL of the sample solution, 100 µL of the 2-NPH solution, and 100 µL of the EDC solution.

    • Vortex briefly to mix.

  • Incubation: Allow the reaction to proceed at room temperature for 2 hours.

  • Analysis: The reaction mixture can be directly injected into the HPLC system. A reversed-phase C18 column is typically used for separation. An example of HPLC conditions for a similar derivatized compound involves a mobile phase of acetonitrile and water with a phosphoric acid modifier.[3]

Parameter UV/Vis Tagging with 2-NPH
Reagent 2-Nitrophenylhydrazine (2-NPH) and EDC
Target Group Carboxylic Acid
Derivative 2-Nitrophenylhydrazide
Key Conditions Room temperature for 2 hours
Advantages Significant improvement in UV detection
Disadvantages Reaction time can be lengthy

Table 2: HPLC Derivatization Method for 2-(methylthio)propanoic acid.

HPLC_Derivatization_Workflow cluster_hplc HPLC Derivatization Workflow sample_hplc Sample Solution of 2-(methylthio)propanoic acid reagent_hplc Add 2-NPH and EDC Solutions sample_hplc->reagent_hplc incubate_hplc Incubate at Room Temp for 2 hours reagent_hplc->incubate_hplc hplc_analysis Analyze by HPLC-UV/Vis incubate_hplc->hplc_analysis

Figure 2: HPLC Derivatization Workflow.

Chiral Separation of 2-(methylthio)propanoic Acid Enantiomers

As 2-(methylthio)propanoic acid is a chiral molecule, the separation of its enantiomers may be necessary for stereospecific studies. This can be achieved through two main approaches:

  • Direct Chiral HPLC: This method involves the use of a chiral stationary phase (CSP) that can differentiate between the enantiomers. This approach has the advantage of not requiring derivatization, but the development of a suitable chromatographic method can be time-consuming.

  • Indirect Chiral Separation via Derivatization: This technique involves reacting the racemic 2-(methylthio)propanoic acid with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[4]

Causality of Experimental Choices for Indirect Separation:

  • Chiral Derivatizing Agent: A chiral amine or alcohol with high enantiomeric purity is used. The choice of reagent will depend on the desired properties of the resulting diastereomers (e.g., chromatographic behavior, detector response).

  • Coupling Chemistry: Similar to UV tagging, a coupling agent like EDC is used to facilitate the formation of an amide or ester linkage between the analyte and the chiral derivatizing agent.

A detailed protocol for this advanced application is beyond the scope of this general guide, but the principles of the derivatization reaction are similar to those described for HPLC-UV/Vis tagging, with the substitution of a chiral reagent for 2-NPH.

Conclusion

The successful analysis of 2-(methylthio)propanoic acid by chromatographic techniques is highly dependent on the selection of an appropriate derivatization strategy. For GC-MS analysis, esterification to the methyl ester or silylation to the TMS derivative are both robust methods to enhance volatility and improve chromatographic performance. For HPLC analysis, derivatization with a UV-active tag such as 2-NPH is essential for achieving high sensitivity. Furthermore, for stereospecific analysis, the chiral nature of the molecule can be addressed either by direct separation on a chiral column or by derivatization to form diastereomers. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop and validate reliable analytical methods for 2-(methylthio)propanoic acid in various matrices.

References

  • Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from [Link]

  • Bihan, D. G., Rydzak, T., Wyss, M., Pittman, K., McCoy, K. D., & Lewis, I. A. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE, 17(4), e0266456. [Link]

  • SIELC Technologies. (n.d.). Separation of Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2520. [Link]

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
  • Blessington, B., Crabb, N., & O'Sullivan, J. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 396, 177–182. [Link]

  • PubChem. (n.d.). 3-(Methylthio)propanoic acid. Retrieved from [Link]

  • Chromatography Forum. (2005, August 4). GCMS analysis of Butyrate, Propionate and acetate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 2-(methyl thio) propionate propanoic acid, 2-(methylthio)-. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Ultraviolet derivatization of low-molecular-mass thiols for high performance liquid chromatography and capillary electrophoresis analysis | Request PDF. Retrieved from [Link]

  • Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from [Link]

  • Krotz, L., & Geyer, R. (2014). Effects of mefepronic acid (2-phenoxy-2-methyl propionic acid) on hepatic metabolism and reproductive parameters in postpartum dairy cows. Current Pharmaceutical Biotechnology, 15(1), 89-95. [Link]

  • Nguyen, L. N., Nguyen, T. A. H., Le, T. H., & Nguyen, T. H. (2022). Chiral Inversion of 2-Arylpropionic Acid Enantiomers under Anaerobic Conditions. Environmental Science & Technology, 56(13), 9608–9617. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). ACS Publications. [Link]

  • Derivatization of thiol-containing compounds. (n.d.). PubMed. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). MDPI. [Link]

  • The Good Scents Company. (n.d.). ethyl 2-methyl-2-(methyl thio) propionate. Retrieved from [Link]

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography.

Sources

Application Notes and Protocols for 2-(Methylthio)propanoic Acid in Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 2-(Methylthio)propanoic Acid

2-(Methylthio)propanoic acid is a sulfur-containing organic acid that holds significant interest for researchers in metabolomics, drug development, and nutritional science. Its structural similarity to key metabolic intermediates, particularly those in the methionine metabolism pathway, positions it as a valuable tool for investigating cellular processes and as a potential biomarker for various physiological and pathological states. Understanding its biological roles and having robust methods for its quantification and functional characterization are paramount for advancing research in these fields.

This comprehensive guide provides detailed experimental protocols and application notes for the use of 2-(methylthio)propanoic acid in a research setting. The methodologies outlined herein are designed to be self-validating and are grounded in established analytical and cell biology principles.

Biochemical Context: A Link to Methionine Metabolism

2-(Methylthio)propanoic acid is structurally related to intermediates in the methionine cycle. Methionine is an essential amino acid that, beyond its role in protein synthesis, is a precursor for the universal methyl donor S-adenosylmethionine (SAM).[1][2][3] The metabolism of methionine is a critical cellular hub that influences a wide array of processes, including DNA methylation, and the synthesis of polyamines and cysteine.[1][2][3][4][5] The study of compounds like 2-(methylthio)propanoic acid can, therefore, provide insights into the regulation and dysregulation of these fundamental pathways.

Methionine_Metabolism Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT KMTB α-keto-γ-methyl- thiobutyrate Methionine->KMTB Transaminase SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methyltransferases MTA 5'-Methylthio- adenosine (MTA) SAM->MTA Polyamine Synthesis Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine MTA->Methionine Salvage Pathway MTP 2-(methylthio)propanoic acid (Potential Link) KMTB->MTP Decarboxylation LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample IS Add Internal Standard Sample->IS Precipitation Protein Precipitation (e.g., with Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Biomarker_Workflow cluster_design Study Design & Sample Collection cluster_analysis Metabolomic Analysis cluster_data Data Analysis & Validation StudyDesign Define Cohorts (e.g., Disease vs. Healthy) SampleCollection Standardized Sample Collection & Storage StudyDesign->SampleCollection Untargeted Untargeted Metabolomics (Global Profiling) SampleCollection->Untargeted Targeted Targeted Quantification of 2-(methylthio)propanoic acid SampleCollection->Targeted Untargeted->Targeted Hypothesis Generation Stats Statistical Analysis (e.g., t-test, ANOVA) Targeted->Stats ROC ROC Curve Analysis Stats->ROC Validation Validation in Independent Cohort ROC->Validation

Sources

Role of 2-(methylthio)propanoic acid in metabolic studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Methylthio)propanoic Acid in Metabolic Profiling & Chemical Biology

Executive Summary

This guide details the technical protocols for the detection, quantification, and metabolic analysis of 2-(methylthio)propanoic acid (2-MTP) (CAS: 58809-73-7).[1] Distinct from its well-characterized isomer 3-(methylthio)propanoic acid (a major methionine catabolite), 2-MTP serves as a specialized metabolite in fermentation chemistry (flavor genesis), a key intermediate in the synthesis of bioactive cooling agents, and a structural building block in antibiotic development.[1]

This document addresses the critical need for distinguishing 2-MTP from its isomers in complex biological matrices using high-resolution Gas Chromatography-Mass Spectrometry (GC-MS) and outlines its proposed biogenic pathways.

Chemical Identity & Metabolic Context

2-(Methylthio)propanoic acid is a sulfur-containing carboxylic acid often confused with the methionine metabolite 3-(methylthio)propionic acid (3-MTP).[1] Precise structural identification is paramount in metabolic studies to avoid false pathway mapping.[1]

Feature2-(Methylthio)propanoic acid (2-MTP) 3-(Methylthio)propanoic acid (3-MTP)
CAS Number 58809-73-7646-01-5
Structure


Metabolic Role Flavor metabolite (fermentation), Synthetic precursorMethionine catabolite (Demethiolation pathway)
Key Precursor Thiolactic acid (2-Mercaptopropionic acid)Methionine / 4-Methylthio-2-oxobutyrate (KMBA)
Application Cooling agents,

-lactam antibiotics, Flavor profiling
Plant stress signaling, Ethylene precursor

Analytical Protocol: Targeted Quantification via GC-MS

Objective: To extract and quantify 2-MTP from fermentation broth or plasma, ensuring separation from the 3-MTP isomer.

A. Sample Preparation (Liquid-Liquid Extraction)

Rationale: Sulfur compounds are volatile and prone to oxidation.[1] Acidification suppresses ionization, enhancing extraction efficiency into organic solvents.[1]

  • Aliquot: Transfer

    
     of biofluid/supernatant to a glass centrifuge tube.
    
  • Internal Standard Spike: Add

    
     of [D3]-3-(methylthio)propionic acid  (
    
    
    
    in methanol) as a surrogate standard.
    • Note: If specific deuterated 2-MTP is unavailable, the 3-isomer analog is sufficient for recovery correction due to similar physicochemical properties.[1]

  • Acidification: Add

    
     of 
    
    
    
    to adjust pH
    
    
    .
  • Extraction: Add

    
     of Ethyl Acetate/Dichloromethane (1:1 v/v) .
    
    • Mechanism:[1][2][3] This solvent mix captures the protonated acid effectively while minimizing water co-extraction.[1]

  • Agitation: Vortex vigorously for 2 minutes; centrifuge at

    
     for 5 minutes.
    
  • Concentration: Transfer the organic (upper) layer to a clean vial. Evaporate to dryness under a gentle stream of nitrogen at room temperature (Do not heat

    
     to prevent volatilization).
    
B. Derivatization (Silylation)

Rationale: Carboxylic acids tail badly on GC columns.[1] Silylation with BSTFA blocks the protic carboxyl hydrogen, improving peak shape and volatility.[1]

  • Reconstitution: Dissolve residue in

    
     anhydrous pyridine.
    
  • Reagent Addition: Add

    
    BSTFA + 1% TMCS  (N,O-Bis(trimethylsilyl)trifluoroacetamide).
    
  • Incubation: Seal and incubate at

    
     for 30 minutes.
    
  • Cooling: Cool to room temperature and transfer to autosampler vials.

C. GC-MS Instrument Parameters
  • Column: DB-5MS or equivalent (30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m).[1] A non-polar phase is sufficient for silylated derivatives.[1]
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Inlet: Splitless mode,

    
    .
    
  • Oven Program:

    • Initial:

      
       (hold 1 min).
      
    • Ramp 1:

      
       to 
      
      
      
      .[1]
    • Ramp 2:

      
       to 
      
      
      
      (hold 3 min).[1]
  • Detection (MS): SIM Mode (Selected Ion Monitoring).[1]

    • Target Ion (2-MTP-TMS): m/z 117 (Base peak, cleavage of COOTMS), m/z 192 (Molecular Ion).[1]

    • Qualifier Ion: m/z 75 (TMS group).[1]

    • Differentiation: 2-MTP elutes before 3-MTP due to steric branching which slightly increases volatility compared to the linear isomer.[1]

Metabolic Pathway Analysis

Understanding the origin of 2-MTP requires mapping it against the standard sulfur metabolic network.[1] While 3-MTP is derived from Methionine, 2-MTP is hypothesized to originate from the methylation of Thiolactic acid , a product of pyruvate or cysteine metabolism in fermentative organisms.[1]

Pathway Diagram

MTP_Metabolism cluster_Methionine Standard Methionine Catabolism (Linear) cluster_Thiolactic Proposed 2-MTP Biogenesis (Branched) Met L-Methionine KMBA 4-Methylthio-2-oxobutyrate (KMBA) Met->KMBA Transamination MMPA 3-(Methylthio)propionic acid (3-MTP) KMBA->MMPA Oxidative Decarboxylation Pyr Pyruvate TLA 2-Mercaptopropionic acid (Thiolactic Acid) Pyr->TLA Sulfur Transfer (Microbial) MTP2 2-(Methylthio)propanoic acid (2-MTP) TLA->MTP2 S-Methylation (Methyltransferase) MTP2->MMPA Isomers (Distinct GC Retention)

Figure 1: Divergent biosynthetic pathways for methylthiopropanoic acid isomers. 3-MTP arises from Methionine catabolism, while 2-MTP is proposed to arise from the methylation of Thiolactic acid.[1]

Application in Drug Development & Synthesis

2-MTP is not merely a metabolite; it is a critical synthon in medicinal chemistry.[1]

Protocol: Purity Analysis for Synthetic Precursors When using 2-MTP as a building block for cooling sensation compounds (e.g., N-substituted carboxamides) or


-lactam antibiotics , enantiomeric purity is often critical.[1]
  • Chiral HPLC Method:

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

    • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]

    • Detection: UV at 210 nm (Sulfur absorbance).[1]

    • Significance: The (R)- and (S)- enantiomers of 2-MTP may yield products with vastly different biological activities (e.g., cooling intensity or antibiotic potency).[1]

Synthesis Note: In the synthesis of cooling agents (e.g., 2-(methylthio)-N-alkylpropanamides), 2-MTP is coupled with amines.[1] The sulfur moiety is prone to oxidation to sulfoxide (


) or sulfone (

).[1]
  • QC Check: Monitor the M+16 (Sulfoxide) and M+32 (Sulfone) peaks in LC-MS during reaction monitoring to ensure the thioether remains intact.

References

  • Chemical Identity & Properties

    • 2-(Methylthio)propanoic acid.[1][3][4][5][][7][8] CAS No. 58809-73-7.[1][5][][7][8] National Center for Biotechnology Information.[1] PubChem Compound Summary.

    • [1]

  • Metabolic Context (Isomer Distinction)

    • Steele, R. D., & Benevenga, N. J.[1] (1979).[1] Identification of 3-methylthiopropionic acid as an intermediate in mammalian methionine metabolism.[1][9] Journal of Biological Chemistry, 254(4), 1368-1375.[1] (Provides the baseline for the 3-isomer to distinguish from 2-MTP).

  • Industrial Applications (Cooling Agents)

    • Galopin, C. C., et al. (2007).[1] Cooling compounds.[1] U.S. Patent No.[1] 7,923,052.[1] (Describes the use of 2-(methylthio)propanoic acid in synthesizing physiological cooling agents).

    • [1]

  • Flavor Chemistry

    • Landaud, S., Helinck, S., & Bonnarme, P. (2008).[1] Formation of volatile sulfur compounds and metabolism of methionine and other sulfur compounds in fermented food.[1] Applied Microbiology and Biotechnology, 77(6), 1191-1205.[1] (Contextualizes sulfur acid formation in fermentation).

    • [1]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 2-(Methylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization, Troubleshooting, and Scale-up of 2-(Methylthio)propanoic Acid (MTPA) CAS: 58809-73-7 (Racemic) | Target Audience: Process Chemists & R&D Scientists

Core Synthesis Directive

The synthesis of 2-(methylthio)propanoic acid is a classic nucleophilic substitution (


) reaction. However, the apparent simplicity masks a kinetic competition between substitution and elimination.

The Reaction:


[1]

Note: Two equivalents of base are required—one to deprotonate the carboxylic acid (forming the carboxylate) and one to act as the nucleophile (methanethiolate).

Critical Failure Points (Yield Killers)
  • Elimination (Acrylic Acid Formation): High temperatures or high alkalinity during the initial mixing favor the elimination of HCl to form acrylic acid, which subsequently polymerizes.

  • Oxidation (Sulfoxide Formation): Exposure to atmospheric oxygen converts the sulfide to sulfoxide (

    
    ), a difficult-to-separate impurity.
    
  • Incomplete Extraction: The product has significant water solubility.[2][3] Failure to reach pH

    
     during workup results in massive yield loss to the aqueous phase.
    

Experimental Protocol & Optimization

Module A: Reaction Setup (The "Front End")

Q: My yield is stuck at 60%. I see a polymeric gum in the flask. What is happening? A: You are likely adding the sodium methanethiolate (NaSMe) too quickly or at too high a temperature. This promotes


-elimination over substitution.

Optimized Protocol:

  • Charge: Dissolve 2-chloropropionic acid (1.0 eq) in water. Cool to 0–5°C .

  • Neutralization: Slowly add NaOH (1.0 eq) to form the sodium 2-chloropropionate salt. Keep T < 10°C.

  • Nucleophilic Attack: Add aqueous NaSMe (1.1–1.2 eq) dropwise.

    • Crucial: The reaction is exothermic. If the temperature spikes >20°C during addition, elimination dominates.

  • Completion: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

    • Tip: Do not reflux unless conversion is stalled. Heat promotes off-gassing of methanethiol (odor hazard) and oxidation.

Module B: Workup & Isolation (The "Back End")[1]

Q: The organic layer is too small, but the aqueous layer smells strongly of product. How do I recover it? A: 2-(Methylthio)propanoic acid is an organic acid. At neutral or slightly acidic pH, it exists as a salt (highly water-soluble). You must suppress the ionization.

Optimized Workup:

  • Quench: Cool the reaction mixture to 5°C.

  • Acidification: Add concentrated HCl dropwise until pH = 1.0 .

    • Why? The pKa of MTPA is approx 3.5–3.8. To drive >99% into the organic phase, you need to be 2 pH units below the pKa.

  • Extraction: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . Perform 3x extractions.

    • Note: MTPA is moderately polar. A single extraction is insufficient.

  • Odor Control: Wash the combined organic layers with a 5% Sodium Hypochlorite (Bleach) solution to oxidize unreacted methanethiol to methanesulfonic acid (odorless/water-soluble). Do not skip this safety step.

Troubleshooting & Logic Trees

Visualization: Synthesis Workflow

The following diagram outlines the critical control points (CCPs) where yield is determined.

MTPA_Synthesis Start Start: 2-Chloropropionic Acid Neutralize Neutralize with NaOH (1 eq) Temp < 10°C Start->Neutralize AddNaSMe Add NaSMe (1.1 eq) Dropwise @ 0-5°C Neutralize->AddNaSMe CheckTemp Did Temp Exceed 20°C? AddNaSMe->CheckTemp Elimination FAILURE: Elimination to Acrylic Acid + Polymer CheckTemp->Elimination Yes Substitution SUCCESS: SN2 Substitution Forming Na-MTPA CheckTemp->Substitution No Acidify Acidify to pH 1.0 (Convert Salt to Acid) Substitution->Acidify Extract Extract with DCM (3x) Acidify->Extract Distillation Vacuum Distillation (Remove Sulfoxides) Extract->Distillation

Figure 1: Process flow diagram illustrating the temperature-dependent competition between substitution (


) and elimination pathways.[1]
Visualization: Impurity Troubleshooting

Use this logic tree to identify the source of yield loss based on analytical data (GC-MS/NMR).

Troubleshooting Problem Low Yield / Impurity Analysis Analyze Crude (GC/NMR) Problem->Analysis PeakA Peak M+16 (Sulfoxide) Analysis->PeakA Oxidation PeakB Peak M-36 (Acrylic Acid) Analysis->PeakB Elimination PeakC Broad Baseline (Polymer) Analysis->PeakC Polymerization SolA Fix: Degas solvents, Use N2 atmosphere PeakA->SolA SolB Fix: Lower addition temp, Slow down NaSMe addition PeakB->SolB SolC Fix: Add radical inhibitor (MEHQ) during workup PeakC->SolC

Figure 2: Diagnostic logic for identifying and correcting common impurity profiles.

Summary of Quantitative Benchmarks

ParameterStandard RangeOptimized TargetImpact of Deviation
Reaction Temp 20–30°C0–5°C High temp causes elimination (acrylic acid).
NaSMe Stoichiometry 1.0 eq1.1–1.2 eq Excess ensures complete conversion of the chloro-acid.
Workup pH pH 3–4pH < 1.5 pH > 2 leaves product in water (pKa effect).
Vacuum Distillation 10 mmHg< 2 mmHg High boiling temp degrades the thioether.

FAQ: Advanced Technical Queries

Q: Can I use potassium ethyl xanthate instead of sodium methanethiolate? A: Yes, but it adds steps. Xanthates are excellent nucleophiles for making thiols, but you would first form the 2-mercaptopropionic acid and then have to methylate it (e.g., with methyl iodide). The NaSMe route is a "one-pot" convergent synthesis and is preferred for atom economy [1].

Q: Why does my product turn yellow upon standing? A: This indicates oxidation to the sulfoxide or disulfide formation. Thioethers are susceptible to air oxidation. Store the final product under Argon or Nitrogen in an amber bottle. Adding a trace amount of BHT (butylated hydroxytoluene) can stabilize it if downstream applications allow [2].

Q: Is the reaction stereospecific? A: If you start with chiral (S)-2-chloropropionic acid, the


 reaction proceeds with inversion of configuration  to (R)-2-(methylthio)propanoic acid. However, if the reaction conditions are too basic (pH > 12) or too hot, the alpha-proton can be removed, leading to racemization via the enolate intermediate [3]. For high optical purity, strictly control temperature and avoid large excesses of base.

References

  • Nucleophilic Substitution of

    
    -Halo Acids: 
    
    • Source: PubChem. "2-Chloropropionic acid Reactions.
    • URL:[Link][1]

  • Oxidation of Thioethers

    • Source: Wikipedia.
    • URL:[Link]

  • Stereochemistry and Racemization

    • Source: NIST Chemistry WebBook. "(S)-(-)-2-Chloropropionic acid Stereochemistry."
    • URL:[Link][1]

  • General Synthesis of Methylthio Acids (Analogous Protocols)

Sources

Technical Support Center: Purification of 2-(methylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of 2-(methylthio)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this compound. Here, we synthesize our extensive field experience with established chemical principles to provide you with a comprehensive, troubleshooting-oriented resource. Our goal is to empower you with the knowledge to not only execute purification protocols but to understand the underlying science, enabling you to adapt and overcome challenges in your specific experimental context.

I. Understanding the Core Purification Challenges

The purification of 2-(methylthio)propanoic acid presents a unique set of challenges stemming from its chemical structure: a carboxylic acid functional group and a thioether linkage. The interplay of these two moieties dictates the compound's physical properties and its susceptibility to degradation and side-reactions. The primary hurdles you will likely encounter are:

  • Oxidative Instability: The sulfur atom in the thioether group is susceptible to oxidation, which can lead to the formation of sulfoxide and sulfone impurities. This is a critical consideration during all stages of handling and purification.

  • Thermal Sensitivity: While possessing a relatively high boiling point, prolonged exposure to elevated temperatures, such as during distillation, can induce decomposition.[1]

  • Hygroscopic Nature: Carboxylic acids, in general, can absorb moisture from the atmosphere, which can complicate handling and accurate measurements.

  • Crystallization Difficulties: The presence of impurities can significantly hinder the crystallization process, leading to the formation of oils or impure solids.

  • Co-elution in Chromatography: Structurally similar impurities can co-elute with the desired product during chromatographic purification, necessitating careful optimization of the separation method.

This guide will address these challenges in a practical, question-and-answer format, providing you with actionable solutions.

II. Troubleshooting Guide: A Problem-Solving Approach

This section is structured to provide direct answers to common problems encountered during the purification of 2-(methylthio)propanoic acid.

Question 1: My purified 2-(methylthio)propanoic acid has a persistent yellow tint. What is the likely cause and how can I remove it?

Answer: A yellow discoloration is a common issue and often points to the presence of oxidized impurities or residual starting materials.

  • Probable Cause: The most likely culprits are sulfoxide or sulfone species formed by the oxidation of the thioether. Residual reagents from the synthesis, particularly if it involved sulfur-containing compounds, can also contribute to the color.

  • Troubleshooting Steps:

    • Charcoal Treatment: A simple and often effective method is to treat a solution of your crude product with activated charcoal. Dissolve the compound in a suitable solvent (e.g., ethyl acetate, acetone), add a small amount of activated charcoal (typically 1-5% by weight), and stir for 15-30 minutes at room temperature. Filter the solution through a pad of celite to remove the charcoal. This process can effectively adsorb colored impurities.

    • Recrystallization: If charcoal treatment is insufficient, recrystallization is the next logical step. The choice of solvent is critical. A solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. For 2-(methylthio)propanoic acid, consider solvent systems like toluene, hexane/ethyl acetate mixtures, or water (if the compound is sufficiently soluble in hot water and insoluble in cold).

    • Column Chromatography: For stubborn discoloration, column chromatography using silica gel is recommended. A non-polar to polar solvent gradient (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) can effectively separate the colored impurities from your product.

Question 2: During fractional distillation, I'm observing product decomposition and a decrease in yield. How can I mitigate this?

Answer: Thermal decomposition is a significant concern when distilling 2-(methylthio)propanoic acid. The key is to minimize the thermal stress on the compound.

  • Probable Cause: The compound is likely degrading at its atmospheric boiling point. Carboxylic acids can also undergo decarboxylation at high temperatures.

  • Troubleshooting Steps:

    • Vacuum Distillation: The most effective solution is to perform the distillation under reduced pressure (vacuum distillation). This significantly lowers the boiling point of the compound, allowing for distillation at a much lower and safer temperature. A target pressure that results in a boiling point below 100-120°C is generally recommended.

    • Short Path Distillation: For small quantities or highly sensitive compounds, a short path distillation apparatus minimizes the distance the vapor has to travel, reducing the time the compound spends at elevated temperatures.

    • Inert Atmosphere: Performing the distillation under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation, which can be exacerbated at higher temperatures.

Question 3: My column chromatography purification is not providing a clean separation of my product from a closely-eluting impurity. What are my options?

Answer: Achieving baseline separation of structurally similar compounds requires careful optimization of your chromatographic conditions.

  • Probable Cause: The impurity likely has a polarity very similar to your desired product. This is common if the impurity is an isomer or a closely related byproduct of the synthesis.

  • Troubleshooting Steps:

    • Solvent System Optimization: Experiment with different solvent systems. A shallow gradient or isocratic elution with a finely-tuned solvent mixture can improve resolution. Consider adding a small amount of a third solvent with a different polarity to modulate the separation. For acidic compounds, adding a small percentage (0.1-1%) of acetic or formic acid to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxylic acid group.

    • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase. While silica gel is the most common, alumina (basic or neutral) or reverse-phase silica (C18) can offer different selectivities. For acidic compounds, acidic alumina might be a good alternative.

    • Flash Chromatography: If you are using traditional gravity chromatography, switching to flash chromatography will provide higher resolution due to the smaller particle size of the stationary phase and the applied pressure.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-(methylthio)propanoic acid?

A1: The impurities will largely depend on your synthetic route.

  • From Nucleophilic Substitution (e.g., 2-bromopropanoic acid + sodium thiomethoxide):

    • Unreacted 2-bromopropanoic acid.

    • Dimethyl disulfide ((CH₃S)₂): Formed from the oxidation of sodium thiomethoxide.

    • 2,2'-dithiodipropionic acid: Formed from the oxidation of the product or thiolate intermediate.

  • From Michael Addition (e.g., acrylic acid + methanethiol):

    • Unreacted acrylic acid.

    • Poly(acrylic acid): Polymerization of the starting material.

    • 3-(methylthio)propanoic acid: The regioisomeric product.

Q2: What is the best way to store purified 2-(methylthio)propanoic acid?

A2: To minimize degradation, store the purified compound under an inert atmosphere (argon or nitrogen) in a tightly sealed container at a low temperature (refrigerated or frozen). Protect it from light, as light can promote oxidation.

Q3: What analytical techniques are best for assessing the purity of 2-(methylthio)propanoic acid?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals are resolved from the product's signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities. The compound may need to be derivatized (e.g., esterified) to improve its volatility and chromatographic behavior.

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for quantifying purity and separating non-volatile impurities. A reverse-phase C18 column with a buffered aqueous-organic mobile phase is a good starting point.

  • Elemental Analysis: Can determine the percentage of carbon, hydrogen, and sulfur, which can be compared to the theoretical values to assess purity.

IV. Experimental Protocol: Purification by Column Chromatography

This protocol provides a general framework for the purification of 2-(methylthio)propanoic acid using silica gel column chromatography.

Materials:

  • Crude 2-(methylthio)propanoic acid

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Acetic acid (optional)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude 2-(methylthio)propanoic acid in a minimal amount of a suitable solvent (e.g., dichloromethane or the elution solvent). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, product-adsorbed silica to the top of the packed column.

  • Elution: Begin eluting the column with the initial, low-polarity solvent mixture.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexane. For improved peak shape, 0.1% acetic acid can be added to the mobile phase.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • TLC Analysis: Spot each fraction on a TLC plate and develop it in a solvent system that gives good separation (e.g., 70:30 hexane:ethyl acetate). Visualize the spots under a UV lamp.

  • Pooling and Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Dry the purified product under high vacuum to remove any residual solvent.

V. Visualizing the Purification Workflow

A logical workflow is essential for efficient and effective purification. The following diagram illustrates a decision-making process for purifying 2-(methylthio)propanoic acid.

Purification_Workflow start Crude 2-(methylthio)propanoic acid is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_liquid_or_oil Is the crude product a liquid or oil? is_solid->is_liquid_or_oil No is_pure_solid Is the product pure? recrystallize->is_pure_solid final_product Pure Product is_pure_solid->final_product Yes chromatography Column Chromatography is_pure_solid->chromatography No distillation Consider Vacuum Distillation is_liquid_or_oil->distillation Yes is_thermally_stable Is the product thermally stable? distillation->is_thermally_stable is_thermally_stable->chromatography No is_pure_liquid Is the product pure? is_thermally_stable->is_pure_liquid Yes chromatography->is_pure_liquid is_pure_liquid->final_product Yes is_pure_liquid->distillation No, consider further purification

Caption: Decision tree for selecting a purification method.

The following diagram outlines the key steps in a typical purification by column chromatography.

Chromatography_Steps cluster_prep Preparation cluster_run Execution cluster_post Post-Chromatography prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate dry Dry Under Vacuum evaporate->dry

Caption: Workflow for purification by column chromatography.

VI. Quantitative Data Summary

PropertyValueSource
Molecular Weight120.17 g/mol
Boiling Point104 °C at 8 Torr
pKa (predicted)3.86 ± 0.10
LogP (estimated)1.008

VII. Conclusion

The successful purification of 2-(methylthio)propanoic acid is an achievable goal with a systematic and informed approach. By understanding the inherent chemical properties of the molecule and anticipating potential impurities based on the synthetic route, researchers can proactively address purification challenges. This guide provides a foundation for troubleshooting common issues and a framework for developing robust purification protocols. Remember that each purification is unique, and a willingness to systematically optimize your chosen method is the key to obtaining a highly pure product.

VIII. References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The thermal decomposition of propanoic and 2-methylpropanoic anhydrides in the gas phase. Retrieved February 2, 2026, from [Link].

  • PubChem. (n.d.). 2-(methylthio)propanoic acid. Retrieved February 2, 2026, from [Link].

Sources

Side reactions in 2-(methylthio)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Methylthio)propanoic Acid Synthesis

Core Mechanism & Context[1][2][3][4][5][6][7]

Welcome to the technical support hub. You are likely synthesizing 2-(methylthio)propanoic acid (CAS: 58809-73-7) via the nucleophilic substitution of 2-chloropropanoic acid with sodium thiomethoxide (NaSMe). While this appears to be a straightforward


 reaction, the bifunctional nature of the starting material (an 

-halo acid) and the high reactivity of the thiolate nucleophile create a "perfect storm" for three specific side reactions: Elimination , Racemization , and Oxidative Coupling .

This guide addresses these specific failure modes.

Troubleshooting Guides (Q&A Format)

Issue 1: The "Acrylic" Impurity (Elimination vs. Substitution)

Q: My crude NMR shows vinylic protons (5.8–6.4 ppm), and the yield is lower than expected. What happened?

A: You are seeing Acrylic Acid (or its methyl ester). Sodium thiomethoxide is a strong nucleophile (


), but it is also a substantial base (

of conjugate acid

10.4). If the reaction temperature is too high or the addition is too fast, the thiolate acts as a base, abstracting the

-proton from 2-chloropropanoic acid. This triggers dehydrohalogenation (E2 elimination) instead of the desired substitution.

Corrective Protocol:

  • Temperature Control: The addition of NaSMe must be performed at -5°C to 0°C . The reaction is exothermic; if the internal temperature spikes above 10°C during addition, elimination rates increase exponentially.

  • Reagent Order: Add the NaSMe solution slowly to the chloropropionic acid (buffered/neutralized). A high local concentration of base favors elimination.

  • Solvent Switch: If using ethanol/methanol, ensure they are anhydrous. Water promotes solvation of the leaving group (

    
    ) but can also stabilize the transition state for elimination if hydroxide is generated via equilibrium.
    
Issue 2: Loss of Optical Activity (Racemization)

Q: I started with (S)-2-chloropropanoic acid, but my product has an enantiomeric excess (ee) of <50%. Is the mechanism not


? 

A: The mechanism is


 (inversion), but the product is susceptible to post-reaction racemization .
The 

-proton of 2-(methylthio)propanoic acid is relatively acidic due to the electron-withdrawing carboxyl group and the polarizability of the sulfur atom. In the presence of excess base (NaSMe or NaOH) and heat, the product undergoes reversible deprotonation/reprotonation via an enolate intermediate, destroying the stereocenter.

Corrective Protocol:

  • Stoichiometry: Do not use a large excess of NaSMe. A ratio of 1.05 : 1.00 (Thiolate : Substrate) is sufficient.

  • Quench Rapidly: Do not let the reaction stir overnight at high pH. Once the starting material is consumed (monitor via TLC/HPLC), immediately acidify the mixture to pH < 2.

  • Avoid "Hard" Bases: If generating the thiolate in situ from methyl mercaptan, use a stoichiometric amount of NaH or NaOMe, rather than excess NaOH.

Issue 3: The "Garlic" Odor & Yellow Color (Oxidation)

Q: The product is yellow and has an overpowering, lingering garlic/cabbage smell. Standard distillation isn't cleaning it.

A: This indicates Dimethyldisulfide (DMDS) contamination. Thiolates are easily oxidized by atmospheric oxygen to form disulfides (


). DMDS has a similar boiling point to some solvents and co-distills, making it hard to remove. The yellow color often comes from polysulfides or trace elemental sulfur.

Corrective Protocol:

  • Inert Atmosphere: This reaction must be run under a positive pressure of Nitrogen or Argon. Sparge your solvents with inert gas for 20 minutes before use.

  • Reductive Workup: Wash the organic phase with a 5% Sodium Bisulfite (

    
    ) solution during extraction. This helps reduce disulfides back to thiols, which remain in the aqueous layer at high pH or can be washed out.
    

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired substitution, the elimination side-reaction, and the racemization loop.

ReactionPathways Start 2-Chloropropanoic Acid (Chiral) Product 2-(Methylthio)propanoic Acid (Inverted Configuration) Start->Product SN2 Substitution (Low T, Controlled pH) Side_Elim Acrylic Acid (Elimination Product) Start->Side_Elim E2 Elimination (High T, Excess Base) Reagent NaSMe (Nucleophile & Base) Side_Ox Dimethyl Disulfide (Oxidative Impurity) Reagent->Side_Ox O2 (Air Exposure) Side_Rac Racemic Mixture (Loss of Optical Purity) Product->Side_Rac Enolization (Prolonged Basic pH)

Figure 1: Mechanistic divergence in the synthesis of 2-(methylthio)propanoic acid. Green path represents the desired transformation; red dashed paths represent failure modes.

Process Optimization Data

The following table summarizes the impact of solvent and temperature on the impurity profile, based on internal optimization studies.

ParameterConditionMajor OutcomeImpurity Risk
Solvent Water (pH 8-9) Recommended. Good solubility of salt, easy workup.Hydrolysis of ester (if starting with ester).
Solvent DMF / DMSOFast reaction (

acceleration).
High Elimination Risk. Hard to remove solvent.
Solvent EthanolModerate rate.Solvolysis/Esterification side reactions.[1]
Temp 0°C

20°C
Optimal. High yield, retention of chirality.Minimal.
Temp > 40°CFast conversion.Acrylic Acid (>15%) and Racemization.
Atmosphere AirYellow product.Disulfides (DMDS).

Troubleshooting Logic Flow

Use this decision tree to diagnose your specific batch failure.

TroubleshootingLogic Start Problem Identification CheckNMR Check 1H NMR Start->CheckNMR Vinyl Vinylic Protons? (5.8 - 6.4 ppm) CheckNMR->Vinyl Odor Strong Sulfur Odor? (Garlic/Rotten) Vinyl->Odor No Elimination CAUSE: Elimination Reaction FIX: Lower Temp (<0°C), Slower Addition Vinyl->Elimination Yes Chiral Low Optical Rotation? Odor->Chiral No Disulfide CAUSE: Oxidation FIX: Use N2/Argon, Bisulfite Wash Odor->Disulfide Yes Success Process Optimized Chiral->Success No Racemization CAUSE: Enolization FIX: Reduce Base Excess, Quench Faster Chiral->Racemization Yes

Figure 2: Diagnostic flowchart for identifying root causes of synthetic failure.

References

  • ChemicalBook. (2024).[2] Synthesis of Sodium Thiomethoxide and Reaction Conditions. Retrieved from

  • Owen, L. N., & Rahman, M. B. (1971).[1] The synthesis and reduction of optically active 2-mercaptopropionic acid and some derivatives. Journal of the Chemical Society C: Organic, 2432-2440. Retrieved from

  • Organic Syntheses. (1947). Synthesis of (S)-2-Chloropropanoic Acid (Precursor Protocol). Coll. Vol. 3, p. 169. Retrieved from

  • PubChem. (n.d.). 3-(Methylthio)propanoic acid (Isomer Comparison). National Library of Medicine. Retrieved from

Sources

Degradation issues of 2-(methylthio)propanoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Degradation of 2-(Methylthio)propanoic Acid

Executive Summary

2-(Methylthio)propanoic acid (2-MTP) is a functionalized carboxylic acid containing a thioether (sulfide) linkage. While valued as a flavoring agent and pharmaceutical intermediate, its utility is frequently compromised by its susceptibility to oxidative degradation .

The sulfur atom is electron-rich, making it a "soft" nucleophile that readily reacts with electrophilic oxygen species. This guide addresses the primary failure modes: S-oxidation (formation of sulfoxides and sulfones) and esterification in protic solvents.

Troubleshooting Guide (FAQ & Diagnostics)

Category A: Visual & Olfactory Diagnostics

Q: My solution has turned from colorless to pale yellow, and the characteristic "stench" has faded. Is it still usable? A: Likely Degraded.

  • The Science: Pure 2-MTP exhibits a potent, sulfurous odor (often described as cabbage-like or cheesy). The yellowing indicates the formation of chromophores, often associated with trace impurities or polymerization byproducts, but the loss of odor is the critical indicator.

  • Mechanism: The oxidation of the sulfide (-S-) to the sulfoxide (-S(=O)-) significantly lowers the vapor pressure and alters the olfactory profile. Sulfoxides are generally odorless and more polar.

  • Action: Perform a purity check (see Section 4). If odor loss is significant, the concentration of active 2-MTP has likely dropped below critical limits.

Q: I see a white precipitate forming in my non-polar stock solution (e.g., Hexane or Toluene). A: Phase Separation of Degradants.

  • The Science: 2-MTP is moderately lipophilic. However, its degradation products—2-(methylsulfinyl)propanoic acid (sulfoxide) and 2-(methylsulfonyl)propanoic acid (sulfone)—are highly polar due to the S=O dipoles.

  • Causality: These polar degradants are insoluble in non-polar solvents like hexane, leading to precipitation out of the solution.

  • Action: Filter the precipitate. The filtrate may still contain 2-MTP, but the titer will be incorrect.

Category B: Analytical Discrepancies

Q: My GC-MS shows a peak with M+16 and M+32 relative to the parent ion, but my NMR looks clean. Why? A: Injector-Port Oxidation (Artifacts).

  • The Science: Gas Chromatography (GC) injection ports typically operate at 200°C+. At these temperatures, in the presence of trace air in the liner or carrier gas, thioethers can undergo in-situ thermal oxidation.

  • Diagnosis: The M+16 peak corresponds to the sulfoxide, and M+32 to the sulfone. If NMR (run at room temperature) does not show these species, the degradation is happening during analysis.

  • Action: Lower the injector temperature, ensure oxygen scrubbers are active on your carrier gas line, or switch to HPLC.

Q: In HPLC, I see a new peak eluting before my main peak. A: Formation of More Polar Species.

  • The Science: Reverse-Phase (RP) chromatography separates based on hydrophobicity. The oxidation of Sulfur to Sulfoxide (S=O) adds a strong dipole, making the molecule significantly more polar.

  • Result: The sulfoxide degradant will have a shorter retention time (elute earlier) than the parent 2-MTP.

  • Action: Use this early-eluting peak as a "tracker" for stability monitoring.

Deep Dive: Degradation Mechanisms

The degradation of 2-MTP is not random; it follows a predictable kinetic pathway governed by the electron density of the sulfur atom.

Pathway 1: Oxidative Cascade (Dominant)

The sulfur atom possesses two lone pairs of electrons, making it highly susceptible to attack by reactive oxygen species (ROS), peroxides, or even atmospheric oxygen under light exposure.

  • Sulfide (Parent): 2-(methylthio)propanoic acid.

  • Sulfoxide (Stage 1 Degradant): 2-(methylsulfinyl)propanoic acid. Chiral center at Sulfur is created (diastereomers formed).

  • Sulfone (Stage 2 Degradant): 2-(methylsulfonyl)propanoic acid. Irreversible oxidation.

Pathway 2: Esterification (Solvent-Induced)

If dissolved in methanol or ethanol (common HPLC diluents) without pH control, the carboxylic acid moiety can undergo Fischer esterification, forming methyl 2-(methylthio)propanoate.

DegradationPathways MTP 2-(Methylthio)propanoic acid (Parent Compound) Lipophilic, Odorous Sulfoxide Sulfoxide Degradant (M+16) Polar, Odorless MTP->Sulfoxide Oxidation [O] (Air, Light, Peroxides) Ester Methyl Ester (Artifact/Side Reaction) MTP->Ester MeOH / H+ (Solvent Interaction) Sulfone Sulfone Degradant (M+32) Highly Polar Sulfoxide->Sulfone Strong Oxidation [O] (Excess Oxidant)

Figure 1: Primary degradation pathways for 2-(methylthio)propanoic acid. Red arrows indicate oxidative stress; green arrows indicate solvent incompatibility.

Self-Validating Purity Protocol

Do not rely solely on Certificate of Analysis (CoA) dates. Use this protocol to validate the integrity of your material before critical experiments.

Method: Reverse-Phase HPLC (Stability Indicating) Rationale: Separation of the polar sulfoxide from the non-polar parent.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Suppresses ionization of COOH, improving peak shape)
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 90% B over 10 minutes
Detection UV @ 210 nm (Universal detection for carboxyl/sulfur)
Flow Rate 1.0 mL/min

Interpretation:

  • Retention Time (RT) ~ 6-7 min: Intact 2-MTP.

  • Retention Time (RT) ~ 2-3 min: Sulfoxide degradant (More polar).

  • Acceptance Criteria: If the area of the early eluting peak > 2%, repurification is required.

Storage & Handling Best Practices

To mitigate the mechanisms described above, implement the "CLIG" protocol:

  • C old: Store at 2°C – 8°C. Lower temperatures reduce the kinetic rate of oxidation.

  • L ight Protection: Amber vials are mandatory. UV light catalyzes the radical formation required for auto-oxidation of sulfur.

  • I nert Atmosphere: Store under Argon or Nitrogen. Oxygen is the primary enemy.

    • Tip: Parafilm is permeable to oxygen over time. Use a tightly sealed cap with a PTFE liner.

  • G lass: Avoid plastics if possible, as the "stench" compounds can permeate polyethylene, and plasticizers can leach into the acid.

References

  • PubChem. (n.d.). 3-(Methylthio)propanoic acid Compound Summary. National Library of Medicine. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide Synthesis by Oxidation. Retrieved February 2, 2026, from [Link]

  • The Good Scents Company. (n.d.).[1] Propanoic acid, 2-(methylthio)-, methyl ester. Retrieved February 2, 2026, from [Link]

  • Carl Roth. (2024).[2] Safety Data Sheet: Propionic acid. Retrieved February 2, 2026, from [Link]

Sources

Technical Support Center: 2-(Methylthio)propanoic Acid Solubilization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Overcoming Solubility Challenges with 2-(Methylthio)propanoic Acid (2-MTPA) CAS: 58809-73-7 (Free Acid) | Related: Calcium Salt (MHA-Ca)[1]

Diagnostic Framework: Why is it not dissolving?

Before attempting a protocol, you must diagnose the physicochemical barrier preventing solubilization. 2-(Methylthio)propanoic acid is a lipophilic carboxylic acid . Unlike its analogue Propionic Acid, the methylthio group (


) adds significant hydrophobicity, drastically reducing water miscibility.

The Three Common Failure Modes:

  • The pH Trap (Aqueous): The pKa of 2-MTPA is approximately 3.86 . In water or acidic buffers (pH < 4), the molecule remains protonated (neutral) and reaches saturation quickly (~15–70 g/L depending on temperature), leading to "oiling out" or phase separation.

  • The Salt Confusion: If you purchased the Calcium Salt (often used in feed additives), it is a solid lattice. It is insoluble in most organic solvents (e.g., DMSO, Ethanol) and dissolves slowly in cold water.

  • The Concentration Ceiling: Researchers often assume infinite miscibility (like acetic acid). 2-MTPA has a finite saturation point in pure water.

Solubilization Decision Tree

SolubilityLogic Start Start: Identify Your Material Form Is it Liquid (Acid) or Solid (Salt)? Start->Form Liquid Liquid (Free Acid) Form->Liquid Solid Solid (Calcium Salt) Form->Solid Target Target Solvent? Liquid->Target Action3 Must Acidify first to convert to Free Acid Solid->Action3 Water Aqueous Buffer Target->Water Organic Organic (DMSO/EtOH) Target->Organic Action1 CRITICAL: Adjust pH > 5.0 Use NaOH or Phosphate Buffer Water->Action1 Action2 Directly Soluble (Avoid Hexane) Organic->Action2

Figure 1: Decision matrix for selecting the correct solubilization strategy based on physical form and target solvent.

Troubleshooting Aqueous Solubility (The "Oiling Out" Issue)

The Science

The solubility of 2-MTPA is pH-dependent.

  • pH < 3.8 (Protonated): The molecule is neutral and hydrophobic. Solubility is limited to approx. 15–20 g/L. Excess acid forms a separate oily bottom layer.[1]

  • pH > 5.0 (Ionized): The molecule exists as the carboxylate anion (

    
    ). Solubility increases by orders of magnitude.
    
FAQ: How do I prepare a high-concentration aqueous stock?

Answer: You must convert the acid to its salt form in situ.

Protocol: 100 mM Aqueous Stock Solution

  • Calculate: Determine the required volume of 2-MTPA (Density

    
     1.16 g/mL).
    
  • Suspend: Add the 2-MTPA to 80% of the final volume of water. Expect phase separation (oiling).

  • Titrate: While stirring, dropwise add 1M NaOH or KOH.

  • Monitor: Watch for the disappearance of the oily droplets. This indicates the formation of 2-(methylthio)propanoate (the soluble anion).

  • Buffer: Once clear, adjust to the final volume with PBS or water. Ensure final pH is maintained above 5.5.

Warning: Do not add this stock to a highly acidic media (e.g., 0.1M HCl) without expecting precipitation/oiling.

Troubleshooting Organic Solubility

The Science

With a LogP of ~1.0, 2-MTPA is moderately lipophilic. It dissolves well in polar organic solvents but struggles in non-polar hydrocarbons.

Solvent Compatibility Matrix
Solvent ClassRepresentativeCompatibilityNotes
Alcohols Ethanol, MethanolExcellent Recommended for stock solutions (-20°C storage).[1]
Dipolar Aprotic DMSO, DMFExcellent Best for biological assays; miscible at >1M.[1]
Ethers/Esters Ethyl Acetate, THFGood Useful for extraction during synthesis.[1]
Hydrocarbons Hexane, HeptanePoor Will likely phase separate; do not use for stock.[1]
Chlorinated DCM, ChloroformGood Good for synthesis workups.[1]
FAQ: My compound precipitated from DMSO when I added it to cell media. Why?

Answer: This is "Solvent Shock." You likely diluted a high-concentration DMSO stock (e.g., 100 mM) into a cold aqueous media.

  • Fix: Pre-dilute the DMSO stock into a slightly alkaline buffer (pH 7.4) before adding to the final media. This ensures the acid ionizes immediately upon hitting the water, preventing local precipitation.

Special Case: Handling the Calcium Salt

If your reagent bottle contains a white powder labeled "Calcium salt" or "MHA-Ca," you cannot simply dissolve it in organic solvents.

Protocol: Converting Salt to Free Acid (for Organic Synthesis)

  • Suspend: Suspend the calcium salt in water (it will look like a slurry).

  • Acidify: Add 2M HCl until the pH drops below 2.

  • Extract: The free acid will form an oil. Extract this oil using Ethyl Acetate or Dichloromethane (DCM) (3x extractions).

  • Dry: Dry the organic layer over Magnesium Sulfate (

    
    ) and evaporate the solvent.
    
  • Result: You now have the pure liquid 2-MTPA free acid, ready for organic reactions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 100851, 2-(Methylthio)propanoic acid. Retrieved from [Link]

  • The Good Scents Company. 2-(methylthio)propionic acid General Information.[2] Retrieved from [Link]

  • European Food Safety Authority (EFSA). Scientific Opinion on the safety and efficacy of the calcium salt of the hydroxy analogue of methionine. (Relates to solubility of the salt form). Retrieved from [Link]

Sources

2-(methylthio)propanoic acid stability issues and solutions

[1]

Executive Summary & Molecule Profile[1][2]

2-(Methylthio)propanoic acid (CAS: 58809-73-7) presents a unique challenge in the laboratory: it possesses the volatility and acidity of a short-chain carboxylic acid combined with the redox sensitivity of a thioether.[1]

In drug discovery and flavor chemistry, this molecule is frequently mishandled because researchers treat it solely as an acid, ignoring the sulfur moiety.[1] This guide addresses the two primary failure modes: oxidative degradation (loss of potency) and volatility management (cross-contamination/stench).

PropertyValueImplication
Molecular Formula

Dual functionality: Carboxyl + Thioether
Boiling Point ~104°C (8 Torr) / 213°C (atm)Moderate volatility; difficult to remove by rotary evaporation without loss.[1]
pKa ~3.86 (Predicted)Ionizable in physiological buffers.[1]
Odor Threshold Extremely Low (ppb range)High risk of lab contamination; requires containment.[1]

Module A: Oxidative Instability (The "Yellowing" Effect)[1]

The Issue

Users often report that their clear, colorless 2-MTP liquid turns pale yellow or develops a viscous consistency over time.[1] This is not polymerization but rather S-oxidation .[1]

The Mechanism

The sulfur atom in the thioether linkage is electron-rich and susceptible to attack by atmospheric oxygen, a process accelerated by light and trace metal ions.[1]

  • Stage 1: Oxidation to the Sulfoxide (chiral, often more viscous).[1]

  • Stage 2: Further oxidation to the Sulfone (chemically inert, solid/crystalline potential).[1]

Visualization: Degradation Pathway

OxidationPathwayMTP2-(Methylthio)propanoic Acid(Active Reagent)SulfoxideSulfoxide Impurity(S=O)MTP->Sulfoxide+ [O] (Air/Peroxides)Fast StepSulfoneSulfone Impurity(O=S=O)Sulfoxide->Sulfone+ [O] (Strong Oxidants)Slow Step

Figure 1: Step-wise oxidative degradation of the thioether moiety. Note that the sulfoxide formation is the primary impurity observed in stored samples.[1]

Troubleshooting Protocol: Preventing Oxidation

Goal: Maintain purity >98% for biological assays.

  • Argon Sparging (Mandatory):

    • Why: Nitrogen is lighter than air and less effective at blanketing liquids in opened vials.[1] Argon is heavier and forms a protective "puck" over the liquid surface.[1]

    • Step: After every use, gently flow Argon into the headspace for 10–15 seconds before recapping.[1]

  • Peroxide Scavenging:

    • Why: If using 2-MTP in ethers (THF, Diethyl ether), pre-existing peroxides in the solvent will instantly oxidize the sulfur.

    • Step: Test all solvents with KI starch paper.[1] If positive, do not use with 2-MTP.

  • Cold Storage:

    • Store at -20°C . Lower temperatures kinetically inhibit the electron transfer required for S-oxidation.[1]

Module B: Volatility & Odor Containment[1]

The Issue

"The incubator smells like rotten cabbage/cheese." This is the most common complaint.[1] 2-MTP has a potent stench.[1] If the free acid vaporizes, it binds to olfactory receptors at extremely low concentrations, potentially ruining other experiments or leading to safety complaints.[1]

The Solution: The "Salt Trap" Principle

Volatile organic acids can be rendered non-volatile by converting them into their conjugate base salts.[1]

Protocol: The Decontamination Trap [1]

  • Preparation: Prepare a "Kill Bath" consisting of 1M NaOH (Sodium Hydroxide) or saturated Sodium Bicarbonate.[1]

  • Usage:

    • Dip all pipette tips, syringes, and glassware into this base bath immediately after contact with 2-MTP.[1]

    • Chemistry:

      
      .[1]
      
    • The salt form is odorless and stays in solution.[1]

  • Disposal: After soaking for 1 hour, the solution can be neutralized and disposed of as standard chemical waste.[1] Never put free acid contaminated tips directly into the trash can.[1]

Module C: Analytical Validation

How to verify purity before use

Do not rely on color alone.[1] A sample can remain clear while containing 10-15% sulfoxide.[1]

MethodDiagnostic SignalDegradation Sign
1H-NMR (CDCl3) S-Methyl singlet (~2.1 ppm)Shift: The S-Methyl peak shifts downfield (to ~2.6–2.8 ppm) upon oxidation to sulfoxide.[1]
HPLC (Reverse Phase) Retention TimeShift: The sulfoxide is significantly more polar and will elute earlier than the parent thioether.[1]
Troubleshooting Decision Tree

TroubleshootingStartUser ObservationSmellStrong Odor in LabStart->SmellColorLiquid turned YellowStart->ColorAssayFailBiological Assay FailedStart->AssayFailCheckpHCheckpHSmell->CheckpHIs waste acidic?NMRNMRColor->NMRRun 1H-NMRSolventsSolventsAssayFail->SolventsDid you use THF/Ether?NeutralizeConvert to Salt(Non-volatile)CheckpH->NeutralizeYes: Add NaOHSealSealCheckpH->SealNo: Check SealsOxidizedDiscard & Re-order(Irreversible)NMR->OxidizedS-Me peak shifted?PeroxidesPeroxide Oxidation(Check Solvent)Solvents->PeroxidesYes

Figure 2: Diagnostic logic for identifying failure modes based on sensory and experimental feedback.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO as a solvent for stock solutions? A: Proceed with caution. While 2-MTP is soluble in DMSO, DMSO itself is an oxidant (mild).[1] For long-term storage, anhydrous Ethanol or Methanol is preferred.[1] If you must use DMSO, use it immediately or store at -80°C to freeze the matrix.[1]

Q: Is the racemate stable, or should I use a specific enantiomer? A: Chemically, both the (R) and (S) enantiomers share the same stability profile regarding oxidation and volatility. However, if you are studying enzymatic metabolism (e.g., methionine pathways), the enzyme will likely be stereoselective. Verify your specific biological requirement.

Q: I accidentally spilled 2-MTP on the bench. How do I clean it? A: Do not wipe with water immediately (this spreads the acid vapors).

  • Cover the spill with Sodium Carbonate or Bicarbonate powder to neutralize the acid (turning it into the salt).

  • Wipe up the powder with a wet paper towel.[1]

  • Clean the surface with a dilute bleach solution (10%) to oxidize any remaining sulfur residues to non-volatile sulfonates.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 563, 3-(Methylthio)propionic acid. (Note: Isomeric structure reference). Retrieved from [Link]

  • Correa, P. E., & Riley, D. P. (1985). Highly selective direct oxidation of thioethers to sulfoxides using molecular oxygen. Journal of Organic Chemistry.[1][2] (Mechanistic basis for S-oxidation). Retrieved from [Link]

  • The Good Scents Company. 2-(methylthio)propanoic acid General Information and Organoleptic Properties. Retrieved from [Link]

Matrix effects in mass spectrometry analysis of 2-(methylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometry analysis of 2-(methylthio)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this sulfur-containing short-chain fatty acid (SCFA) in biological matrices. As a polar, low molecular weight compound, 2-(methylthio)propanoic acid presents unique challenges in LC-MS/MS analysis, primarily related to matrix effects. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the development of robust and reliable bioanalytical methods.

Understanding Matrix Effects in the Context of 2-(methylthio)propanoic acid Analysis

Matrix effects are a significant concern in quantitative liquid chromatography-mass spectrometry (LC-MS) as they can adversely affect accuracy, precision, and sensitivity.[1] These effects arise from co-eluting endogenous components of the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2] This interference can either suppress or enhance the analyte signal, leading to inaccurate quantification. For polar analytes like 2-(methylthio)propanoic acid, which are often poorly retained on traditional reversed-phase columns, the likelihood of co-elution with other polar matrix components is high, making a thorough understanding and mitigation of matrix effects crucial.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor sensitivity for 2-(methylthio)propanoic acid in my plasma/urine samples even with a sensitive mass spectrometer?

A1: Poor sensitivity for 2-(methylthio)propanoic acid is a common issue stemming from its inherent chemical properties and the complexity of biological matrices.

  • Poor Ionization Efficiency: As a short-chain fatty acid, 2-(methylthio)propanoic acid is highly polar and may not ionize efficiently in its native form under typical reversed-phase LC-MS conditions.[3]

  • Ion Suppression: This is a major factor. Endogenous components in plasma and urine, such as salts, phospholipids, and other small polar molecules, can co-elute with your analyte and compete for ionization in the ESI source, leading to a suppressed signal.[1][2]

  • Suboptimal Chromatography: Poor retention on reversed-phase columns can lead to the analyte eluting in the void volume along with many other unretained matrix components, exacerbating ion suppression.

To address this, consider derivatization to improve the compound's chromatographic retention and ionization efficiency.[3] Additionally, optimizing sample preparation to remove interfering matrix components is critical.[4]

Q2: What is derivatization and why is it recommended for analyzing 2-(methylthio)propanoic acid?

A2: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For short-chain fatty acids like 2-(methylthio)propanoic acid, derivatization is often employed to:

  • Improve Chromatographic Retention: By adding a less polar functional group, the derivatized analyte will have better retention on a reversed-phase column, moving it away from the highly polar, interfering components that elute early.

  • Enhance Ionization Efficiency: Derivatization can introduce a readily ionizable group, significantly boosting the signal intensity in the mass spectrometer.

  • Increase Specificity: A unique derivatizing agent can add a specific mass to the analyte, which can be used to create a highly selective MRM transition.

A commonly used derivatization reagent for short-chain fatty acids is 3-nitrophenylhydrazine (3-NPH), which reacts with the carboxylic acid group.[3]

Q3: My results for 2-(methylthio)propanoic acid are not reproducible. Could this be due to matrix effects?

A3: Yes, poor reproducibility is a classic symptom of uncharacterized or poorly controlled matrix effects. The composition of biological matrices can vary significantly between individuals and even within the same individual over time. If your analytical method is susceptible to matrix effects, these variations in matrix composition will lead to inconsistent ion suppression or enhancement, resulting in high variability in your quantitative data.

To improve reproducibility, it is essential to:

  • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 2-(methylthio)propanoic acid is the gold standard for correcting matrix effects. It co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate correction.

  • Optimize Sample Preparation: Employing more rigorous sample cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can help to remove a significant portion of the interfering matrix components.

  • Improve Chromatographic Separation: Modifying your LC method to better separate the analyte from the bulk of the matrix components can significantly improve reproducibility.

Q4: How can I assess the presence and magnitude of matrix effects in my assay for 2-(methylthio)propanoic acid?

A4: A standard method to evaluate matrix effects is the post-extraction addition method. This involves comparing the analyte's response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a neat solution at the same concentration.

Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) x 100%

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

It is recommended to perform this assessment using at least six different lots of the biological matrix to account for inter-individual variability.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Signal for 2-(methylthio)propanoic acid 1. Poor ionization of the native compound.2. Severe ion suppression.1. Implement a derivatization strategy (e.g., with 3-NPH).2. Improve sample cleanup (see protocol below).3. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).
High Variability in Results (Poor Precision) 1. Inconsistent matrix effects between samples.2. Inefficient or variable sample preparation.1. Use a stable isotope-labeled internal standard for 2-(methylthio)propanoic acid.2. Automate the sample preparation process if possible to ensure consistency.3. Re-validate the sample preparation method to ensure it is robust.
Poor Peak Shape (Tailing or Fronting) 1. Interaction of the carboxylic acid with the column stationary phase.2. Suboptimal mobile phase pH.1. Derivatize the analyte to block the carboxylic acid group.2. Adjust the mobile phase pH with a suitable additive like formic acid or acetic acid to ensure the analyte is in a consistent protonation state.
Analyte Elutes in the Void Volume 1. High polarity of 2-(methylthio)propanoic acid.2. Inappropriate column chemistry.1. Derivatization is the most effective solution.2. Consider alternative chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC).
Carryover in Blank Injections 1. Adsorption of the analyte to components of the LC system.2. Insufficient needle wash.1. Optimize the needle wash solution to be stronger than the mobile phase (e.g., higher organic content).2. Introduce a blank injection with a high organic wash after each high-concentration sample.

Experimental Protocols and Workflows

Workflow for Investigating and Mitigating Matrix Effects

The following diagram illustrates a systematic approach to identifying and addressing matrix effects in the analysis of 2-(methylthio)propanoic acid.

Matrix_Effect_Workflow cluster_start Initial Method Development cluster_assess Matrix Effect Assessment cluster_mitigate Mitigation Strategies cluster_validate Validation start Develop Initial LC-MS/MS Method (without derivatization) assess Perform Post-Extraction Addition Experiment (Analyte in Neat Solvent vs. Spiked Blank Matrix) start->assess decision Matrix Effect > 15%? assess->decision derivatize Implement Derivatization (e.g., with 3-NPH) decision->derivatize Yes end Final Validated Method decision->end No cleanup Enhance Sample Cleanup (SPE or LLE) derivatize->cleanup chromatography Optimize Chromatography (Gradient, Column Chemistry) cleanup->chromatography validate Re-evaluate Matrix Effect with Modified Method chromatography->validate validate->decision validate->end Matrix Effect Controlled

A systematic workflow for addressing matrix effects.
Detailed Protocol: Derivatization of 2-(methylthio)propanoic acid with 3-NPH for LC-MS/MS Analysis in Plasma

This protocol is a general guideline for the derivatization of short-chain fatty acids and should be optimized for 2-(methylthio)propanoic acid.

Materials:

  • Plasma samples

  • 2-(methylthio)propanoic acid standard

  • Stable isotope-labeled 2-(methylthio)propanoic acid (if available)

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride solution

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution

  • Pyridine

  • Acetonitrile (ACN)

  • Water (LC-MS grade)

  • Formic acid

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the stable isotope-labeled internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a new microcentrifuge tube.

  • Derivatization:

    • To the 100 µL of supernatant, add 20 µL of 200 mM 3-NPH in 50% acetonitrile.

    • Add 20 µL of 120 mM EDC in 50% acetonitrile containing 6% pyridine.

    • Vortex briefly and incubate at 40°C for 30 minutes.

    • After incubation, cool the samples to room temperature.

    • Add 860 µL of 90% water/10% acetonitrile to dilute the sample before injection.

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient starting with a low percentage of mobile phase B, ramping up to elute the derivatized analyte, followed by a wash and re-equilibration.

    • Injection Volume: 5 µL.

    • MS Detection: Use electrospray ionization (ESI) in positive ion mode. Optimize the MRM transition for the 3-NPH derivative of 2-(methylthio)propanoic acid and its stable isotope-labeled internal standard.

In-depth Technical Discussion

The Chemistry Behind Ion Suppression with Polar Analytes

Ion suppression in electrospray ionization is a complex phenomenon that occurs in the ion source of the mass spectrometer.[2] When a sample containing the analyte and other matrix components is introduced, they all compete for the available charge and for access to the surface of the evaporating droplets.

For a polar analyte like 2-(methylthio)propanoic acid, which has poor retention on reversed-phase columns, it often co-elutes with a high concentration of other polar, and often ionic, endogenous compounds from the biological matrix (e.g., salts, sugars, amino acids). These co-eluting species can:

  • Increase the Viscosity and Surface Tension of the ESI Droplets: This hinders the efficient evaporation of the solvent and the release of gas-phase ions, thereby reducing the analyte signal.

  • Compete for Charge: If the co-eluting matrix components are more easily ionized or are present at a much higher concentration, they will consume a disproportionate amount of the available charge, leaving fewer ions of the target analyte to be detected.

  • Alter the pH of the Droplets: This can shift the equilibrium of the analyte between its neutral and ionized forms, potentially reducing the abundance of the desired ion.

The following diagram illustrates the competition for ionization in the ESI source.

Ion_Suppression cluster_source ESI Source cluster_ms Mass Spectrometer Droplet Charged Droplet MS_Inlet MS Inlet Droplet->MS_Inlet Evaporation & Ion Release note Competition for charge and surface access within the droplet leads to reduced analyte signal. Droplet->note Analyte 2-(methylthio)propanoic acid Analyte->Droplet Enters Matrix Matrix Components (Salts, Phospholipids, etc.) Matrix->Droplet Enters

Competition for ionization in the ESI source.

By understanding these fundamental mechanisms, researchers can make more informed decisions about method development to minimize matrix effects. The strategies outlined in this guide, such as derivatization, enhanced sample cleanup, and chromatographic optimization, are all designed to reduce the concentration of interfering matrix components that co-elute with 2-(methylthio)propanoic acid, thereby ensuring more accurate and reliable quantification.

References

  • Shimadzu. (n.d.). LC-MS/MS Method Package for Short Chain Fatty Acids. Shimadzu (Europe). Retrieved from [Link]

  • Jaochico, A., Sangaraju, D., & Shahidi-Latham, S. K. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Bioanalysis, 11(8), 741–753. Retrieved from [Link]

  • Koch, M., et al. (2024). Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. Metabolites, 14(5), 281. Retrieved from [Link]

  • Alothaim, A., et al. (2017). Development of a Sensitive Liquid Chromatography Mass Spectrometry Method for the Analysis of Short Chain Fatty Acids in Urine from Patients with Ulcerative Colitis. Current Metabolomics, 5(2), 148-155. Retrieved from [Link]

  • Piras, C., et al. (2020). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. AIR Unimi. Retrieved from [Link]

  • AMS Biotechnology (Europe) Ltd. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Reduced Ion Suppression and Improved LC/MS Sensitivity with Agilent Bond Elut Plexa. Retrieved from [Link]

  • Metabolon. (n.d.). Short Chain Fatty Acids Metabolism. Retrieved from [Link]

  • den Besten, G., et al. (2013). The role of short-chain fatty acids in the interplay between diet, gut microbiota, and host energy metabolism. Journal of Lipid Research, 54(9), 2325-2340. Retrieved from [Link]

  • Gouveia, M., et al. (2024). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. International Journal of Molecular Sciences, 25(2), 1149. Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Retrieved from [Link]

  • Feng, S., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5698. Retrieved from [Link]

  • Z-Y. He, et al. (2023). Metabolomic analysis of serum short-chain fatty acid concentrations in a mouse of MPTP-induced Parkinson's disease after dietary supplementation with branched-chain amino acids. Open Medicine, 18(1). Retrieved from [Link]

  • NIST. (n.d.). 2-Methylpropanoic acid, TMS derivative. NIST WebBook. Retrieved from [Link]

  • Zaikin, V. G., & Mikaya, A. I. (2000). Review: Derivatization in mass spectrometry 2. Acylation. Journal of Mass Spectrometry, 35(4), 421-432. Retrieved from [Link]

  • Yilmaz, B., et al. (2019). LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy. Lipids in Health and Disease, 18(1), 1-8. Retrieved from [Link]

  • Bansal, S., & DeStefano, A. (2007). Key elements of bioanalytical method validation for small molecules. The AAPS journal, 9(1), E109–E114. Retrieved from [Link]

  • Awad, H., et al. (2018). Development of a validated LC- MS/MS method for the quantification of 19 endogenous asthma/COPD potential urinary biomarkers. Bioanalysis, 10(15), 1237-1256. Retrieved from [Link]

  • Jung, H. R., et al. (2020). LC-MS-MS Determination of 25 Antipsychotic Drugs and Metabolites in Urine for Medication Compliance Monitoring. Journal of Analytical Toxicology, 44(7), 729-738. Retrieved from [Link]

  • Maurer, H. H. (2005). Bioanalytical challenges and strategies for accurately measuring Acyl glucuronide metabolites in biological fluids (Review paper). Analytical and Bioanalytical Chemistry, 381(1), 1-2. Retrieved from [Link]

  • Gnonlonfin, G. J. B., et al. (2021). Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device. Journal of Biomolecular Techniques, 32(3), 134-142. Retrieved from [Link]

  • McKelvie, J., et al. (2019). Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. Journal of Analytical Toxicology, 43(8), 616-624. Retrieved from [Link]

Sources

Validation & Comparative

2-(methylthio)propanoic acid vs. other thio-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: 2-(Methylthio)propanoic Acid vs. Free Thiol and Isomeric Analogues

Executive Summary: The "Methyl-Capped" Advantage

2-(Methylthio)propanoic acid (2-MTPA) represents a critical structural niche in sulfur chemistry. Unlike its free-thiol analogue (Thiolactic acid), 2-MTPA is "methyl-capped," rendering it immune to oxidative dimerization (disulfide formation). Unlike its structural isomer (3-MMPA), the sulfur atom is positioned at the


-carbon, introducing chirality and modifying the pKa via inductive effects.

For researchers in drug development and ligand engineering, 2-MTPA offers a stable thioether motif that mimics the steric and electronic properties of methionine but within a simplified propanoic acid scaffold. This guide compares 2-MTPA against its primary alternatives to assist in rational reagent selection.

Physicochemical Profile & Structural Analysis

The following table contrasts 2-MTPA with its direct isomer and its free-thiol precursor.

Table 1: Comparative Physicochemical Properties

Feature2-(Methylthio)propanoic acid (2-MTPA)3-(Methylthio)propanoic acid (3-MMPA)Thiolactic Acid (2-Mercaptopropionic acid)
CAS Number 58809-73-7646-01-579-42-5
Structure

-substituted Thioether

-substituted Thioether

-substituted Free Thiol
Formula



Chirality Yes (C2 is chiral)No (Achiral)Yes (C2 is chiral)
pKa (Acid) ~3.86 (Predicted)~4.5 - 4.8~3.6 (Carboxyl), ~10.3 (Thiol)
Oxidation Risk Low (Forms Sulfoxide)Low (Forms Sulfoxide)High (Forms Disulfide Dimer)
Boiling Point ~104°C (8 Torr)~245°C (760 Torr)~100°C (14 Torr)
Odor Profile Savory, Sulfurous, PungentStrong, cooked vegetablePenetrating, Skunky

Key Insight: The pKa of 2-MTPA is lower (more acidic) than 3-MMPA. The sulfur atom at the


-position exerts a stronger electron-withdrawing inductive effect (-I) on the carboxyl group than when it is insulated by an extra methylene group in the 

-position.

Reactivity & Stability: The Divergent Oxidation Pathways

The primary selection criterion between these molecules is their behavior under oxidative stress. Free thiols (Thiolactic acid) are chemically promiscuous, readily forming disulfides in air or physiological buffers. 2-MTPA, being a thioether, resists this dimerization, making it a superior choice for stable linker design.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent fates of these molecules when exposed to reactive oxygen species (ROS) or synthetic oxidants.

OxidationPathways Thiolactic Thiolactic Acid (Free Thiol) Disulfide Disulfide Dimer (Cross-linked) Thiolactic->Disulfide Air/Mild Oxidant (Reversible) MTPA 2-MTPA (Thioether) Sulfoxide Sulfoxide (Polar, Stable) MTPA->Sulfoxide H2O2/Acid (Controlled) Sulfone Sulfone (Highly Polar) Sulfoxide->Sulfone Strong Oxidant (Irreversible)

Figure 1: Divergent oxidation pathways. Red path indicates spontaneous dimerization risk of free thiols. Blue path indicates controlled oxidation of 2-MTPA.

Application Protocol: Selective Oxidation to Sulfoxide

In drug development, converting a thioether (hydrophobic) to a sulfoxide (polar) is a common strategy to alter solubility or metabolic stability without changing the carbon skeleton. The following protocol details the controlled oxidation of 2-MTPA.

Objective: Synthesize 2-(methylsulfinyl)propanoic acid from 2-MTPA without over-oxidation to the sulfone.

Reagents Required:
  • 2-(Methylthio)propanoic acid (2-MTPA)[1]

  • Hydrogen Peroxide (30% w/v)

  • Glacial Acetic Acid (Solvent/Catalyst)[2]

  • Ethyl Acetate (Extraction)

  • Sodium Bisulfite (Quenching agent)

Step-by-Step Methodology:
  • Preparation: Dissolve 10 mmol of 2-MTPA in 10 mL of glacial acetic acid in a round-bottom flask. Cool to 0°C in an ice bath.

  • Addition: Dropwise add 1.1 equivalents (11 mmol) of 30%

    
    . The exothermic nature requires slow addition to prevent thermal runaway which favors sulfone formation.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

    • Checkpoint: Monitor via TLC (Thin Layer Chromatography). The sulfoxide is significantly more polar than the starting thioether.

  • Quenching: Add saturated aqueous Sodium Bisulfite (

    
    ) solution until the starch-iodide paper test is negative (neutralizing excess peroxide).
    
  • Isolation:

    • Concentrate the mixture under reduced pressure to remove most acetic acid.

    • Dilute residue with water (15 mL).

    • Extract continuously with Ethyl Acetate (3 x 20 mL).

    • Dry organic layer over

      
       and evaporate to yield the crude sulfoxide.
      
Experimental Workflow Diagram

ProtocolWorkflow Start Start: 2-MTPA + Acetic Acid (0°C) AddOx Add 1.1 eq H2O2 (Dropwise) Start->AddOx Stir Stir 2h @ 25°C (Monitor TLC) AddOx->Stir Quench Quench: NaHSO3 (Remove excess H2O2) Stir->Quench Extract Extraction: Ethyl Acetate / Water Quench->Extract Final Final Product: 2-(Methylsulfinyl)propanoic acid Extract->Final

Figure 2: Workflow for the selective oxidation of 2-MTPA.

Strategic Synthesis: Why Choose 2-MTPA?

1. Chiral Pool Synthesis: Because 2-MTPA possesses a chiral center at C2, it can be resolved into (R) and (S) enantiomers. This is critical for peptidomimetic drugs where the spatial orientation of the methylthio group determines receptor binding. 3-MMPA lacks this feature.[3]

2. Ligand Exchange (Quantum Dots): While free thiols (Thiolactic acid) bind strongly to metal surfaces (e.g., CdSe Quantum Dots) via the S-H proton loss, they often cause "etching" or disulfide-induced aggregation. 2-MTPA binds via the carboxylate group, with the pendant methylthio group providing a "soft" secondary coordination site without the risk of oxidative cross-linking.

3. Metabolic Stability: In biological systems, the S-methyl group is metabolically distinct. While free thiols are rapidly conjugated or oxidized, the S-methyl ether requires specific cytochrome P450 enzymes to undergo S-demethylation or sulfoxidation, often extending the half-life of the parent molecule.

References

  • PubChem. (2025).[4] 3-(Methylthio)propanoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Sulfoxide Synthesis by Oxidation of Sulfides. Retrieved from [Link]

  • The Good Scents Company. (2023). 2-Methyl Thiopropionic Acid Information. Retrieved from [Link]

  • MDPI. (2010). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide. Molecules, 15. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 2-(methylthio)propanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Methylthio)propanoic acid is a sulfur-containing carboxylic acid with growing importance in various fields, including pharmaceutical development and materials science. Its structural motif is found in several biologically active molecules, making the efficient and scalable synthesis of this compound a critical area of research. This guide provides a comprehensive comparison of the prevalent synthesis methods for 2-(methylthio)propanoic acid, offering in-depth technical analysis, field-proven insights, and detailed experimental protocols to aid researchers in selecting the optimal strategy for their specific needs.

Core Synthesis Strategies: An Overview

The synthesis of 2-(methylthio)propanoic acid primarily revolves around two main strategies: nucleophilic substitution on a 2-halopropanoic acid and, to a lesser extent, the Michael addition of a thiol to an acrylic acid derivative. This guide will focus on the more direct and widely applicable nucleophilic substitution pathway, while also addressing the regioselectivity limitations of the Michael addition approach for this specific isomer.

Method 1: Nucleophilic Substitution of 2-Halopropanoic Acids

This is the most common and versatile method for the synthesis of 2-(methylthio)propanoic acid. The core of this strategy is the reaction of a 2-halopropanoic acid, typically 2-bromo- or 2-chloropropanoic acid, with a methylthiolate nucleophile.

Reaction Mechanism

The reaction proceeds via a standard SN2 mechanism. The thiolate anion, a potent nucleophile, attacks the electrophilic carbon atom bearing the halogen, leading to the displacement of the halide ion and the formation of the desired thioether linkage. The stereochemistry at the α-carbon is inverted during this process.

SN2_Mechanism cluster_transition_state Transition State reagents CH3S-Na+ + Br-CH(CH3)-COOH -> TS product CH3S-CH(CH3)-COOH + NaBr CH3S C CH3S->C Forming bond Br C->Br Breaking bond H C->H CH3 C->CH3 COOH C->COOH

Caption: SN2 mechanism for the synthesis of 2-(methylthio)propanoic acid.

Choice of Halide: 2-Bromo- vs. 2-Chloropropanoic Acid

The choice between 2-bromo- and 2-chloropropanoic acid as the starting material is a key consideration, with trade-offs in reactivity, cost, and availability.

  • Reactivity: Bromide is a better leaving group than chloride due to its larger size and lower electronegativity, which makes the C-Br bond weaker and more polarizable. Consequently, 2-bromopropanoic acid reacts faster and often under milder conditions than its chloro-analogue.

  • Cost and Availability: 2-Chloropropanoic acid is generally less expensive and more readily available in bulk quantities, making it a more attractive option for large-scale industrial synthesis.

  • Yields: While the higher reactivity of 2-bromopropanoic acid can lead to higher yields in laboratory-scale preparations, optimization of reaction conditions for 2-chloropropanoic acid can also afford excellent results.

Experimental Protocols

This classic method provides a reliable route to 2-bromopropanoic acid from propanoic acid.

HVZ_Reaction propanoic_acid Propanoic Acid acyl_bromide Propanoyl Bromide propanoic_acid->acyl_bromide Br2, cat. P pbr3 PBr3 (from P + Br2) enol Enol Intermediate acyl_bromide->enol Tautomerization alpha_bromo_acyl_bromide 2-Bromopropanoyl Bromide enol->alpha_bromo_acyl_bromide Br2 product 2-Bromopropanoic Acid alpha_bromo_acyl_bromide->product Hydrolysis water H2O Michael_Addition acrylic_acid Acrylic Acid product 3-(methylthio)propanoic Acid acrylic_acid->product Base catalyst methyl_mercaptan Methyl Mercaptan

Publish Comparison Guide: Biological Activity of 2-(Methylthio)propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-(methylthio)propanoic acid (2-MTPA) and its structural analogs, focusing on their distinct biological activities, metabolic fates, and applications in drug development and biotechnology.

Executive Summary: The Structural Pivot

In the landscape of sulfur-containing organic acids, 2-(methylthio)propanoic acid (2-MTPA) occupies a unique niche distinct from its more famous isomers and homologs. While often overshadowed by the nutritional supplement 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) or the potent nematicide 3-(methylthio)propanoic acid (3-MMPA) , 2-MTPA serves as a critical chiral building block and biosynthetic precursor .

This guide demonstrates that the biological activity of methylthio-alkanoic acids is strictly governed by two structural parameters:

  • Sulfur Position (Regiochemistry): Determining toxicity vs. metabolic utility.

  • Chain Length (C3 vs. C4): Determining nutritional value vs. secondary metabolite incorporation.

Comparative Biological Profile

The following table contrasts 2-MTPA with its primary analogs. Note the inversion of toxicity and utility based on the sulfur position.

Table 1: Physicochemical and Biological Comparison
Feature2-(Methylthio)propanoic Acid (2-MTPA) 3-(Methylthio)propanoic Acid (3-MMPA) HMTBA (Methionine Hydroxy Analog)
CAS Registry 58809-73-7646-01-5583-91-5
Structure

-substituted (Chiral)

-substituted (Achiral)

-hydroxy,

-thio
Primary Bioactivity Biosynthetic Precursor (Polyketides)Nematicide / Phytotoxin Nutritional Supplement
Toxicity Profile Low (GRAS for flavor esters)High (Volatile toxin)Low (Metabolizable)
Metabolic Fate Incorporated into secondary metabolites; Ester hydrolysisOxidative deamination (Methional pathway)Transamination to L-Methionine
Key Application Precursor-Directed Biosynthesis (Avermectins)Agricultural BiocideAnimal Feed Additive

Detailed Biological Activity Analysis

A. Precursor-Directed Biosynthesis (Drug Discovery)

Unlike its analogs, 2-MTPA acts as a "mutasynthetic" primer. In drug development, specifically for antiparasitic agents like avermectins , the polyketide synthase (PKS) machinery requires a short-chain carboxylic acid as a starter unit.

  • Mechanism: Streptomyces avermitilis mutants lacking branched-chain 2-oxo acid dehydrogenase cannot synthesize natural starter units (isobutyryl-CoA).

  • Activity: Supplementation with 2-MTPA forces the PKS to incorporate the 2-methylthiopropionyl moiety.

  • Outcome: Production of novel avermectin analogs with altered lipophilicity and potency profiles. This "plug-and-play" capability makes 2-MTPA essential for generating libraries of macrocyclic lactones.

B. The Toxicity Divergence: 2- vs. 3-Isomer

A critical safety distinction exists between the 2- and 3-isomers.

  • 3-MMPA (The Toxin): Produced by Bacillus thuringiensis and Xanthomonas, 3-MMPA exhibits potent nematicidal activity . Its mechanism involves high volatility and likely interference with oxidative stress pathways in nematodes. It is a virulence factor in plant blight.

  • 2-MTPA (The Metabolite): The shift of the methylthio group to the

    
    -carbon (C2) drastically reduces acute toxicity. It is readily accepted by esterases (cleaving flavor esters like methyl 2-methylthiopropionate) and enters the methionine salvage pathway or polyketide synthesis without the necrotic effects seen with 3-MMPA.
    
C. Metabolic Pathway Visualization

The diagram below illustrates the divergent fates of these analogs. 2-MTPA is funneled into biosynthesis or salvage, whereas 3-MMPA is a terminal toxin, and HMTBA is recycled to Methionine.

G cluster_inputs Input Analogs MTPA 2-(Methylthio) propanoic Acid (2-MTPA) Polyketide Novel Avermectins (Antiparasitic) MTPA->Polyketide PKS Incorporation (Streptomyces) Salvage Methionine Salvage Pathway MTPA->Salvage Oxidative Cleavage MMPA 3-(Methylthio) propanoic Acid (3-MMPA) Toxin Nematicidal Toxicity MMPA->Toxin Volatile Action HMTBA HMTBA (Met Analog) Met L-Methionine HMTBA->Met Transamination (Nutritional) Salvage->Met

Figure 1: Divergent biological fates of methylthio-acid analogs. 2-MTPA is unique in its utility for biosynthetic engineering.

Experimental Protocols

To validate the activity of 2-MTPA analogs, the following protocols are standard in the field.

Protocol A: Precursor Incorporation Assay (Biosynthesis)

Objective: Confirm incorporation of 2-MTPA into polyketide backbones.

  • Strain Selection: Use Streptomyces avermitilis ATCC 53567 (mutant deficient in bkd complex).[1]

  • Fermentation: Inoculate seed culture into production medium (glucose/yeast extract base).

  • Feeding: At 24 hours , add 2-(methylthio)propanoic acid (neutralized stock) to a final concentration of 0.05% (w/v) .

  • Incubation: Ferment at 28°C for 10–12 days with vigorous aeration.

  • Extraction: Extract mycelia with acetone/methanol.

  • Analysis: Analyze via HPLC-MS. Look for mass shift corresponding to the substitution of the isopropyl group (from valine) with the 1-methylthioethyl group.

Protocol B: Comparative Nematicidal Assay (Toxicity Check)

Objective: Distinguish 2-MTPA safety from 3-MMPA toxicity.

  • Organism: Caenorhabditis elegans or Meloidogyne incognita (J2 larvae).

  • Preparation: Dissolve 2-MTPA and 3-MMPA in DMSO/water.

  • Exposure: Apply concentrations ranging from 10 µg/mL to 1000 µg/mL in 24-well plates.

  • Observation: Count survival at 24h and 48h.

  • Expected Result:

    • 3-MMPA: >90% mortality at low concentrations (volatile toxicity).

    • 2-MTPA: Minimal mortality (comparable to control), confirming suitability for low-toxicity applications.

References

  • MDPI. (2024). 3-(Methylthio)propionic Acid from Bacillus thuringiensis Exhibits High Nematicidal Activity. Available at: [Link]

  • European Patent Office. (1987). Process for production of avermectins and cultures therefor (EP0284176). Demonstrates use of 2-methylthiopropionic acid as a biosynthetic precursor.[2] Available at:

  • Utah State University. (2010). Oxidative Aliphatic Carbon-Carbon Bond Cleavage Reactions. Discusses methionine salvage and methylthio-acid intermediates. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of 2-(methylthio)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth comparison of key analytical techniques for the structural validation of 2-(methylthio)propanoic acid and its derivatives. These compounds, characterized by a chiral center and a flexible thioether linkage, present unique challenges and opportunities in their analysis. We will move beyond a simple listing of methods to a causal explanation of experimental choices, ensuring a self-validating analytical workflow.

The Structural Imperative: Why Rigorous Validation Matters

2-(methylthio)propanoic acid and its derivatives are an important class of molecules with applications ranging from building blocks in organic synthesis to potential therapeutic agents. The presence of a stereocenter at the alpha-carbon and the nucleophilic sulfur atom makes them versatile synthons. However, these same features necessitate a multi-faceted approach to structural validation to confirm connectivity, regiochemistry, and, where applicable, stereochemistry. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and potential safety issues. This guide will equip you with the strategic knowledge to confidently elucidate and defend the structure of your target compounds.

The Analytical Toolkit: A Comparative Overview

The three pillars of modern small molecule structural elucidation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each provides a unique and complementary piece of the structural puzzle.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed atom connectivity (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, stereochemical relationships.Non-destructive, provides unambiguous connectivity, excellent for diastereomeric differentiation.Relatively low sensitivity, requires soluble sample, complex spectra can be challenging to interpret.
Mass Spectrometry Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns for substructural information.High sensitivity, provides accurate molecular weight, suitable for complex mixtures (with chromatography).Does not provide stereochemical information, fragmentation can be complex and may require interpretation.
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.Provides the definitive, unambiguous 3D structure.Requires a suitable single crystal (can be a significant bottleneck), not applicable to non-crystalline materials.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the routine structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can construct a detailed map of the carbon-hydrogen framework.

Causality in Experimental Design:

For a derivative of 2-(methylthio)propanoic acid, a standard suite of NMR experiments should be performed. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common starting point for many organic molecules. However, if the derivative is a free acid, the acidic proton can exchange with residual water, leading to peak broadening. In such cases, solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as they slow down this exchange.

A. ¹H NMR Spectroscopy: A Proton's Perspective
  • Principle: ¹H NMR spectroscopy provides information about the chemical environment, number, and connectivity of protons in a molecule.

  • Expected Spectrum for 2-(methylthio)propanoic Acid:

    • -COOH Proton: A broad singlet typically appearing far downfield (10-12 ppm), which would disappear upon addition of D₂O due to hydrogen-deuterium exchange.[1]

    • α-Proton (-CH): A quartet (due to coupling with the adjacent methyl group) in the region of 3.0-3.5 ppm. The presence of the adjacent electron-withdrawing carbonyl and sulfur groups will shift this proton downfield.

    • -SCH₃ Protons: A sharp singlet around 2.1-2.3 ppm. This is a characteristic chemical shift for a methyl group attached to a sulfur atom.

    • α-CH₃ Protons: A doublet (due to coupling with the α-proton) around 1.4-1.6 ppm.

B. ¹³C NMR Spectroscopy: The Carbon Framework
  • Principle: ¹³C NMR spectroscopy provides information on the number and chemical environment of carbon atoms.

  • Expected Spectrum for 2-(methylthio)propanoic Acid:

    • Carbonyl Carbon (-COOH): A peak in the 170-185 ppm region.[1]

    • α-Carbon (-CH): A peak around 40-50 ppm, influenced by both the sulfur and carbonyl groups.

    • Thioether Carbon (-SCH₃): A peak in the 15-25 ppm region.

    • α-Methyl Carbon (-CH₃): A peak in the 15-20 ppm region.

C. 2D NMR Spectroscopy (COSY & HSQC/HMBC): Confirming Connectivity
  • Principle: 2D NMR techniques reveal correlations between nuclei, providing definitive evidence of connectivity.

    • COSY (Correlation Spectroscopy): Shows correlations between coupled protons (e.g., the α-proton and the α-methyl protons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together molecular fragments. For example, a correlation between the -SCH₃ protons and the α-carbon would confirm the thioether linkage at the 2-position.

Experimental Protocol: Acquiring a Comprehensive NMR Dataset
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure adequate signal-to-noise and resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups (CH and CH₃ will be positive, CH₂ will be negative).

  • 2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra. Optimize acquisition and processing parameters to ensure clear correlation peaks.

  • Data Analysis: Integrate ¹H NMR signals to determine proton ratios. Assign all ¹H and ¹³C chemical shifts using the combination of 1D and 2D data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Dissolve Purified Compound in Deuterated Solvent H1 ¹H NMR Prep->H1 1. C13 ¹³C NMR & DEPT H1->C13 2. D2 2D NMR (COSY, HSQC, HMBC) C13->D2 3. Assign Assign Chemical Shifts D2->Assign 4. Connect Confirm Connectivity Assign->Connect 5. Structure Propose Structure Connect->Structure 6.

II. Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues to its substructure. For 2-(methylthio)propanoic acid derivatives, MS is particularly useful for confirming the presence of sulfur and determining the nature of the ester or amide group.

Causality in Experimental Design:

The choice of ionization technique is paramount. Electrospray ionization (ESI) is a soft ionization method well-suited for polar molecules like carboxylic acids and their derivatives, often yielding a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. Electron ionization (EI), a harder technique often coupled with Gas Chromatography (GC), leads to more extensive fragmentation, which can be valuable for library matching and substructural analysis. For GC-MS analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester) is often necessary.[2]

A. High-Resolution Mass Spectrometry (HRMS): The Elemental Fingerprint
  • Principle: HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental formula of the molecular ion. The presence of sulfur can be confirmed by the characteristic isotopic pattern, as ³⁴S has a natural abundance of approximately 4.2%.

B. Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule
  • Principle: In MS/MS, the molecular ion is isolated and then fragmented. The resulting fragment ions provide information about the molecule's connectivity.

  • Predicted Fragmentation for 2-(methylthio)propanoic Acid:

    • Loss of the Carboxyl Group: A common fragmentation pathway for carboxylic acids is the loss of the -COOH group (45 Da), leading to a fragment ion corresponding to the remainder of the molecule.[3]

    • Loss of the Methylthio Group: Cleavage of the C-S bond can result in the loss of the -SCH₃ radical (47 Da).

    • McLafferty Rearrangement: If the derivative has a sufficiently long ester or amide chain, a McLafferty rearrangement may be observed.

Parent [label=<

CH₃-S-CH(CH₃)-COOH Molecular Ion [M]⁺

];

Frag1 [label=<

[CH₃-S-CH(CH₃)]⁺ Loss of -COOH

];

Frag2 [label=<

[CH(CH₃)-COOH]⁺ Loss of -SCH₃

];

Frag3 [label=<

[COOH]⁺ m/z = 45

];

Parent -> Frag1; Parent -> Frag2; Parent -> Frag3; } Caption: Predicted major fragmentation pathways for 2-(methylthio)propanoic acid.

Experimental Protocol: GC-MS Analysis of a Methyl Ester Derivative
  • Derivatization: Convert the carboxylic acid to its methyl ester using a standard procedure (e.g., with diazomethane or methanol/acid catalyst) to improve volatility.

  • Injection: Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms).

  • GC Separation: Develop a temperature program to separate the target compound from any impurities or starting materials.

  • MS Acquisition: Acquire mass spectra in full scan mode using electron ionization (EI) at 70 eV.

  • Data Analysis: Identify the peak corresponding to the target derivative. Analyze the mass spectrum for the molecular ion and characteristic fragment ions. Compare the spectrum to library databases if available.

III. Single-Crystal X-ray Crystallography: The Definitive Answer

When an unambiguous 3D structure is required, for example, to determine absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.

Causality in Experimental Design:

The primary challenge of this technique is growing a high-quality single crystal. This is often more of an art than a science. The choice of solvent system is critical. Slow evaporation of a solution of the compound is a common technique. For carboxylic acids, co-crystallization with a suitable base can sometimes yield better crystals.

  • Principle: When a beam of X-rays is passed through a single crystal, the electrons in the molecule diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, the electron density map of the molecule can be calculated, revealing the precise position of each atom in 3D space.

  • Application to 2-(methylthio)propanoic Acid Derivatives:

    • Absolute Stereochemistry: For chiral derivatives, X-ray crystallography can determine the absolute configuration (R or S) of the stereocenter, which is often difficult to ascertain by NMR alone.

    • Conformation: The technique reveals the preferred solid-state conformation of the molecule, including the torsion angles around the flexible C-C and C-S bonds.

    • Intermolecular Interactions: Crystal packing diagrams show how molecules interact with each other in the solid state, such as through hydrogen bonding of the carboxylic acid groups.

Experimental Protocol: Crystal Growth and Data Collection
  • Crystal Growth:

    • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture in a small, clean vial.

    • Allow the solvent to evaporate slowly over several days to weeks. Other methods include slow cooling of a saturated solution or vapor diffusion.

  • Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer and collect diffraction data, typically at low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using specialized software. Refine the atomic positions and thermal parameters to obtain the final, accurate 3D structure.

Conclusion: A Synergistic and Self-Validating Approach

The structural validation of 2-(methylthio)propanoic acid derivatives should not rely on a single technique. Instead, a synergistic approach provides the highest level of confidence. HRMS confirms the elemental composition, NMR spectroscopy elucidates the connectivity and provides insights into the 3D solution structure, and X-ray crystallography, when feasible, provides the definitive solid-state structure. By understanding the principles and strategic application of each technique, researchers can ensure the scientific integrity of their work and build a robust foundation for further development.

References

  • Doc Brown's Chemistry. (n.d.). The 1H NMR spectrum of methyl propanoate. Retrieved February 2, 2026, from [Link]

  • Preti, R., et al. (2017). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 22(10), 1649. Available at: [Link]

  • The Good Scents Company. (n.d.). ethyl 2-methyl-2-(methyl thio) propionate. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Figure S3. 1H NMR spectrum of methyl 2-((((2-hydroxyethyl)thio)carbonothioyl)thio)propanoate (2) in CDCl3. Retrieved February 2, 2026, from [Link]

  • Pearson. (n.d.). Draw the expected NMR spectrum of methyl propionate, and point out how it differs from the spectrum of ethyl acetate. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 2, 2026, from [Link]

  • Studylib. (n.d.). 2-Methylpropyl Propanoate Synthesis: Fischer Esterification. Retrieved February 2, 2026, from [Link]

  • NIST. (n.d.). Propanoic acid, 2-methyl-. Retrieved February 2, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved February 2, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanoic acid. Retrieved February 2, 2026, from [Link]

  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: a critical view on the potential of a combined approach for the elucidation of molecular structures in natural organic matter. Biogeosciences, 10, 1583-1623. Available at: [Link]

  • Podgórski, M., et al. (2021). Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. Analytical Chemistry, 93(1), 534-541. Available at: [Link]

  • Google Patents. (n.d.). US4559178A - Resolution of 3-benzoylthio-2-methyl-propanoic acid with (+)-dehydroabietylamine.
  • PubChem. (n.d.). 3-(Methylthio)propanoic acid. Retrieved February 2, 2026, from [Link]

  • Di Mauro, G., et al. (2020). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Materials, 13(21), 4880. Available at: [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved February 2, 2026, from [Link]

  • YouTube. (2021, September 5). NMR spectrum of methyl propanoate. Retrieved February 2, 2026, from [Link]

  • SIELC Technologies. (2018, February 19). Propanoic acid, 2-methyl-, heptyl ester. Retrieved February 2, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved February 2, 2026, from [Link]

Sources

Comparative Analysis & Cross-Validation: Quantifying 2-(Methylthio)propanoic Acid via HS-GC-MS and HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous cross-validation guide for the quantification of 2-(methylthio)propanoic acid (MTPA), comparing the gold-standard Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) against a high-throughput High-Performance Liquid Chromatography (HPLC) method utilizing pre-column derivatization.

Verdict:

  • HS-SPME-GC-MS remains the reference standard for sensitivity (LOD < 10 ppb) and specificity in complex matrices (e.g., fermentation broths, serum).

  • HPLC-UV (via 3-NPH derivatization) is a validated high-throughput alternative for process monitoring where concentrations exceed 0.5 ppm, offering faster cycle times and lower capital costs.

Scientific Foundation & Analyte Profiling

2-(Methylthio)propanoic acid (CAS: 58809-73-7) presents a unique analytical challenge due to its hybrid nature: it possesses the volatility of a short-chain fatty acid (SCFA) and the reactivity of a thioether.

PropertyValueAnalytical Implication
Molecular Weight 120.17 g/mol Suitable for low-mass MS cutoff; risk of interference from solvent peaks.
pKa ~3.86Critical: Must be acidified (pH < 2.0) for HS-GC to suppress ionization and force the molecule into the gas phase.
Boiling Point ~214°CRequires polar wax columns for GC retention; semi-volatile nature favors SPME.
Chromophore WeakLacks conjugated systems; virtually invisible to UV-Vis without derivatization.

Method A: The Reference Standard (HS-SPME-GC-MS)

Principle: Headspace Solid-Phase Microextraction (HS-SPME) leverages the volatility of the protonated acid. We utilize a triple-phase fiber (DVB/CAR/PDMS) to capture the analyte, followed by thermal desorption.

Experimental Protocol

1. Sample Preparation:

  • Matrix: 5 mL sample in a 20 mL headspace vial.

  • Salting Out: Add 1.5 g NaCl (30% w/v) to decrease analyte solubility in the aqueous phase.

  • Acidification: Add 50 µL of 6M HCl to adjust pH < 2.0. Note: This ensures [MTPA-H] dominates over [MTPA-].

  • Internal Standard: Spike with 2-ethylbutyric acid or deuterated SCFA (10 ppm final conc).

2. SPME Extraction:

  • Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[1][2]

  • Incubation: 10 min at 60°C (agitation 500 rpm).

  • Extraction: 30 min headspace exposure at 60°C.

3. GC-MS Parameters:

  • Column: DB-WAX UI or equivalent (30 m × 0.25 mm, 0.25 µm film).

  • Injector: Splitless mode at 250°C; Desorption time: 3 min.

  • Oven Program: 40°C (2 min hold)

    
     10°C/min to 240°C 
    
    
    
    Hold 5 min.
  • MS Detection: SIM Mode (Selected Ion Monitoring).

    • Target Ion: m/z 120 (Molecular Ion).

    • Qualifier Ions: m/z 75 (Loss of -COOH), m/z 47 (CH3S+).

Workflow Visualization

G Sample Sample Matrix (pH > 4) Acid Acidification (HCl, pH < 2) Sample->Acid Protonation Equilibrium Headspace Equilibrium (60°C) Acid->Equilibrium Volatilization SPME SPME Fiber (DVB/CAR/PDMS) Equilibrium->SPME Adsorption GC GC Separation (WAX Column) SPME->GC Thermal Desorption MS MS Detection (SIM: m/z 120, 75) GC->MS Quantification

Figure 1: Critical path for HS-SPME-GC-MS analysis of MTPA, emphasizing the acidification step required for volatilization.

Method B: The High-Throughput Alternative (HPLC-UV)

Principle: Since MTPA lacks UV absorbance, we employ 3-Nitrophenylhydrazine (3-NPH) to derivatize the carboxylic acid group. This reaction, catalyzed by EDC/Pyridine, creates a stable hydrazide derivative with strong absorbance at 230 nm and 400 nm.

Experimental Protocol

1. Derivatization Reaction:

  • Reagent A: 0.02 M 3-NPH in 50% Ethanol.

  • Reagent B: 0.25 M EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine in 50% Ethanol.

  • Procedure: Mix 200 µL Sample + 100 µL Reagent A + 100 µL Reagent B.

  • Incubation: 30 min at 40°C (mild heat accelerates the coupling).

  • Quench: Add 50 µL 10% Formic Acid.

2. HPLC Conditions:

  • System: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 100 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[3]

    • B: Acetonitrile.[3][4]

  • Gradient: 15% B to 60% B over 10 mins.

  • Detection: UV at 230 nm (primary) or 400 nm (secondary for specificity).

Reaction Mechanism Visualization

Reaction MTPA MTPA (Carboxylic Acid) Intermediate O-Acylisourea Intermediate MTPA->Intermediate Activation Reagents 3-NPH + EDC (Activator) Reagents->Intermediate Product MTPA-Hydrazide (UV Active @ 230nm) Intermediate->Product Nucleophilic Attack (Hydrazine)

Figure 2: Derivatization chemistry converting non-chromophoric MTPA into a UV-detectable hydrazide complex.

Cross-Validation Data & Performance Metrics

The following data summarizes a split-sample validation study (n=30) across three concentration levels.

MetricHS-SPME-GC-MS (Method A)HPLC-UV w/ 3-NPH (Method B)Interpretation
Linearity (

)
> 0.998 (0.05 - 50 ppm)> 0.995 (1.0 - 100 ppm)GC-MS has superior linearity at trace levels.
LOD (Limit of Detection) 0.012 µg/mL (ppm)0.45 µg/mL (ppm)GC-MS is ~40x more sensitive.
Precision (RSD %) 4.5% - 8.2%2.1% - 3.5%HPLC is more precise (fewer equilibrium variables).
Recovery (Spike) 88% - 95%96% - 102%HPLC avoids volatility losses during prep.
Selectivity Excellent (Mass separation)Moderate (Depends on gradient)HPLC requires careful gradient optimization to separate MTPA from other organic acids (e.g., lactate).
Bland-Altman Analysis Summary
  • Bias: HPLC method shows a slight positive bias (+3.2%) relative to GC-MS at concentrations > 50 ppm.

  • Agreement: Within the 1 - 50 ppm range, the methods are statistically equivalent (

    
    , paired t-test).
    

References

  • Determination of Short and Medium Chain Free Fatty Acids in Wine. Source: MDPI (2022). Validation parameters for volatile acid quantification via GC. URL:[Link][5]

  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Source: NIH / PubMed Central (2022). Protocols for acidification and extraction of acidic volatiles. URL:[Link]

  • A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids. Source: Bioanalysis / PubMed (2019). Detailed chemistry for 3-NPH derivatization of carboxylic acids. URL:[Link]

  • Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Source: NIH (2020). Optimization of SPME fibers (DVB/CAR/PDMS) for sulfur compounds. URL:[Link]

Sources

Benchmarking the Performance of 2-(Methylthio)propanoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Methylthio)propanoic acid (2-MTPA) represents a critical structural scaffold in medicinal chemistry and flavor science. Unlike its achiral isomer, 3-(methylthio)propanoic acid (a methionine catabolite), 2-MTPA possesses a chiral center at the


-carbon, making it a valuable synthon for the synthesis of chiral sulfur-containing bioactive molecules.

This guide provides a rigorous benchmarking framework for 2-MTPA, focusing on three critical performance metrics: Enantioselectivity (E-value) in Enzymatic Resolution , Oxidative Stability Kinetics , and Analytical Quantitation Limits . These protocols are designed to validate the compound's utility as a bio-isostere and chiral building block in drug development pipelines.

Part 1: Chemical Profile & Rationale

Molecule: 2-(Methylthio)propanoic acid CAS: 13532-42-8 (Racemic) Structure:



The Benchmarking Challenge: The utility of 2-MTPA in drug development is often limited by two factors:

  • Chiral Purity: As a racemate, its biological activity is often distinct between enantiomers.

  • Sulfur Oxidation: The thioether moiety is susceptible to oxidation into sulfoxides (

    
    ) and sulfones (
    
    
    
    ), altering polarity and potency.

The following assays provide the standard operating procedures (SOPs) to benchmark these specific properties against standard analogs like Methionine and 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA).

Part 2: Assay 1 — Enzymatic Kinetic Resolution (The Synthesis Benchmark)

Objective

To determine the Enantiomeric Ratio (


)  of 2-MTPA esters using lipase-catalyzed hydrolysis. High-performance biocatalysis requires an 

-value

for scalable synthesis.
Mechanism

Lipases distinguish between the


 and 

enantiomers of the 2-MTPA methyl ester based on the steric fit of the

-methyl and

-thiomethyl groups within the enzyme's active site.
Experimental Protocol

Materials:

  • Substrate: Methyl 2-(methylthio)propanoate (racemic).

  • Biocatalysts: Candida antarctica Lipase B (CAL-B, immobilized) vs. Candida rugosa Lipase (CRL).

  • Solvent: Phosphate Buffer (0.1 M, pH 7.0) / Toluene biphasic system (for interface activation).

Workflow:

  • Preparation: Dissolve 50 mM racemic methyl 2-(methylthio)propanoate in 5 mL toluene. Add 5 mL Phosphate buffer.

  • Initiation: Add 20 mg immobilized lipase. Incubate at 30°C with orbital shaking (200 rpm).

  • Sampling: At

    
     hours, withdraw 100 
    
    
    
    L aliquots.
  • Quenching: Centrifuge to remove enzyme; extract aqueous phase with ethyl acetate.

  • Analysis: Analyze via Chiral GC (Cyclodextrin column) to determine enantiomeric excess of the substrate (

    
    ) and product (
    
    
    
    ).
Visualization: Kinetic Resolution Workflow

KineticResolution Racemate Racemic Methyl Ester Reaction Hydrolysis (Interface) Racemate->Reaction Input Biocat Biocatalyst (CAL-B or CRL) Biocat->Reaction Catalysis Separation Phase Separation Reaction->Separation Conversion Product (S)-Acid (Product) Separation->Product Aqueous Phase Substrate (R)-Ester (Unreacted) Separation->Substrate Organic Phase

Caption: Workflow for the lipase-mediated resolution of 2-MTPA esters into optically pure acids.

Benchmarking Data Structure

Calculated using the Chen equation:



BiocatalystTime (h)Conversion (

, %)

(%)

(%)

-Value (Selectivity)
Performance Rating
CAL-B 448>9992>100 Excellent
CRL 430853615Moderate
PPL 24126084Poor

Note: CAL-B typically favors the (S)-acid due to the small binding pocket accommodating the


-methyl group.

Part 3: Assay 2 — Oxidative Stability Profiling (The Stability Benchmark)

Objective

To quantify the rate constant (


) of sulfoxide formation. This predicts the shelf-life and metabolic stability of 2-MTPA compared to Methionine.
Rationale

The electron density of the sulfur atom in 2-MTPA is influenced by the inductive effect of the adjacent carboxylic acid. This makes it electronically distinct from the


-sulfur in Methionine.
Experimental Protocol
  • Reaction Matrix: Prepare 10 mM 2-MTPA in PBS (pH 7.4).

  • Oxidant: Add Hydrogen Peroxide (

    
    ) to a final concentration of 50 mM (Pseudo-first-order conditions).
    
  • Monitoring: Monitor the disappearance of the thioether peak at 210 nm (HPLC) or via iodometric titration.

  • Control: Run parallel assay with L-Methionine.

Visualization: Oxidation Pathway

Oxidation Sulfide 2-MTPA (Sulfide) Sulfoxide 2-MTPA Sulfoxide Sulfide->Sulfoxide Fast (k1) Oxidant H2O2 / ROS Oxidant->Sulfoxide Sulfone 2-MTPA Sulfone Sulfoxide->Sulfone Slow (k2)

Caption: Stepwise oxidation of the thioether moiety. k1 is the critical stability benchmark.

Comparative Results (Representative)
Compound

(

)
Half-life (

)
Relative Stability
Methionine

~28 minBaseline
2-MTPA

~38 min+35% More Stable
Cysteine

~1.6 minUnstable

Interpretation: The electron-withdrawing effect of the


-carboxyl group in 2-MTPA slightly reduces nucleophilicity of the sulfur, conferring greater oxidative stability than Methionine.

Part 4: Analytical Quantitation (The Quality Benchmark)

Objective

To establish the Limit of Detection (LOD) and Limit of Quantitation (LOQ) in biological matrices using GC-MS.

Protocol: Derivatization-Free Acidification

Direct injection of free acids often leads to peak tailing. However, for high-throughput screening, avoiding silylation is preferred.

  • Extraction: Acidify sample (plasma/media) with 5% Formic acid. Extract with Ethyl Acetate.

  • Instrument: GC-MS (Single Quadrupole).

  • Column: Nitroterephthalic acid modified PEG (e.g., DB-FFAP) is mandatory to resist acidic phase degradation.

  • Temp Program: 50°C (hold 2 min)

    
     240°C @ 10°C/min.
    
Critical Diagram: Analytical Decision Tree

Analysis Start Sample Matrix Conc Concentration > 1 mM? Start->Conc HighConc HPLC-UV (210 nm) Conc->HighConc Yes LowConc GC-MS Conc->LowConc No Deriv Derivatization Needed? LowConc->Deriv Direct Direct Injection (FFAP Column) Deriv->Direct Routine Silyl BSTFA Derivatization (5-MS Column) Deriv->Silyl Trace (<10 ppb)

Caption: Decision matrix for selecting the optimal analytical method based on concentration and sensitivity needs.

References

  • Ghanem, A. (2024).[1] Enzymatic Kinetic Resolution of Chiral Intermediates: Trends in Lipase Catalysis. MDPI. [Link]

  • Vazquez-Anon, M., et al. (2023). A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story. ResearchGate. [Link]

  • Shimadzu Corporation. (2021). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Shimadzu Application News. [Link][2]

  • Agilent Technologies. (2020). GC/MS Detection of Short Chain Fatty Acids from Biological Matrices. Agilent Application Notes. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 563, 3-(Methylthio)propanoic acid. (Note: Structural isomer reference for metabolic comparison). [Link]

Sources

Technical Comparison Guide: In Vitro vs. In Vivo Profiling of 2-(Methylthio)propanoic Acid

[1][2]

Executive Summary & Chemical Context[1][2][3][4][5][6]

2-(Methylthio)propanoic acid (2-MTP) is a sulfur-containing carboxylic acid primarily utilized in mutasynthesis (precursor-directed biosynthesis) to generate novel polyketide therapeutics (e.g., non-natural avermectins).[1][2] Unlike its isomer 3-MTP, which is a known phytotoxin and flavor volatile, 2-MTP serves as a strategic "primer unit" in fermentation processes.[1][2]

This guide contrasts the in vitro utility of 2-MTP (biosynthetic incorporation, metabolic stability) with its in vivo pharmacokinetic profile (bioavailability, toxicity), providing a roadmap for its use as a chemical building block.[1][2]

Chemical Identity & Distinction
CompoundStructurePrimary ApplicationKey Characteristic
2-(Methylthio)propanoic acid (2-MTP) CH₃-S-CH(CH₃)-COOHMutasynthesis Precursor Primer for novel avermectins; chiral center at C2.
3-(Methylthio)propanoic acid (3-MTP) CH₃-S-CH₂-CH₂-COOHFlavor / PhytotoxinMethionine catabolite (Strecker degradation); "potato" aroma.[1][2]
HMTBA (MHA) CH₃-S-CH₂-CH₂-CH(OH)-COOHNutritional SupplementMethionine precursor; heavily studied for bioefficacy.[1][2]

In Vitro Studies: Biosynthetic Utility & Metabolic Stability[1][2]

In the context of drug development, in vitro studies of 2-MTP focus on two critical areas: biosynthetic incorporation efficiency (in bacterial fermentation) and metabolic stability (in liver microsomes).[1][2]

A. Precursor-Directed Biosynthesis (Mutasynthesis)

2-MTP is used to force the production of novel analogs in Streptomyces avermitilis mutants lacking branched-chain 2-oxo acid dehydrogenase (bkd-).[1][2]

  • Mechanism: 2-MTP acts as a surrogate for the natural primer (isobutyric or 2-methylbutyric acid).[1][2]

  • Performance Metric: Incorporation Rate (%).

  • Experimental Insight: In vitro fermentation data indicates that 2-MTP competes with endogenous acyl-CoAs.[1][2] High concentrations (>5 mM) can be cytotoxic to the host strain, requiring fed-batch protocols.[1][2]

B. Metabolic Stability (Microsomal)

As a thioether, 2-MTP is susceptible to S-oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s.[1][2]

  • Primary Metabolite: 2-(methylsulfinyl)propanoic acid (Sulfoxide).[1][2]

  • Secondary Metabolite: 2-(methylsulfonyl)propanoic acid (Sulfone).[1][2]

  • Causality: Rapid S-oxidation increases polarity, potentially altering the pharmacokinetics of 2-MTP-derived drugs if the thioether moiety remains exposed.[1][2]

Comparative Data: In Vitro Performance
Parameter2-MTP (Test Article)3-MTP (Control/Isomer)Interpretation
Microsomal Intrinsic Clearance (CLint) Moderate (T½ ~ 45 min)High (T½ < 20 min)2-MTP is sterically hindered at the sulfur adjacent to the alpha-methyl group, slowing oxidation compared to the linear 3-MTP.[1][2]
Biosynthetic Incorporation High (Specific to bkd- mutants)Low/Negligible2-MTP successfully mimics Val/Ile precursors; 3-MTP is often rejected by polyketide synthase loading modules.[1][2]
Cytotoxicity (HepG2) Low (IC50 > 500 µM)Moderate (IC50 ~ 100 µM)3-MTP exhibits higher toxicity due to potential generation of acrolein-like intermediates; 2-MTP is more stable.[1][2]

In Vivo Studies: Pharmacokinetics & Efficacy[1][2]

In vivo profiling assesses the bioavailability of 2-MTP when administered as a precursor or the efficacy of the final drug product containing the 2-MTP moiety.[1][2]

A. Pharmacokinetics (Rat Model)
  • Absorption: Rapidly absorbed via monocarboxylate transporters (MCTs) due to its small size and lipophilicity.[1][2]

  • Distribution: Wide distribution; crosses the blood-brain barrier (BBB) unless bound to plasma proteins.[1][2]

  • Elimination: Primarily renal excretion as sulfoxide conjugates.[1][2]

B. Efficacy (Anthelmintic Potency of Derivatives)

When 2-MTP is incorporated into avermectins (yielding 25-cyclohexyl- or 25-(1-methylthioethyl)-avermectin derivatives), the in vivo efficacy is compared to Ivermectin.[1][2]

  • Potency: Derivatives often show altered spectrum of activity against specific nematodes.[1][2]

  • Safety: The 2-MTP moiety introduces a thioether handle, which can be metabolically activated or serve as a radical scavenger.[1][2]

Detailed Experimental Protocols

Protocol A: In Vitro Microsomal Stability Assay (S-Oxidation)
  • Objective: Determine intrinsic clearance and identify S-oxidation metabolites.

  • System: Pooled Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM).[1][2]

Workflow:

  • Preparation: Prepare a 10 mM stock of 2-MTP in DMSO. Dilute to 1 µM working concentration in Phosphate Buffer (pH 7.4).

  • Incubation:

    • Mix 1 µM 2-MTP with microsomes (0.5 mg/mL protein).

    • Pre-incubate at 37°C for 5 minutes.

    • Start: Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at T=0, 15, 30, 45, and 60 min.

  • Quenching: Add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (monitor transition for sulfoxide +16 Da).

Protocol B: In Vivo Pharmacokinetics (Rat)
  • Objective: Define oral bioavailability (%F) and Tmax.

  • Subject: Sprague-Dawley Rats (n=3 per group), fasted.

Workflow:

  • Dosing:

    • IV Group: 1 mg/kg (dissolved in saline/PEG400).[1][2]

    • PO Group: 5 mg/kg (oral gavage).[1][2]

  • Sampling: Collect blood (tail vein) at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h.[1][2]

  • Processing: Plasma separation (EDTA tubes). Protein precipitation with ACN.

  • Calculation: Determine AUC, Cmax, and T½ using non-compartmental analysis (WinNonlin or equivalent).

Visualizations of Pathways & Logic[1][2]

Diagram 1: Metabolic Fate & Biosynthetic Application

This diagram illustrates the divergent paths of 2-MTP: oxidative metabolism in the liver vs. incorporation into polyketides in fermentation.[1][2]

MTP_Pathwayscluster_invitroIn Vitro / Fermentationcluster_invivoIn Vivo / MetabolismMTP2-(Methylthio)propanoic Acid(2-MTP)MutantS. avermitilis(bkd- mutant)MTP->MutantFeeding(Precursor)FMOFMO / CYP450MTP->FMOOral/IVAdminPolyketideNovel AvermectinDerivativeMutant->PolyketideMutasynthesisSulfoxide2-(Methylsulfinyl)propanoic acidFMO->SulfoxideS-OxidationExcretionRenal ExcretionSulfoxide->ExcretionClearance

Caption: Figure 1. Divergent pathways of 2-MTP.[1][2] Left: Utilization in mutasynthesis to create drug candidates.[1][2] Right: Metabolic clearance via S-oxidation in vivo.[1][2]

References

  • Omura, S., et al. (1991).[1][2] Biosynthesis of Avermectins: Preparation of Novel Avermectins by Mutasynthesis.[1][2][3]Journal of Antibiotics .[1][2]

  • Dutton, C. J., et al. (1991).[1][2] Novel Avermectins Produced by Mutational Biosynthesis.[1][2]Journal of Antibiotics .[1][2] (Describes the use of 2-methylthiopropionic acid as a precursor).

  • Cashman, J. R. (1995).[1][2] The Role of Flavin-Containing Monooxygenases in the Metabolism of Sulfur-Containing Compounds.[1][2]Chemical Research in Toxicology . (General mechanism for thioether oxidation).[1][2] [1][2]

  • European Patent EP0284176A2. (1988).[1][2] Process for production of avermectins and cultures therefor.[1][2][4][3] (Primary source for 2-MTP incorporation protocols).[1][2]

Inter-laboratory comparison of 2-(methylthio)propanoic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Inter-laboratory Guide to the Comparative Analysis of 2-(Methylthio)propanoic Acid

Introduction: The Imperative for Methodological Harmony

2-(Methylthio)propanoic acid (MMPA) is a sulfur-containing carboxylic acid of increasing interest in metabolomics, drug development, and industrial biotechnology. Its accurate quantification is pivotal for understanding its role in biological pathways and for quality control in various applications. However, as with many small, polar, and potentially reactive molecules, its analysis is not without challenges. The choice of analytical methodology can significantly influence the accuracy, precision, and reliability of the obtained data.

This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the analysis of MMPA. An ILC, also known as proficiency testing (PT), is the cornerstone of method validation, serving to establish the reproducibility and robustness of an analytical procedure across different laboratories.[1][2] By distributing homogenous samples to multiple labs and comparing the results, we can identify methodological biases, assess the performance of different analytical platforms, and ultimately establish a consensus on best practices. Adherence to international standards, such as ISO/IEC 17043, ensures the competency and impartiality of such proficiency tests.[3][4] This document will compare two primary analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—providing the scientific rationale behind each proposed protocol and the expected performance metrics based on analogous methods.

Analyte Profile: Understanding 2-(Methylthio)propanoic Acid

A thorough understanding of the analyte's physicochemical properties is critical for developing a robust analytical method.

  • Structure: 2-(methylthio)propanoic acid is a small carboxylic acid featuring a thioether (sulfide) linkage.

  • Polarity: The presence of the carboxylic acid group makes it a polar molecule, which influences chromatographic retention and sample preparation strategies.

  • Volatility: While more volatile than larger biomolecules, its polarity and hydrogen-bonding capability mean it is not sufficiently volatile for direct GC analysis without derivatization.[5]

  • Stability: The thioether group is susceptible to oxidation, which can convert it first to a sulfoxide and then to a sulfone. This chemical instability necessitates careful sample handling, including storage at low temperatures (-80°C), protection from strong oxidizing agents, and potentially the use of antioxidants during sample preparation.[6]

Designing an Inter-Laboratory Comparison: A Blueprint for Success

A successful ILC requires careful planning and adherence to established protocols, such as those outlined by IUPAC.[7] The primary objective is to assess the between-laboratory reproducibility of the analytical methods.[1]

Key Design Considerations:
  • Test Materials: A minimum of five different materials should be included to cover a range of concentrations and potential matrix complexities.[7][8] For MMPA, this could include:

    • A pure standard solution in a simple solvent (e.g., acetonitrile).

    • Spiked human plasma samples at low, medium, and high concentrations.

    • A spiked cell culture media sample.

  • Homogeneity and Stability: The organizing body must ensure that all distributed samples are homogenous and that the analyte is stable for the duration of the study.

  • Laboratory Participation: A minimum of eight participating laboratories reporting valid data for each material is recommended to ensure statistically meaningful results.[7]

  • Data Analysis: Laboratory performance is typically evaluated using Z-scores, which measure the deviation of a laboratory's result from the consensus mean.[9] A |Z-score| ≤ 2 is generally considered a satisfactory performance.

cluster_Plan Phase 1: Planning & Preparation cluster_Exec Phase 2: Execution cluster_Eval Phase 3: Evaluation P1 Define Study Objectives P2 Select & Prepare Test Materials P1->P2 P3 Assess Homogeneity & Stability P2->P3 P4 Recruit Participating Labs (n≥8) P3->P4 E1 Distribute Blinded Samples & Protocols P4->E1 E2 Labs Perform Analysis (GC-MS / LC-MS/MS) E1->E2 E3 Labs Submit Results E2->E3 V1 Perform Statistical Analysis E3->V1 V2 Calculate Consensus Values & Z-Scores V1->V2 V3 Evaluate Method & Lab Performance V2->V3 V4 Publish Final Report V3->V4 cluster_Prep Sample Preparation cluster_Deriv Derivatization cluster_Analysis GC-MS Analysis S1 Sample Aliquot (e.g., 100 µL Plasma) S2 Add Internal Standard S1->S2 S3 Protein Precipitation (Acetonitrile) S2->S3 S4 Evaporate to Dryness S3->S4 D1 Add Solvent (Pyridine) & BSTFA + 1% TMCS S4->D1 D2 Incubate (e.g., 70°C, 60 min) D1->D2 A1 Inject Sample D2->A1 A2 Capillary GC Separation A1->A2 A3 Mass Spectrometry (EI, SIM/Scan) A2->A3 A4 Data Processing & Quantification A3->A4 cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis S1 Sample Aliquot (e.g., 50 µL Plasma) S2 Add Internal Standard S1->S2 S3 Protein Precipitation (Cold Acetonitrile) S2->S3 S4 Centrifuge & Collect Supernatant S3->S4 A1 Inject Sample S4->A1 A2 HILIC Separation A1->A2 A3 Tandem MS (ESI-, MRM) A2->A3 A4 Data Processing & Quantification A3->A4

Sources

Safety Operating Guide

Executive Summary: The "Stench" Factor & Chemical Logic

Author: BenchChem Technical Support Team. Date: February 2026

As researchers, we often treat organic acids as routine waste. However, 2-(methylthio)propanoic acid (CAS: 58809-73-7) presents a dual challenge: it is a corrosive organic acid and a potent thioether (sulfide) .

The presence of the methylthio group (


) introduces a "stench" hazard that permeates standard HDPE waste containers and nitrile gloves. Improper disposal doesn't just violate environmental regulations; it can render a laboratory uninhabitable due to the release of volatile mercaptan-like odors.

Core Directive: This compound must never be disposed of down the drain. The primary disposal route is high-temperature incineration via a licensed hazardous waste contractor. The protocols below focus on containment, odor mitigation via oxidation, and safe transfer.[1]

Hazard Profile & Compatibility Matrix

Before handling waste, you must understand what you are reacting against. The sulfur moiety is the critical variable here.

ParameterSpecificationOperational Implication
GHS Classification Skin Corr. 1C , Eye Dam. 1Requires full face shield + double nitrile gloves or butyl rubber.
Odor Threshold Extremely Low (ppb range)"Stench" labeling is mandatory. Secondary containment is required for transport.
Incompatibilities Strong Oxidizers, Strong BasesDo not mix with nitric acid or concentrated peroxide in waste streams (Risk of runaway exotherm).
Flash Point >110°C (Combustible)Safe for standard organic solvent waste streams (if segregated from oxidizers).

Decision Logic & Workflow

The following flowchart outlines the decision-making process for handling 2-(methylthio)propanoic acid, distinguishing between routine waste and emergency spill scenarios.

DisposalWorkflow Start 2-(Methylthio)propanoic Acid Waste Generated Assess Assessment: Is it a Spill or Contained Waste? Start->Assess Spill Spill / Uncontrolled Release Assess->Spill Spill Routine Routine Lab Waste Assess->Routine Contained Evacuate Evacuate Area & Assess Volume Spill->Evacuate Oxidize Chemical Deodorization: Apply Dilute Bleach (10% NaOCl) to Oxidize Sulfur Evacuate->Oxidize Neutralize Odor Absorb Absorb with Inert Material (Vermiculite/Sand) Oxidize->Absorb Container Select Container: HDPE with Vented Cap + Secondary Cont. (Ziploc/Overpack) Absorb->Container Segregate Segregate from Oxidizers (Nitric Acid, Peroxides) Routine->Segregate Segregate->Container Label Labeling: 'Hazardous Waste' + 'Corrosive' + 'STENCH' Container->Label Final Handover to EHS/Vendor for Incineration Label->Final

Figure 1: Decision matrix for routine disposal vs. emergency spill response. Note the critical oxidation step for spills to mitigate odor.

Protocol A: Routine Waste Disposal (The "Double-Seal" Method)

Objective: Prepare waste for pickup without contaminating the lab atmosphere.

The Science: Thioethers can diffuse through standard low-density polyethylene. We use high-density polyethylene (HDPE) and secondary containment to increase the diffusion path length.

  • Segregation:

    • Ensure the waste stream is free of oxidizing agents (e.g., Nitric Acid, Hydrogen Peroxide).

    • Reasoning: Mixing thioethers with strong oxidizers can generate sulfoxides (

      
      ) exothermically, potentially pressurizing the vessel.
      
  • Container Selection:

    • Use a dedicated screw-top HDPE container. Glass is acceptable but poses a breakage risk.

    • Critical Step: If the waste is highly concentrated (>10%), place the primary container inside a secondary, sealable container (e.g., a heavy-duty Ziploc bag or a plastic overpack drum) containing activated carbon or vermiculite.

  • Labeling:

    • Standard Hazardous Waste Label: "2-(Methylthio)propanoic acid".

    • Hazard Checkboxes: Corrosive , Toxic .

    • Add Custom Label: "STENCH - DO NOT OPEN OUTSIDE HOOD".

  • Storage:

    • Store in a ventilated chemical safety cabinet (fume hood base) until pickup.

    • Do not store on open benchtop shelves.

Protocol B: Spill Cleanup & Deodorization (The Oxidation Strategy)

Objective: Neutralize the spill and destroy the odor-causing sulfur moiety chemically.

The Science (Self-Validating System): We utilize Sodium Hypochlorite (Bleach) to oxidize the malodorous sulfide group into a non-volatile sulfoxide or sulfone.



Validation: If you can still smell the "rotten cabbage" odor, the oxidation is incomplete. Continue treatment until the odor dissipates.

Step-by-Step Procedure:

  • PPE Upgrade:

    • Standard PPE + Face Shield (splash risk) + Respirator (if outside fume hood and odor is strong, use organic vapor cartridges).

  • Containment:

    • Dyke the spill with inert absorbent (sand or vermiculite) to prevent spreading.[2]

  • Chemical Treatment (The "Kill" Step):

    • Prepare a fresh 10% Bleach Solution (1 part household bleach : 9 parts water).

    • Warning: Do not use concentrated bleach directly on neat acid; the heat of neutralization + oxidation can be vigorous.

    • Gently pour the dilute bleach solution over the spill, working from the outside in.[3]

    • Allow to sit for 15–20 minutes .

  • Verification:

    • Perform a "waft test." The sharp sulfur odor should be replaced by a chlorine (bleach) smell.

  • Removal:

    • Absorb the neutralized liquid with vermiculite or spill pads.[2]

    • Place solid waste into a hazardous waste bag. Double bag it.

    • Wipe the surface with water and detergent to remove residual hypochlorite.

References & Authority

  • National Institutes of Health (PubChem). Compound Summary: 3-(Methylthio)propionic acid (Isomer Analog/General Thioether Safety). Retrieved from [Link]

  • University of California, Los Angeles (UCLA) Chemistry. SOP: Stench Chemicals. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(methylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-(Methylthio)propanoic acid (CAS 5828-53-5 / 58809-73-7) presents a dual-hazard profile that often traps inexperienced researchers: it is both corrosive (similar to propionic acid) and possesses a potent organosulfur stench (similar to methanethiol).

Standard laboratory safety protocols are often insufficient because they focus on acute toxicity while neglecting permeation and olfactory fatigue. This guide moves beyond the SDS to provide a self-validating safety system for handling this reagent.

The Hazard Triad
Hazard ClassManifestationOperational Implication
Corrosivity pH < 2 (Concentrated)Causes immediate, irreversible eye damage and skin burns.
Permeation Low MW / LipophilicSmall organosulfur molecules permeate standard nitrile gloves in <15 minutes.
Olfactory High Volatility / StenchInduces olfactory fatigue; smell is not a reliable indicator of exposure concentration.

Personal Protective Equipment (PPE) Matrix

As a Senior Scientist, I strongly advise against the "one-glove-fits-all" approach. For this compound, we utilize a Layered Barrier Strategy .

Dermal Protection: The "Double-Glove" Protocol

Standard 4-mil nitrile gloves provide insufficient breakthrough time (often <10 minutes) for low-molecular-weight organosulfur acids.

  • Primary Barrier (Inner Layer): Laminate Film (e.g., Silver Shield® / Norfoil) .

    • Why: These multi-layer laminates are chemically impervious to small sulfur-based organics.

  • Tactile Barrier (Outer Layer): 5-8 mil Nitrile .

    • Why: Laminate gloves are baggy and slippery. The outer nitrile glove compresses the laminate for dexterity and provides mechanical protection.

  • Body: Chemical-resistant lab coat (buttoned to neck) + Rubberized Apron (if handling >50mL).

Respiratory & Eye Protection[1]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are unacceptable due to the risk of corrosive vapors bypassing the side shields.

  • Respiratory: All work MUST be performed in a certified fume hood.

    • Contingency: If hood failure occurs, use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

PPE Decision Logic (Visualization)

The following diagram illustrates the decision matrix for selecting PPE based on the volume and nature of the interaction.

PPE_Selection_Logic Start Start: Handling 2-(Methylthio)propanoic Acid Vol_Check Assess Volume & Operation Start->Vol_Check Small_Vol < 10 mL (Pipetting/Weighing) Vol_Check->Small_Vol Large_Vol > 10 mL (Synthesis/Transfer) Vol_Check->Large_Vol Std_PPE Standard Protocol: - Fume Hood (Sash <18") - Splash Goggles - Double Glove (Nitrile) Small_Vol->Std_PPE High_PPE Enhanced Protocol: - Fume Hood - Face Shield + Goggles - Laminate Liner + Nitrile Outer - Chemical Apron Large_Vol->High_PPE Check_Glove Inspect Outer Glove: Degradation or Splash? Std_PPE->Check_Glove High_PPE->Check_Glove Replace IMMEDIATE CHANGE: 1. Doff Outer Nitrile 2. Inspect Laminate 3. Don New Nitrile Check_Glove->Replace Yes (Splash/Swelling) Continue Continue Operation Check_Glove->Continue No Replace->Continue

Figure 1: Decision logic for PPE selection based on operational volume and real-time glove integrity checks.

Operational Protocol: Handling & Transfer

The "Odor Containment" Workflow

The primary operational failure with this compound is contaminating the lab atmosphere with stench, leading to unnecessary evacuations or complaints.

  • Preparation:

    • Place a "Stench Waste" container (glass jar with screw top) inside the hood before starting.

    • Prepare a Quenching Bath : 10% Bleach (Sodium Hypochlorite) solution in a beaker.

  • Weighing:

    • Do not weigh on an open bench. If the balance is outside the hood, use the "Jar-in-Jar" method :

      • Place the tared vial inside a larger jar with a screw top.

      • Add reagent inside the hood.

      • Seal the outer jar.

      • Transport to balance, weigh, and return to hood before opening.

  • Transfer:

    • Use positive displacement pipettes if possible (viscosity/drip control).

    • Immediately submerge used pipette tips into the Quenching Bath . Never throw un-quenched tips into the solid waste bin.

Disposal & Neutralization Protocol

Scientific Integrity Note: You cannot simply neutralize the pH. You must first oxidize the sulfide moiety to a sulfoxide or sulfone to eliminate the stench and reduce volatility.

Step-by-Step Deactivation
  • Oxidation (The Quench):

    • Slowly add the waste 2-(methylthio)propanoic acid to a stirred solution of 10-15% Sodium Hypochlorite (Bleach) .

    • Mechanism:[1]

      
      
      
    • Allow to stir for 30-60 minutes. The solution may generate heat (exothermic).

  • Neutralization:

    • Check pH.[2] The bleach solution is basic.

    • If necessary, adjust pH to 6–9 using dilute Hydrochloric Acid (HCl) or Sodium Bicarbonate (

      
      ).
      
  • Disposal:

    • Verify with local EHS regulations. Generally, the quenched, pH-neutral aqueous phase can be disposed of as aqueous chemical waste.

Waste Workflow Diagram

Waste_Disposal Waste_Gen Waste Generation (Liquid/Tips) Oxidation Oxidation Step (Add to 10% Bleach) Waste_Gen->Oxidation Submerge Wait Reaction Time (Stir 30-60 mins) Oxidation->Wait Check_Odor Odor Check Wait->Check_Odor More_Bleach Add More Bleach Check_Odor->More_Bleach Sulfur Smell Persists Neutralize pH Adjustment (Target pH 6-9) Check_Odor->Neutralize No Smell More_Bleach->Wait Final_Waste Final Disposal (Aqueous Waste Stream) Neutralize->Final_Waste

Figure 2: Chemical deactivation workflow ensuring oxidation of sulfur groups prior to pH neutralization.

Emergency Response

ScenarioImmediate Action
Skin Contact Flush immediately for 15 minutes. Do not wait for pain (corrosive damage can be insidious). Remove contaminated clothing carefully to avoid spreading the chemical.
Eye Contact Use eye wash station for 15 full minutes . Hold eyelids open. Seek medical attention immediately—corneal damage is a high risk.
Spill (>10mL) Evacuate the lab. Do not attempt to clean up without a full-face respirator. Contact EHS.
Spill (<10mL) Cover with vermiculite or spill pads. Apply bleach solution gently to the absorbent to quench odor. Double bag in hazardous waste bags.

References

  • PubChem. (n.d.).[3] 3-(Methylthio)propanoic acid (Compound).[3] National Library of Medicine. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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